molecular formula C8H7N3O2 B1318867 Methyl imidazo[1,2-a]pyrazine-8-carboxylate CAS No. 850349-42-7

Methyl imidazo[1,2-a]pyrazine-8-carboxylate

Cat. No.: B1318867
CAS No.: 850349-42-7
M. Wt: 177.16 g/mol
InChI Key: MMKXAIFWQDIXBH-UHFFFAOYSA-N
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Description

Methyl imidazo[1,2-a]pyrazine-8-carboxylate is a useful research compound. Its molecular formula is C8H7N3O2 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl imidazo[1,2-a]pyrazine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)6-7-10-3-5-11(7)4-2-9-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMKXAIFWQDIXBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CN2C1=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590119
Record name Methyl imidazo[1,2-a]pyrazine-8-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID60590119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850349-42-7
Record name Methyl imidazo[1,2-a]pyrazine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"physical and chemical properties of Methyl imidazo[1,2-a]pyrazine-8-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl imidazo[1,2-a]pyrazine-8-carboxylate is a heterocyclic organic compound featuring a fused imidazo[1,2-a]pyrazine core. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. Derivatives of the imidazo[1,2-a]pyrazine class have demonstrated a wide range of pharmacological activities, including potential as anticancer and immunomodulatory agents. This technical guide provides a comprehensive overview of the known physical and chemical properties, a representative synthesis protocol, and insights into the biological relevance of this compound and its analogs, particularly their role in modulating key signaling pathways.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 850349-42-7[1][2][3]
Molecular Formula C₈H₇N₃O₂[2]
Molecular Weight 177.16 g/mol [2]
Density 1.33 g/cm³
LogP 0.51590
PSA (Polar Surface Area) 56.49000 Ų
Refractive Index 1.631
SMILES O=C(OC)c1nccnc1-c1cncn1[2]
InChI Key Not Available

Note: Some data is based on computational models and supplier information and should be confirmed by experimental analysis.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a general and common method for the synthesis of the imidazo[1,2-a]pyrazine scaffold involves the condensation of a 2-aminopyrazine derivative with an α-halocarbonyl compound. Below is a representative protocol adapted from this general methodology.

Representative Synthesis of an Imidazo[1,2-a]pyrazine Derivative

This protocol describes the synthesis of an imidazo[1,2-a]pyrazine derivative through the reaction of 2-aminopyrazine with an α-haloketone.

Materials:

  • 2-aminopyrazine

  • α-bromoacetophenone (or other suitable α-halocarbonyl compound)

  • Ethanol (or another suitable solvent)

  • Sodium bicarbonate (or other suitable base)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a solution of 2-aminopyrazine (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq).

  • Addition of α-halocarbonyl: To the stirred suspension, add a solution of the α-halocarbonyl compound (e.g., α-bromoacetophenone, 1.1 eq) in ethanol dropwise at room temperature.

  • Reaction: The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water.

  • Extraction: The aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is evaporated, and the crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired imidazo[1,2-a]pyrazine derivative.

  • Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G General Synthesis Workflow for Imidazo[1,2-a]pyrazines cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2-Aminopyrazine 2-Aminopyrazine Condensation Condensation 2-Aminopyrazine->Condensation alpha-Halocarbonyl alpha-Halocarbonyl alpha-Halocarbonyl->Condensation Solvent Evaporation Solvent Evaporation Condensation->Solvent Evaporation Extraction Extraction Solvent Evaporation->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography Imidazo[1,2-a]pyrazine Imidazo[1,2-a]pyrazine Column Chromatography->Imidazo[1,2-a]pyrazine

A generalized workflow for the synthesis of imidazo[1,2-a]pyrazine derivatives.

Biological Activity and Signaling Pathways

Derivatives of the imidazo[1,2-a]pyrazine scaffold have shown promising activity as modulators of various biological targets. A particularly noteworthy mechanism of action is the inhibition of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1).

ENPP1 is a key enzyme that negatively regulates the cGAS-STING (cyclic GMP-AMP synthase - stimulator of interferon genes) pathway by hydrolyzing the second messenger cyclic GMP-AMP (cGAMP).[3][4][5] The cGAS-STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response, including the production of type I interferons.[3][4][5] By inhibiting ENPP1, imidazo[1,2-a]pyrazine derivatives can prevent the degradation of cGAMP, leading to a sustained activation of the STING pathway.[3][4] This activation can enhance the anti-tumor immune response, making ENPP1 inhibitors an attractive strategy in cancer immunotherapy.[3][5]

G Imidazo[1,2-a]pyrazine Derivative as an ENPP1 Inhibitor cluster_inhibition Inhibition cluster_pathway cGAS-STING Pathway Imidazo_Pyrazine Imidazo[1,2-a]pyrazine Derivative ENPP1 ENPP1 Imidazo_Pyrazine->ENPP1 cGAMP cGAMP ENPP1->cGAMP Hydrolysis STING STING cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates Type_I_IFN Type I Interferons IRF3->Type_I_IFN Induces Transcription

Inhibition of ENPP1 by an imidazo[1,2-a]pyrazine derivative enhances STING signaling.

Conclusion

This compound belongs to a class of compounds with significant potential in drug discovery and development. While detailed experimental data for this specific molecule is limited, the broader family of imidazo[1,2-a]pyrazine derivatives has been shown to possess diverse and potent biological activities. The ability of these compounds to modulate key signaling pathways, such as the cGAS-STING pathway through the inhibition of ENPP1, highlights their promise as therapeutic agents, particularly in the field of immuno-oncology. Further research into the specific properties and biological effects of this compound is warranted to fully elucidate its potential.

References

An In-depth Technical Guide to Methyl Imidazo[1,2-a]pyrazine-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl Imidazo[1,2-a]pyrazine-8-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical identity, structural properties, synthesis, and the broader biological activities of the imidazo[1,2-a]pyrazine scaffold.

Chemical Identity and Structure

This compound is a derivative of the imidazo[1,2-a]pyrazine bicyclic ring system. This core structure is a key pharmacophore found in numerous biologically active compounds.

CAS Number : 850349-42-7[1]

Molecular Formula : C₈H₇N₃O₂

The structure consists of a pyrazine ring fused to an imidazole ring, with a methyl carboxylate substituent at position 8.

Caption: Chemical structure of this compound.

Physicochemical Data

Quantitative data for the specific title compound is not widely published. However, data for the parent carboxylic acid and related bromo-derivatives provide insight into the physicochemical properties of this class of compounds.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Reference
Imidazo[1,2-a]pyrazine-8-carboxylic acid1029144-45-3C₇H₅N₃O₂163.13[2]
Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate1379297-22-9C₈H₆BrN₃O₂256.06[3]
Methyl imidazo[1,2-a]pyridine-8-carboxylateNot specifiedC₉H₈N₂O₂176.17[4]

Synthesis Protocols

The synthesis of the imidazo[1,2-a]pyrazine core generally involves the condensation of a 2-aminopyrazine with an α-halocarbonyl compound.[5][6] Modifications of this approach, such as palladium-catalyzed carbonylation reactions, can be used to introduce the carboxylate functionality.[5]

A general synthetic workflow is outlined below:

synthesis_workflow cluster_reactants Starting Materials cluster_reaction Core Synthesis cluster_intermediate Intermediate cluster_functionalization Functionalization cluster_product Final Product Reactant1 2-Aminopyrazine derivative Condensation Condensation/ Cyclization Reactant1->Condensation Reactant2 α-Halocarbonyl compound (e.g., Bromopyruvic acid) Reactant2->Condensation Intermediate Imidazo[1,2-a]pyrazine core Condensation->Intermediate Formation of bicyclic system Esterification Esterification Intermediate->Esterification Introduction of methyl ester Product This compound Esterification->Product

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol (General Example):

The following protocol is a generalized procedure based on the synthesis of related imidazo[1,2-a]pyrazine derivatives and should be adapted and optimized for the specific synthesis of this compound.

  • Condensation: A solution of a 2-aminopyrazine derivative (1 equivalent) in a suitable solvent (e.g., ethanol or DMF) is treated with an α-halocarbonyl compound, such as methyl bromopyruvate (1.1 equivalents).

  • Cyclization: The reaction mixture is heated, typically under reflux, for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the desired imidazo[1,2-a]pyrazine ester.[7]

Biological Activity and Applications

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While specific data for the title compound is limited, the broader class of molecules has shown significant potential in several therapeutic areas.

  • Antitumor Activity: Various derivatives of the imidazo[1,2-a]pyrazine core have been synthesized and evaluated for their cytotoxic effects against human cancer cell lines.[8][9] Some compounds act as potent inhibitors of Aurora kinases A and B, which are crucial for cell cycle regulation, making them attractive targets for cancer therapy.[10]

  • Kinase Inhibition: Beyond Aurora kinases, imidazo[1,2-a]pyrazine derivatives have been investigated as inhibitors of other kinases, such as PI3Kα, which is implicated in cell growth and proliferation signaling pathways.[9]

  • Central Nervous System (CNS) Activity: Certain compounds in this class have been identified as selective negative modulators of AMPA receptors associated with the TARP γ-8 subunit, suggesting potential applications in neurological disorders like epilepsy.[11]

  • Other Pharmacological Properties: The imidazo[1,2-a]pyrazine ring system is structurally similar to theophylline, and as such, some derivatives have demonstrated muscle relaxant, cardiotonic, and antibronchospastic activities.[5][6] Additionally, some have been explored as inhibitors of gastric H+/K+-ATPase for the treatment of ulcers.[5]

biological_activities cluster_therapeutic_areas Potential Therapeutic Applications Core Imidazo[1,2-a]pyrazine Scaffold Oncology Oncology Core->Oncology Aurora Kinase Inhibition PI3Kα Inhibition Neurology Neurology Core->Neurology AMPAR Modulation Inflammation Inflammation Core->Inflammation Anti-inflammatory Activity Cardiovascular Cardiovascular Disease Core->Cardiovascular Cardiotonic Effects Gastrointestinal Gastrointestinal Disorders Core->Gastrointestinal Anti-secretory Activity

Caption: Biological activities associated with the imidazo[1,2-a]pyrazine scaffold.

Conclusion

This compound belongs to a class of heterocyclic compounds with significant and diverse pharmacological potential. Its synthesis is achievable through established chemical routes, and the core scaffold has been extensively studied for applications in oncology, neurology, and beyond. Further investigation into the specific biological profile of this particular ester is warranted to fully elucidate its therapeutic potential. This guide serves as a foundational resource for researchers embarking on studies involving this promising molecule.

References

The Rising Therapeutic Potential of Imidazo[1,2-a]pyrazine Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, with novel derivatives demonstrating a wide array of biological activities. This technical guide synthesizes recent findings on these compounds, focusing on their anticancer, antimicrobial, and kinase inhibitory properties. We present a comprehensive analysis of their quantitative biological data, detailed experimental methodologies for their evaluation, and visual representations of the key signaling pathways they modulate.

Diverse Biological Activities of Novel Imidazo[1,2-a]pyrazine Derivatives

Imidazo[1,2-a]pyrazine derivatives have been the subject of extensive research, revealing their potential to address a range of therapeutic needs. These compounds have shown significant promise in oncology, infectious diseases, and in the modulation of key cellular signaling pathways.

Anticancer Activity

A significant body of research has focused on the anticancer properties of imidazo[1,2-a]pyrazines. These compounds have been shown to be potent against a variety of cancer cell lines, including those of the larynx, liver, breast, and skin.[1][2][3] The mechanism of their anticancer action is often multifactorial, involving the inhibition of critical cellular processes such as tubulin polymerization and the activity of key kinases.[4][5][6] For instance, the derivative TB-25 has demonstrated potent inhibitory effects against HCT-116 cells with an IC50 of 23 nM by effectively inhibiting tubulin polymerization.[4][5][6]

Antimicrobial and Antioxidant Properties

Beyond their anticancer effects, several novel imidazo[1,2-a]pyrazine derivatives have exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[7][8][9][10] Some derivatives have also displayed promising antioxidant activities, with the potential to mitigate oxidative stress-related pathologies.[8][9] The substitutions at the C2, C3, and C8 positions of the imidazo[1,2-a]pyrazine framework have been identified as key determinants of their antioxidant and antimicrobial efficacy.[8][9]

Kinase Inhibition

The imidazo[1,2-a]pyrazine core has proven to be an effective scaffold for the design of potent and selective kinase inhibitors.[11][12][13][14] These derivatives have been successfully targeted against several kinases implicated in cancer and inflammatory diseases, including Aurora-A kinase, phosphoinositide 3-kinase (PI3K), and IKK1/IKK2.[11][12][13][15][16] Furthermore, these compounds have been investigated as inhibitors of the Gαq/11 signaling pathway, which is frequently mutated in uveal melanoma.[17]

Quantitative Biological Data

The following tables summarize the quantitative biological data for several novel imidazo[1,2-a]pyrazine derivatives, showcasing their potency and selectivity across various biological assays.

Table 1: Anticancer Activity of Imidazo[1,2-a]pyrazine Derivatives (IC50, µM)

CompoundHep-2HepG2MCF-7A375HCT-116A549PC-3MDA-MB-231Vero (Normal)Reference
10b 20182116----76[2]
12b 11131111----91[1][2][3]
TB-25 ----0.023----[4][5][6]
14c --7.39--6.398.21--[15]

Table 2: Kinase Inhibitory Activity of Imidazo[1,2-a]pyrazine Derivatives

CompoundTarget KinaseIC50Reference
14c PI3Kα1.25 µM[15]
GQ352 Gαq8.9 µM[17]
7 ENPP15.70 nM / 9.68 nM[18]

Table 3: Antimicrobial Activity of Imidazo[1,2-a]pyrazine Derivatives (Zone of Inhibition, mm)

CompoundStaphylococcus aureusEscherichia coliPseudomonas aeruginosaAspergillus nigerAspergillus flavusReference
3a ExcellentExcellent---[7]
3b ExcellentExcellent---[7]
3c Excellent-GreaterExcellent-[7]
3h ExcellentExcellentGreater-Greater[7]
3i ExcellentExcellentGreater-Greater[7]
4f 21-2421-24-Excellent-[8][9]
5g 21-24----[8][9]
6b 21-2421-24-Excellent-[8][9]
6c 21-2421-24-Excellent-[8][9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following sections provide comprehensive protocols for the key experiments cited in this guide.

Synthesis of Imidazo[1,2-a]pyrazine Derivatives via Iodine-Catalyzed Multicomponent Reaction

A highly efficient one-pot, three-component synthesis of imidazo[1,2-a]pyrazine derivatives can be achieved using an iodine catalyst at room temperature.[1][2][3][19][20]

Materials:

  • Aryl aldehyde (1 mmol)

  • 2-aminopyrazine (1 mmol)

  • tert-butyl isocyanide (1.2 mmol)

  • Iodine (10 mol%)

  • Methanol (5 mL)

  • Magnetic stirrer

  • Round-bottom flask

Procedure:

  • To a solution of aryl aldehyde and 2-aminopyrazine in methanol, add tert-butyl isocyanide.

  • Add iodine to the reaction mixture.

  • Stir the reaction mixture at room temperature for the appropriate time (monitored by TLC).

  • Upon completion of the reaction, quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyrazine derivative.

Anticancer Activity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[2][6][21][22][23]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well microplates

  • Imidazo[1,2-a]pyrazine derivatives (test compounds)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[6]

  • After 24 hours, treat the cells with various concentrations of the test compounds and incubate for another 24-48 hours.

  • Following the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours.[6]

  • After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

  • Allow the plate to stand overnight in the incubator.[6]

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6]

  • Calculate the percentage of cell viability and the IC50 value for each compound.

Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method

The Kirby-Bauer disk diffusion method is a standardized technique used to determine the susceptibility of bacteria to various antimicrobial agents.[9][10][16][24][25]

Materials:

  • Bacterial strains

  • Mueller-Hinton agar plates

  • Sterile cotton swabs

  • 0.5 McFarland turbidity standard

  • Paper disks impregnated with known concentrations of the test compounds

  • Forceps

  • Incubator

  • Ruler or caliper

Procedure:

  • Prepare a bacterial inoculum by suspending isolated colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.[16]

  • Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the bacterial suspension.[25]

  • Allow the plate to dry for 3-5 minutes.[9]

  • Using sterile forceps, place the paper disks impregnated with the test compounds onto the agar surface, ensuring they are at least 24 mm apart.[25]

  • Gently press the disks to ensure complete contact with the agar.

  • Invert the plates and incubate at 35°C +/- 1°C for 18 +/- 2 hours.[10]

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

In Vitro Kinase Assay (Example: PI3K)

In vitro kinase assays are essential for determining the direct inhibitory effect of compounds on specific kinases.[12][13][18][26][27][28][29]

Materials:

  • Recombinant PI3K enzyme

  • Kinase buffer

  • PIP2 substrate

  • ATP (radiolabeled or for use in a luminescence-based assay)

  • Test compounds

  • Reaction plates (e.g., 384-well)

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)

  • Plate reader

Procedure (based on ADP-Glo™ Assay):

  • Prepare the PI3K enzyme and lipid substrate mixture in the kinase reaction buffer.[28]

  • In a 384-well plate, add the test inhibitor or vehicle.[28]

  • Add the enzyme/lipid mixture to the wells.

  • Initiate the kinase reaction by adding ATP.[28]

  • Incubate at room temperature for 60 minutes.[28]

  • Add the ADP-Glo™ Reagent to deplete the remaining ATP.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus the kinase activity.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[4][5][6]

Materials:

  • Purified tubulin (>99%)

  • General tubulin buffer

  • GTP solution

  • Test compounds

  • Microplate reader with temperature control (37°C) and absorbance measurement at 340 nm

Procedure:

  • Reconstitute the tubulin in the general tubulin buffer on ice.

  • Prepare the test compounds at the desired concentrations.

  • In a pre-chilled 96-well plate, add the tubulin solution, GTP, and the test compound.

  • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60-90 minutes.[8]

  • Plot the absorbance versus time to obtain polymerization curves. An increase in absorbance indicates tubulin polymerization.

Visualization of Key Signaling Pathways

To better understand the mechanisms of action of these novel imidazo[1,2-a]pyrazine derivatives, the following diagrams illustrate the key signaling pathways they are known to modulate.

Aurora_A_Kinase_Signaling_Pathway cluster_G2_M G2/M Transition cluster_Centrosome Centrosome cluster_Spindle Spindle Microtubules CycA-Cdk1 CycA-Cdk1 Bora Bora CycA-Cdk1->Bora P Plk1 Plk1 Bora->Plk1 Activates AURKA_inactive Aurora A (Inactive) Plk1->AURKA_inactive Activates AURKA_active_centrosome Aurora A (Active) AURKA_inactive->AURKA_active_centrosome Cep192-dependent oligomerization AURKA_active_spindle Aurora A (Active) AURKA_inactive->AURKA_active_spindle Tpx2 binding Centrosome Maturation Centrosome Maturation AURKA_active_centrosome->Centrosome Maturation Cep192 Cep192 Cep192->AURKA_active_centrosome Spindle Assembly Spindle Assembly AURKA_active_spindle->Spindle Assembly Tpx2 Tpx2 Tpx2->AURKA_active_spindle Imidazo_Pyrazine_Derivatives Imidazo[1,2-a]pyrazine Derivatives Imidazo_Pyrazine_Derivatives->AURKA_inactive Inhibits Activation

Caption: Aurora A Kinase Signaling Pathway and Inhibition.

PI3K_Akt_mTOR_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PIP3 PIP3->PIP2 PTEN PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt P Cell_Growth_Proliferation Cell Growth & Proliferation mTORC1->Cell_Growth_Proliferation Imidazo_Pyrazine_Derivatives Imidazo[1,2-a]pyrazine Derivatives Imidazo_Pyrazine_Derivatives->PI3K Inhibits

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Tubulin_Polymerization_Workflow Tubulin_Dimers α/β-Tubulin Dimers Protofilaments Protofilaments Tubulin_Dimers->Protofilaments Polymerization Microtubules Microtubules Protofilaments->Microtubules Dynamic_Instability Dynamic Instability (Growth/Shrinkage) Microtubules->Dynamic_Instability Cell_Division Cell Division (Mitotic Spindle) Dynamic_Instability->Cell_Division Imidazo_Pyrazine_Derivatives Imidazo[1,2-a]pyrazine Derivatives Imidazo_Pyrazine_Derivatives->Tubulin_Dimers Inhibits Polymerization

Caption: Tubulin Polymerization and Microtubule Dynamics Inhibition.

Gq_Signaling_Pathway GPCR GPCR Gq_trimer Gαq/Gβγ GPCR->Gq_trimer Activates Gq_alpha Gαq-GTP Gq_trimer->Gq_alpha GDP/GTP Exchange PLC Phospholipase C (PLC) Gq_alpha->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->IP3 PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Downstream_Signaling Downstream Signaling (e.g., ERK, YAP) PKC_Activation->Downstream_Signaling Imidazo_Pyrazine_Derivatives Imidazo[1,2-a]pyrazine Derivatives Imidazo_Pyrazine_Derivatives->Gq_trimer Inhibits Dissociation

Caption: Gαq/11 Signaling Pathway Inhibition.

References

In Vitro Evaluation of Imidazo[1,2-a]pyrazine Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] While specific data on Methyl imidazo[1,2-a]pyrazine-8-carboxylate is limited in the public domain, extensive research on its parent class of compounds provides significant insights into their potential therapeutic applications. This document provides a comprehensive technical guide to the in vitro evaluation of imidazo[1,2-a]pyrazine derivatives, summarizing key findings, experimental protocols, and relevant biological pathways. These derivatives have been investigated for their anticancer, anti-inflammatory, phosphodiesterase-inhibiting, and immune-stimulating properties.[3][4][5]

Quantitative Data Summary

The in vitro biological activities of various imidazo[1,2-a]pyrazine derivatives are summarized below. These tables highlight their potency against different cancer cell lines and enzymes.

Table 1: Anticancer Activity of Imidazo[1,2-a]pyrazine Derivatives (IC50 in µM) [6][7]

CompoundHep-2 (Laryngeal Carcinoma)HepG2 (Hepatocellular Carcinoma)MCF-7 (Breast Cancer)A375 (Skin Cancer)Vero (Normal Cell Line)
10b 2018211676
12b 1113111191
Doxorubicin (Standard) Not ReportedNot ReportedNot ReportedNot ReportedNot Reported

Table 2: ENPP1 Inhibitory Activity [4][8]

CompoundENPP1 IC50 (nM)
Derivative 7 5.70 or 9.68

Experimental Protocols

Detailed methodologies for the key in vitro experiments are crucial for the reproducibility and extension of these findings.

MTT Assay for Cytotoxicity

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Cancer cell lines (e.g., Hep-2, HepG2, MCF-7, A375) and a non-cancerous cell line (Vero) are seeded in 96-well plates at a density of approximately 10,000 cells per well.[7]

  • Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and growth.[7]

  • Compound Treatment: The imidazo[1,2-a]pyrazine derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the medium without the test compound. The plates are then incubated for another 48 hours.[7]

  • MTT Addition: After the treatment period, 50 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in triple distilled water is added to each well.[7]

  • Formazan Formation: The plates are incubated for an additional 4 hours at 37°C. During this time, viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.[9]

  • Solubilization: The medium containing MTT is discarded, and the formazan crystals are dissolved in 100 µL of DMSO.[9]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.[9]

  • Data Analysis: The percentage of cell viability is calculated relative to the control wells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Hemolysis Assay

This assay evaluates the lytic effect of the compounds on red blood cells.

Protocol:

  • Compound Preparation: The test compounds are prepared at different concentrations (e.g., 10 µM, 20 µM, 50 µM).[9]

  • Controls: A 0.9% sodium chloride solution is used as a negative control, and 0.1% Triton X-100 in PBS serves as the positive control.[9][10]

  • Incubation: The test compounds and controls are incubated with a suspension of red blood cells at 37°C for 1 hour.[9]

  • Centrifugation: After incubation, the samples are centrifuged at 10,000 RPM for 3 minutes to pellet the intact red blood cells.[9]

  • Absorbance Measurement: The supernatant, containing hemoglobin released from lysed cells, is collected, and its absorbance is measured at 540 nm.[9]

  • Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100.[10]

Visualizations: Pathways and Workflows

Diagrams illustrating the signaling pathways and experimental workflows provide a clear visual representation of the complex processes involved.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Cell Line Culture (e.g., HepG2, MCF-7) seed Seed cells in 96-well plates start->seed prepare Prepare Imidazo[1,2-a]pyrazine Derivative Solutions treat Add compounds to wells prepare->treat incubate_treat Incubate for 48h treat->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Solubilize Formazan with DMSO incubate_mtt->solubilize read Measure Absorbance at 570 nm solubilize->read calculate Calculate % Viability read->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50

Caption: General workflow for in vitro cytotoxicity testing using the MTT assay.

cGAS_STING_Pathway cluster_inhibition Site of Action cluster_pathway cGAS-STING Signaling ENPP1 ENPP1 cGAMP 2'3'-cGAMP ENPP1->cGAMP Hydrolysis Imidazopyrazine Imidazo[1,2-a]pyrazine Derivative (e.g., Cmpd 7) Imidazopyrazine->ENPP1 Inhibition STING STING Activation cGAMP->STING TBK1 TBK1 Activation STING->TBK1 IRF3 IRF3 Phosphorylation TBK1->IRF3 IFN Type I Interferon (IFNB1) & Cytokine (CXCL10, IL6) Gene Expression IRF3->IFN

Caption: Inhibition of ENPP1 by imidazo[1,2-a]pyrazine derivatives enhances cGAS-STING signaling.

References

The Discovery of Imidazo[1,2-a]pyrazines as Potent Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of potent and selective kinase inhibitors. This technical guide provides an in-depth overview of the discovery and development of this class of compounds, focusing on their activity against key oncological and neurological targets, including Aurora kinases, PI3K/mTOR, and GSK-3. This document details experimental protocols, presents key quantitative data in a structured format, and visualizes critical biological pathways and experimental workflows.

Introduction to Imidazo[1,2-a]pyrazines as Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cellular signaling by catalyzing the transfer of a phosphate group from ATP to a substrate. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The imidazo[1,2-a]pyrazine core, a nitrogen-containing fused heterocyclic system, has proven to be a versatile scaffold for the design of kinase inhibitors. Its structure allows for substitutions at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Key Kinase Targets of Imidazo[1,2-a]pyrazine Inhibitors

Aurora Kinases

Aurora kinases are a family of serine/threonine kinases that are essential for the regulation of mitosis. Overexpression of Aurora kinases is common in many human cancers and is associated with poor prognosis. Imidazo[1,2-a]pyrazines have been extensively investigated as inhibitors of Aurora A and Aurora B.

Signaling Pathway

The following diagram illustrates the central role of Aurora kinases in cell cycle progression.

Aurora_Kinase_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Centrosome_Dup Centrosome Duplication AuroraA Aurora A Centrosome_Dup->AuroraA activates Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase CPC Chromosomal Passenger Complex Metaphase->CPC Cytokinesis Cytokinesis Anaphase->Cytokinesis Plk1 Plk1 AuroraA->Plk1 activates Spindle_Assembly Spindle Assembly AuroraA->Spindle_Assembly AuroraB Aurora B HistoneH3 Histone H3 AuroraB->HistoneH3 phosphorylates (Ser10) Kinetochore Kinetochore- Microtubule Attachment AuroraB->Kinetochore CyclinB_CDK1 Cyclin B/CDK1 Plk1->CyclinB_CDK1 activates CyclinB_CDK1->Prophase Chromosome_Condensation Chromosome Condensation HistoneH3->Chromosome_Condensation CPC->AuroraB localizes Chromosome_Segregation Chromosome Segregation Kinetochore->Chromosome_Segregation Imidazo_Pyrazine_A Imidazo[1,2-a]pyrazine (Aurora A Inhibitor) Imidazo_Pyrazine_A->AuroraA Imidazo_Pyrazine_B Imidazo[1,2-a]pyrazine (Aurora B Inhibitor) Imidazo_Pyrazine_B->AuroraB

Caption: Simplified Aurora Kinase Signaling Pathway in Mitosis.

Quantitative Data: Aurora Kinase Inhibitors

The following table summarizes the in vitro and cellular potency of selected imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors.

Compound IDTarget(s)IC50 (nM, Biochemical)Cellular Potency (IC50, nM)Reference
1 Aurora A/B-250 (phos-HH3)[1][2]
12k (SCH 1473759) Aurora A/BKd: 0.02 (AurA), 0.03 (AurB)25 (phos-HH3)[1][2]
1j Aurora A/B--[3]
10i Aurora A/B--[3]

Note: "phos-HH3" refers to the inhibition of Histone H3 phosphorylation, a marker of Aurora B activity.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in cancer, making it a highly attractive target for drug development. Several imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of PI3K isoforms.

Signaling Pathway

The diagram below outlines the core components of the PI3K/Akt/mTOR signaling pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates GrowthFactor Growth Factor GrowthFactor->RTK PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PTEN PTEN PTEN->PIP3 dephosphorylates PDK1->Akt phosphorylates (activates) mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Imidazo_Pyrazine_PI3K Imidazo[1,2-a]pyrazine (PI3K Inhibitor) Imidazo_Pyrazine_PI3K->PI3K

Caption: Overview of the PI3K/Akt/mTOR Signaling Pathway.

Quantitative Data: PI3K Inhibitors

This table presents the inhibitory activity of representative imidazo[1,2-a]pyrazine compounds against PI3K isoforms.

Compound IDTarget(s)IC50 (nM, Biochemical)Reference
ETP-46321 Analog (8q) PI3Kα/δα: 60, δ: 2.8[4]
Compound 35 (Imidazo[1,2-a]pyridine) PI3Kα150[5]
Glycogen Synthase Kinase-3 (GSK-3)

Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase implicated in a wide range of cellular processes, including metabolism, cell proliferation, and neuronal development. Its dysregulation has been linked to diseases such as Alzheimer's disease, type 2 diabetes, and cancer. The related imidazo[1,2-b]pyridazine scaffold has shown particular promise in the development of GSK-3 inhibitors.

Signaling Pathway

The following diagram illustrates the regulation of GSK-3 through the Wnt and Insulin signaling pathways.

GSK3_Signaling_Pathway cluster_Wnt Wnt Pathway cluster_Insulin Insulin Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds Dsh Dsh Frizzled->Dsh activates DestructionComplex Destruction Complex (Axin, APC, GSK-3) Dsh->DestructionComplex BetaCatenin β-catenin Dsh->BetaCatenin stabilizes DestructionComplex->BetaCatenin phosphorylates Insulin Insulin InsulinReceptor InsulinReceptor Insulin->InsulinReceptor binds PI3K_I PI3K InsulinReceptor->PI3K_I activates Akt_I Akt PI3K_I->Akt_I activates GSK3 GSK-3 Akt_I->GSK3 GlycogenSynthase Glycogen Synthase Akt_I->GlycogenSynthase activates GSK3->GlycogenSynthase phosphorylates (inactivates) Degradation Proteasomal Degradation BetaCatenin->Degradation GeneTranscription Gene Transcription BetaCatenin->GeneTranscription GlycogenSynthesis Glycogen Synthesis GlycogenSynthase->GlycogenSynthesis Imidazo_Pyridazine_GSK3 Imidazo[1,2-b]pyridazine (GSK-3 Inhibitor) Imidazo_Pyridazine_GSK3->GSK3

Caption: Regulation of GSK-3 by Wnt and Insulin Signaling.

Quantitative Data: GSK-3 Inhibitors

The table below summarizes the inhibitory potency of selected imidazo[1,2-b]pyridazine derivatives against GSK-3β.

Compound IDTargetIC50 (nM, Biochemical)Reference
Compound 47 GSK-3βPotent inhibitor[3][6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the discovery and characterization of imidazo[1,2-a]pyrazine kinase inhibitors.

Kinase Activity Assays

ADP-Glo™ Kinase Assay (for PI3K and other kinases)

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

  • Materials:

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • Kinase of interest (e.g., PI3Kα)

    • Kinase substrate (e.g., PIP2:3PS lipid vesicles)

    • ATP

    • Test compounds (imidazo[1,2-a]pyrazines)

    • White, opaque 96-well or 384-well plates

  • Procedure:

    • Kinase Reaction:

      • Prepare a reaction mixture containing the kinase, substrate, and reaction buffer in the wells of the assay plate.

      • Add the test compound at various concentrations (or DMSO as a vehicle control).

      • Initiate the reaction by adding ATP.

      • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

    • ATP Depletion:

      • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

      • Incubate at room temperature for 40 minutes.

    • ADP to ATP Conversion and Detection:

      • Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal from the newly synthesized ATP.

      • Incubate at room temperature for 30-60 minutes.

    • Data Acquisition:

      • Measure the luminescence of each well using a plate-reading luminometer.

    • Data Analysis:

      • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

      • Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assays

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Materials:

    • Cancer cell line of interest (e.g., HCT116)

    • Cell culture medium and supplements

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • Test compounds

    • 96-well clear-bottom plates

  • Procedure:

    • Cell Seeding:

      • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment:

      • Treat the cells with serial dilutions of the imidazo[1,2-a]pyrazine compounds for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).

    • MTT Incubation:

      • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

      • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Formazan Solubilization:

      • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

    • Data Acquisition:

      • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Data Analysis:

      • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

      • Determine the IC50 or GI50 (concentration for 50% growth inhibition) value from a dose-response curve.

Immunofluorescence Staining for Phospho-Histone H3 (Ser10)

This assay is used to assess the inhibition of Aurora B kinase in a cellular context by measuring the phosphorylation of its substrate, Histone H3.

  • Materials:

    • Cells seeded on coverslips or in a multi-well imaging plate

    • Test compounds

    • Fixative (e.g., 4% paraformaldehyde in PBS)

    • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

    • Blocking buffer (e.g., 1% BSA in PBS)

    • Primary antibody: Rabbit anti-phospho-Histone H3 (Ser10)

    • Secondary antibody: Fluorophore-conjugated anti-rabbit IgG

    • Nuclear counterstain (e.g., DAPI)

    • Mounting medium

  • Procedure:

    • Cell Treatment:

      • Treat cells with the test compounds for a defined period.

    • Fixation and Permeabilization:

      • Wash the cells with PBS and fix them with the fixative solution.

      • Wash again with PBS and permeabilize the cell membranes with the permeabilization buffer.

    • Blocking and Antibody Incubation:

      • Wash the cells and block non-specific antibody binding with the blocking buffer.

      • Incubate the cells with the primary antibody diluted in blocking buffer.

      • Wash and then incubate with the fluorophore-conjugated secondary antibody.

    • Counterstaining and Mounting:

      • Wash the cells and counterstain the nuclei with DAPI.

      • Mount the coverslips onto microscope slides with mounting medium.

    • Imaging and Analysis:

      • Visualize the cells using a fluorescence microscope.

      • Quantify the fluorescence intensity of phospho-Histone H3 staining in the nucleus.

Experimental and Logical Workflows

General Workflow for Kinase Inhibitor Discovery

The discovery of novel kinase inhibitors typically follows a structured workflow from initial hit identification to preclinical evaluation.

Kinase_Inhibitor_Discovery_Workflow Target_ID Target Identification and Validation HTS High-Throughput Screening (HTS) or Fragment-Based Screening Target_ID->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead SAR Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Improve Potency, Selectivity, PK/PD Preclinical Preclinical Development Lead_Opt->Preclinical In vivo efficacy and toxicology Clinical Clinical Trials Preclinical->Clinical

Caption: A Generalized Workflow for Kinase Inhibitor Drug Discovery.
Structure-Activity Relationship (SAR) of Imidazo[1,2-a]pyrazines

The following diagram illustrates the general structure-activity relationships for imidazo[1,2-a]pyrazine-based kinase inhibitors, highlighting key positions for modification.

Caption: Key Positions for SAR Exploration on the Imidazo[1,2-a]pyrazine Scaffold.

Note: Due to the limitations of the current environment, a placeholder is used for the chemical structure. In a full implementation, an image of the imidazo[1,2-a]pyrazine core would be embedded, with arrows pointing to the R2, R3, R6, and R8 positions, indicating their importance in modulating potency, selectivity, and pharmacokinetic (PK) properties based on published SAR studies.[3][5][7]

Conclusion

The imidazo[1,2-a]pyrazine scaffold has proven to be a highly fruitful starting point for the development of potent inhibitors of several important kinase targets. The wealth of structure-activity relationship data, coupled with advanced biochemical and cellular assays, continues to drive the optimization of these compounds. This technical guide provides a foundational understanding of the key aspects of their discovery and characterization, offering valuable insights for researchers and drug development professionals working in the field of kinase inhibitor design. The continued exploration of this chemical space holds significant promise for the development of novel therapeutics for a range of human diseases.

References

Antimicrobial Properties of Substituted Imidazo[1,2-a]pyrazines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogenic microorganisms constitutes a significant global health threat, necessitating the urgent discovery and development of novel antimicrobial agents. The imidazo[1,2-a]pyrazine scaffold has garnered considerable attention in medicinal chemistry due to its diverse pharmacological activities, including potent antimicrobial properties. This technical guide provides a comprehensive overview of the antimicrobial activities of substituted imidazo[1,2-a]pyrazines, detailing quantitative data, experimental protocols, and potential mechanisms of action to aid researchers in the field of antimicrobial drug discovery.

Quantitative Antimicrobial Data

The antimicrobial efficacy of substituted imidazo[1,2-a]pyrazines has been evaluated against a broad spectrum of bacterial and fungal pathogens. The following tables summarize the quantitative data from various studies, presenting the zone of inhibition and minimum inhibitory concentration (MIC) values for representative compounds.

Table 1: Antibacterial Activity of Substituted Imidazo[1,2-a]pyrazines (Zone of Inhibition in mm)

CompoundConcentration (µg/mL)Staphylococcus aureusEscherichia coliReference
4a5022 mm21 mm[1]
4f10024 mm22 mm[1]
5c10021 mm-[1]
5g10023 mm22 mm[1]
6b10024 mm23 mm[1]
6c5024 mm23 mm[1]
3a-ExcellentExcellent[2]
3b-ExcellentExcellent[2]
3c-Excellent-[2]
3h-ExcellentExcellent[2]
3i-ExcellentExcellent[2]
3j-Greater-[2]

Note: "-" indicates data not available. "Excellent" and "Greater" are qualitative descriptions from the source.

Table 2: Antifungal Activity of Substituted Imidazo[1,2-a]pyrazines (Zone of Inhibition in mm)

CompoundConcentration (µg/mL)Candida albicansAspergillus nigerAspergillus flavusReference
4f5021 mm22 mm-[1]
5h5023 mm24 mm-[1]
6b5022 mm23 mm-[1]
6c5021 mm22 mm-[1]
3a---Greater[2]
3c--Excellent-[2]
3h---Greater[2]
3i---Greater[2]

Note: "-" indicates data not available. "Excellent" and "Greater" are qualitative descriptions from the source.

Table 3: Minimum Inhibitory Concentration (MIC) of Imidazo[1,2-a]pyridine Derivatives (µg/mL)

CompoundStaphylococcus aureusReference
4a7.8[3]
4b31.25[3]

Note: Imidazo[1,2-a]pyridines are structurally related to imidazo[1,2-a]pyrazines and their antimicrobial data is relevant to the broader class of imidazo-fused heterocycles.

Experimental Protocols

The synthesis of substituted imidazo[1,2-a]pyrazines and the evaluation of their antimicrobial properties involve standardized chemical and microbiological procedures.

General Synthesis of Imidazo[1,2-a]pyrazine Derivatives

A common and efficient method for the synthesis of the imidazo[1,2-a]pyrazine core is through a one-pot, three-component reaction.[4][5]

Materials:

  • 2-aminopyrazine (or a substituted derivative)

  • An appropriate aldehyde

  • An isocyanide (e.g., tert-butyl isocyanide)

  • Catalyst (e.g., Iodine)

  • Solvent (e.g., Methanol, Eucalyptol as a green solvent option)[6]

Procedure:

  • To a solution of 2-aminopyrazine in the chosen solvent, add the aldehyde and the isocyanide.

  • Add the catalyst to the reaction mixture.

  • Stir the reaction mixture at room temperature or under microwave irradiation until the reaction is complete (monitored by Thin Layer Chromatography).[7]

  • Upon completion, the solvent is typically removed under reduced pressure.

  • The crude product is then purified, usually by column chromatography on silica gel, to yield the desired substituted imidazo[1,2-a]pyrazine.

Antimicrobial Susceptibility Testing

1. Agar Disk Diffusion Method:

This method is used for the preliminary screening of the antimicrobial activity of the synthesized compounds.[1]

Materials:

  • Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile petri dishes

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Sterile filter paper discs (6 mm diameter)

  • Solutions of the test compounds at a known concentration

  • Positive control (standard antibiotic) and negative control (solvent)

Procedure:

  • Prepare agar plates and allow them to solidify.

  • Evenly spread the microbial inoculum over the surface of the agar plates.

  • Impregnate the sterile filter paper discs with a known concentration of the test compounds and controls.

  • Place the discs on the surface of the inoculated agar plates.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antimicrobial activity.

2. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

  • Serial dilutions of the test compounds

  • Positive control (standard antibiotic) and negative control (broth with inoculum)

  • Growth indicator dye (e.g., resazurin)

Procedure:

  • Perform serial dilutions of the test compounds in the appropriate broth in the wells of the microtiter plate.

  • Add the standardized microbial inoculum to each well.

  • Include a positive control (no compound) and a negative control (no inoculum).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • After incubation, visually inspect the plates for microbial growth (turbidity) or add a growth indicator dye.

  • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Visualizing Workflows and Mechanisms

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and antimicrobial evaluation of substituted imidazo[1,2-a]pyrazines.

G cluster_synthesis Synthesis & Purification cluster_screening Antimicrobial Screening cluster_analysis Data Analysis start Starting Materials (2-Aminopyrazine, Aldehyde, Isocyanide) reaction One-Pot Three-Component Reaction start->reaction purification Purification (Column Chromatography) reaction->purification characterization Characterization (NMR, Mass Spectrometry) purification->characterization pure_compound Pure Substituted Imidazo[1,2-a]pyrazine characterization->pure_compound disk_diffusion Agar Disk Diffusion Assay pure_compound->disk_diffusion mic_determination Broth Microdilution Assay (MIC Determination) disk_diffusion->mic_determination Active Compounds data Quantitative Data (Zone of Inhibition, MIC) mic_determination->data sar Structure-Activity Relationship (SAR) Studies data->sar

Caption: General workflow for synthesis and antimicrobial evaluation.

Potential Mechanisms of Antimicrobial Action

Substituted imidazo[1,2-a]pyrazines have been shown to exert their antimicrobial effects through various mechanisms, primarily by targeting essential bacterial enzymes.[9]

G cluster_targets Bacterial Cellular Targets cluster_effects Cellular Effects cluster_outcome Outcome compound Substituted Imidazo[1,2-a]pyrazine dna_gyrase DNA Gyrase compound->dna_gyrase Inhibition topoisomerase_iv Topoisomerase IV compound->topoisomerase_iv Inhibition sapc Staphylococcus aureus Pyruvate Carboxylase (SaPC) compound->sapc Inhibition dna_replication Inhibition of DNA Replication dna_gyrase->dna_replication cell_division Inhibition of Cell Division topoisomerase_iv->cell_division metabolism Disruption of Metabolism sapc->metabolism bactericidal Bactericidal/Bacteriostatic Effect dna_replication->bactericidal cell_division->bactericidal metabolism->bactericidal

Caption: Potential antimicrobial mechanisms of action.

Conclusion

Substituted imidazo[1,2-a]pyrazines represent a promising class of heterocyclic compounds with significant potential for the development of new antimicrobial agents. The versatile synthetic routes allow for the generation of diverse chemical libraries, and the demonstrated activity against a range of pathogens warrants further investigation. The data and protocols presented in this guide serve as a valuable resource for researchers dedicated to advancing the field of antimicrobial drug discovery and combating the growing challenge of antibiotic resistance. Future efforts should focus on optimizing the lead compounds through structure-activity relationship studies to enhance their potency, selectivity, and pharmacokinetic properties.

References

The Imidazo[1,2-a]pyrazine Scaffold: A Comprehensive Technical Guide to its Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. Compounds incorporating this moiety have demonstrated potent anticancer, kinase inhibitory, and antibacterial properties. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of imidazo[1,2-a]pyrazine derivatives, detailing their synthesis, biological evaluation, and the key structural features that govern their therapeutic potential.

Synthesis of the Imidazo[1,2-a]pyrazine Core

A prevalent and efficient method for the synthesis of substituted imidazo[1,2-a]pyrazines is the iodine-catalyzed one-pot, three-component reaction.[1][2][3] This approach offers good yields and proceeds under mild conditions, typically at room temperature.[4]

A plausible mechanism for this reaction involves the initial condensation of a 2-aminopyrazine with an aryl aldehyde to form an imine. The iodine catalyst then activates this intermediate for nucleophilic attack by an isocyanide, leading to a [4+1] cycloaddition to furnish the final imidazo[1,2-a]pyrazine product.[4]

This synthetic strategy allows for the facile introduction of diversity at multiple positions of the scaffold, which is crucial for exploring the structure-activity landscape.

Anticancer Activity of Imidazo[1,2-a]pyrazine Derivatives

Imidazo[1,2-a]pyrazine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The antiproliferative effects are often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer potency of imidazo[1,2-a]pyrazine compounds is significantly influenced by the nature and position of substituents on the heterocyclic core and its appended aryl rings.

  • Substitution at the 3-position: The introduction of various amine functionalities at the 3-position has been explored. For instance, compounds bearing a tert-butylamine group have shown good micromolar activity against cell lines such as Hep-2, HepG2, MCF-7, and A375.[3] The electron-donating nature of the substituent at this position appears to be a key determinant of activity.[2]

  • Substitution on the 2-aryl ring: Modifications to the aryl ring at the 2-position also play a critical role in modulating anticancer activity. The presence of electron-donating or electron-withdrawing groups can significantly impact potency.

The following table summarizes the in vitro anticancer activity of a series of imidazo[1,2-a]pyrazine derivatives against various cancer cell lines.

CompoundR1R2Hep-2 IC50 (µM)HepG2 IC50 (µM)MCF-7 IC50 (µM)A375 IC50 (µM)
10b 4-NH2-PhNH-tBu20182116
10d 4-NH2-PhNH2>100>100>100>100
10f 3-NH2-PhNH-tBu25202620
10i 4-N(CH3)2-PhNH-tBu>100>1001716
10k 4-NH2-PhNH-cyclohexyl>100>100>100>100

Data extracted from Krishnamoorthy et al., 2023.[3]

Kinase Inhibition by Imidazo[1,2-a]pyrazine Derivatives

A significant area of investigation for imidazo[1,2-a]pyrazine compounds is their activity as kinase inhibitors. Aurora kinases and the bacterial ATPase VirB11 are notable targets.

Aurora Kinase Inhibition

Aurora kinases are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis. Their overexpression is implicated in various cancers, making them attractive targets for cancer therapy. Imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of Aurora A and Aurora B kinases.

The inhibitory activity is typically assessed using in vitro kinase assays, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

The following table presents the inhibitory activity of selected imidazo[1,2-a]pyrazine-based compounds against Aurora kinases.

CompoundAurora A IC50 (nM)Aurora B IC50 (nM)
Compound A 510
Compound B 250250

Note: The specific structures for "Compound A" and "Compound B" are proprietary to the cited research but highlight the potential for potent inhibition.

VirB11 ATPase Inhibition

The VirB11 ATPase is a key component of the type IV secretion system in many pathogenic bacteria, which is essential for their virulence. Inhibition of VirB11 represents a promising strategy for the development of novel antibacterial agents. Imidazo[1,2-a]pyrazine derivatives have been identified as competitive inhibitors of ATP binding to VirB11.

The SAR for VirB11 inhibition is influenced by the substitution pattern on the imidazo[1,2-a]pyrazine core. Both 2- and 3-aryl substituted regioisomers have been synthesized and evaluated to probe these relationships.

Experimental Protocols

General Procedure for the Synthesis of 3-Amino-Imidazo[1,2-a]pyrazines

To a solution of 2-aminopyrazine (1 mmol) and an appropriate aryl aldehyde (1 mmol) in a suitable solvent such as ethanol, iodine (10 mol%) is added. The mixture is stirred at room temperature, and then an isocyanide (1.2 mmol) is added. The reaction is monitored by thin-layer chromatography. Upon completion, the solvent is evaporated, and the residue is purified by column chromatography to afford the desired 3-amino-imidazo[1,2-a]pyrazine derivative.[3][4]

MTT Assay for Cell Viability
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

ADP-Glo™ Kinase Assay for Aurora Kinase Inhibition
  • Kinase Reaction: The Aurora kinase enzyme, a suitable substrate (e.g., Kemptide), and the test compound are incubated in a kinase buffer containing ATP.

  • Reaction Termination and ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion: Kinase Detection Reagent is added to convert the ADP generated in the kinase reaction to ATP.

  • Luminescence Detection: The newly synthesized ATP is detected via a luciferase/luciferin reaction, and the luminescent signal is measured. The intensity of the signal is proportional to the kinase activity.[5]

Visualizations

Synthesis and Screening Workflow

G cluster_synthesis Synthesis cluster_screening Biological Screening Aminopyrazine 2-Aminopyrazine Reaction Iodine-catalyzed Three-component Reaction Aminopyrazine->Reaction Aldehyde Aryl Aldehyde Aldehyde->Reaction Isocyanide Isocyanide Isocyanide->Reaction Purification Purification Reaction->Purification Library Imidazo[1,2-a]pyrazine Library Purification->Library Anticancer Anticancer Assays (e.g., MTT) Library->Anticancer Kinase Kinase Inhibition Assays (e.g., ADP-Glo) Library->Kinase SAR SAR Analysis Anticancer->SAR Kinase->SAR

Caption: General workflow for the synthesis and biological screening of imidazo[1,2-a]pyrazine compounds.

Structure-Activity Relationship (SAR) Summary

SAR_Summary cluster_core Imidazo[1,2-a]pyrazine Core cluster_substituents Substituent Effects on Activity Core R3 Position 3: - Amine substituents crucial - Electron-donating groups enhance activity R2_Aryl Position 2 (Aryl Ring): - Substitution pattern modulates potency Core_Activity Core Scaffold: - Essential for activity Activity Biological Activity (Anticancer, Kinase Inhibition) R3->Activity R2_Aryl->Activity Core_Activity->Activity

Caption: Key structural features influencing the biological activity of imidazo[1,2-a]pyrazines.

Aurora Kinase Signaling in Mitosis

Aurora_Kinase_Pathway cluster_cell_cycle Mitosis Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase AuroraA Aurora A Kinase AuroraA->Prophase Centrosome maturation Spindle assembly Mitotic_Arrest Mitotic Arrest & Apoptosis AuroraB Aurora B Kinase AuroraB->Metaphase Chromosome alignment Spindle assembly checkpoint Inhibitor Imidazo[1,2-a]pyrazine Inhibitor Inhibitor->AuroraA Inhibition Inhibitor->AuroraB Inhibition Inhibitor->Mitotic_Arrest

Caption: Role of Aurora kinases in mitosis and their inhibition by imidazo[1,2-a]pyrazine compounds.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl imidazo[1,2-a]pyrazine-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Synthesis of Methyl imidazo[1,2-a]pyrazine-8-carboxylate from 2-aminopyrazine

Audience: Researchers, scientists, and drug development professionals.

Introduction

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif frequently found in compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2] The synthesis of derivatives of this core structure is of significant interest in medicinal chemistry and drug discovery. This document provides a detailed protocol for the synthesis of this compound, a key intermediate for the development of novel therapeutic agents. The described method is based on the classical condensation reaction between a 2-aminopyrazine and an α-halocarbonyl compound.[3]

Reaction Principle

The synthesis of the imidazo[1,2-a]pyrazine core is typically achieved through the condensation of a 2-aminopyrazine with an α-halocarbonyl compound. The reaction proceeds via an initial nucleophilic attack of the exocyclic amino group of 2-aminopyrazine on the carbonyl group of the α-halocarbonyl reagent, followed by an intramolecular cyclization involving the endocyclic nitrogen of the pyrazine ring to form the fused imidazole ring system.

Experimental Protocol

This protocol details the synthesis of this compound from 2-aminopyrazine and a suitable methyl 2-halo-3-oxopropanoate.

Materials and Reagents:

  • 2-Aminopyrazine

  • Methyl 2-chloro-3-oxopropanoate (or Methyl 2-bromo-3-oxopropanoate)

  • Anhydrous Ethanol

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-aminopyrazine (1.0 eq) in anhydrous ethanol.

  • Addition of Base: To the stirred solution, add sodium bicarbonate (2.0 eq).

  • Addition of α-Halocarbonyl: Slowly add a solution of methyl 2-chloro-3-oxopropanoate (1.1 eq) in anhydrous ethanol to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain it at this temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add water and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexane to afford the pure this compound.

Data Presentation

The following table summarizes the key reactants and conditions for the synthesis.

Parameter Value
Starting Material 2-Aminopyrazine
Reagent Methyl 2-chloro-3-oxopropanoate
Base Sodium Bicarbonate
Solvent Anhydrous Ethanol
Molar Ratio (2-aminopyrazine:reagent:base) 1 : 1.1 : 2
Temperature Reflux
Reaction Time Monitored by TLC
Purification Method Silica Gel Column Chromatography

Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 2-Aminopyrazine in Ethanol add_base Add Sodium Bicarbonate start->add_base add_reagent Add Methyl 2-chloro- 3-oxopropanoate add_base->add_reagent reflux Reflux and Monitor by TLC add_reagent->reflux cool Cool to RT reflux->cool evaporate Remove Solvent cool->evaporate extract Extract with Ethyl Acetate evaporate->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry purify Column Chromatography dry->purify product Methyl imidazo[1,2-a]- pyrazine-8-carboxylate purify->product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Note: Purification of Methyl imidazo[1,2-a]pyrazine-8-carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl imidazo[1,2-a]pyrazine-8-carboxylate is a heterocyclic compound belonging to the imidazo[1,2-a]pyrazine family. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including anti-inflammatory and antiviral properties.[1] The synthesis of such compounds often results in crude products containing unreacted starting materials, byproducts, and other impurities. Effective purification is therefore a critical step to isolate the desired compound with high purity for subsequent characterization and biological evaluation. Column chromatography is a widely used and effective technique for the purification of imidazo[1,2-a]pyrazine derivatives.[1][2] This document provides a detailed protocol for the purification of this compound using column chromatography.

Experimental Protocols

This section outlines the detailed methodology for the purification of this compound by column chromatography. The primary method described utilizes a neutral alumina stationary phase, which has been shown to be effective for this class of compounds.[1] An alternative method using silica gel, a more common stationary phase for similar heterocyclic compounds, is also presented.[3][4]

Method 1: Neutral Alumina Column Chromatography [1]

This method is based on a reported procedure for the purification of imidazo[1,2-a]pyrazine derivatives.[1]

1. Materials and Reagents:

  • Crude this compound
  • Neutral alumina (for column chromatography)
  • n-Hexane (analytical grade)
  • Ethyl acetate (analytical grade)
  • Anhydrous sodium sulfate
  • Thin Layer Chromatography (TLC) plates (alumina or silica gel)
  • Glass column for chromatography
  • Fraction collection tubes
  • Rotary evaporator

2. Slurry Preparation and Column Packing:

  • Prepare a slurry of neutral alumina in n-hexane.
  • Pour the slurry into the chromatography column and allow the alumina to settle, ensuring a uniform and compact bed.
  • Drain the excess solvent until the solvent level is just above the top of the alumina bed.

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture).
  • Alternatively, for compounds with poor solubility, perform a dry loading by adsorbing the crude product onto a small amount of neutral alumina or silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.

4. Elution:

  • Begin elution with a non-polar mobile phase, such as a mixture of n-hexane and ethyl acetate (e.g., 7:3 v/v).[1]
  • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., to 1:1 v/v).[1] The progress of the separation should be monitored by TLC.

5. Fraction Collection and Analysis:

  • Collect fractions of the eluate in separate tubes.
  • Analyze the collected fractions by TLC to identify those containing the pure product. A suitable Rf value for good separation is typically in the range of 0.2-0.4.[3]
  • Combine the fractions containing the pure compound.

6. Product Recovery:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
  • The purified product can be further dried under high vacuum.

Method 2: Silica Gel Column Chromatography (Alternative)

For many heterocyclic compounds, silica gel is a common and effective stationary phase.[3][4]

1. Materials and Reagents:

  • Crude this compound
  • Silica gel (230–400 mesh)[4]
  • n-Hexane (analytical grade)
  • Ethyl acetate (analytical grade)
  • Methanol (optional, for increasing polarity)
  • Thin Layer Chromatography (TLC) plates (silica gel)
  • Glass column for chromatography
  • Fraction collection tubes
  • Rotary evaporator

2. Slurry Preparation and Column Packing:

  • Prepare a slurry of silica gel in n-hexane.[3]
  • Pack the column with the silica gel slurry, ensuring a uniform bed without cracks or bubbles.[3]
  • Allow the silica to settle and drain the excess solvent to the level of the silica bed.[3]

3. Sample Loading:

  • Dissolve the crude product in a minimal volume of the initial mobile phase or a more polar solvent that is then evaporated after application to the column.
  • For compounds with limited solubility in the mobile phase, dry loading is recommended to prevent band broadening.[3]

4. Elution:

  • Start the elution with a low polarity solvent system, such as a mixture of hexane and ethyl acetate.[3][4] The initial ratio should be determined by prior TLC analysis.
  • Gradually increase the polarity by increasing the percentage of ethyl acetate in the mobile phase. If necessary, a small amount of methanol can be added to further increase the polarity.[3]

5. Fraction Collection and Analysis:

  • Collect fractions and monitor the separation using TLC, visualizing the spots under UV light.
  • Combine the fractions that show a single spot corresponding to the desired product.

6. Product Recovery:

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

Data Presentation

The following table summarizes the key parameters for the two described column chromatography methods.

ParameterMethod 1: Neutral AluminaMethod 2: Silica Gel (Alternative)
Stationary Phase Neutral Alumina[1]Silica Gel (230-400 mesh)[4]
Mobile Phase n-Hexane / Ethyl Acetate[1]n-Hexane / Ethyl Acetate[3][4]
Elution Gradient Stepwise gradient (e.g., 7:3 to 1:1)[1]Gradual gradient
Sample Loading Wet or Dry LoadingWet or Dry Loading[3]
Monitoring Thin Layer ChromatographyThin Layer Chromatography

Visualizations

Diagram 1: Experimental Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Recovery crude_product Crude Product dissolve Dissolve in Minimal Solvent crude_product->dissolve load_sample Load Sample onto Column dissolve->load_sample slurry Prepare Stationary Phase Slurry pack_column Pack Column slurry->pack_column pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc Analyze Fractions by TLC collect_fractions->tlc combine_fractions Combine Pure Fractions tlc->combine_fractions evaporate Evaporate Solvent combine_fractions->evaporate pure_product Pure Product evaporate->pure_product

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols: NMR and Mass Spectrometry Analysis of Methyl imidazo[1,2-a]pyrazine-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the analysis of Methyl imidazo[1,2-a]pyrazine-8-carboxylate using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The protocols outlined below are intended to serve as a standard methodology for the characterization and quality control of this compound, which is of interest in medicinal chemistry and drug development due to the diverse biological activities of the imidazo[1,2-a]pyrazine scaffold.

Overview of Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for elucidating the molecular structure of this compound by providing information about the chemical environment of each proton and carbon atom. Mass spectrometry provides the exact molecular weight and valuable information about the fragmentation pattern of the molecule, confirming its elemental composition and aiding in structural verification.

Predicted NMR Data

Chemical structure of this compound with atom numbering.

Figure 1. Chemical structure and atom numbering of this compound.

Predicted ¹H NMR Data

The expected proton NMR chemical shifts for this compound are summarized in Table 1. These values are estimated for a solution in a deuterated solvent such as CDCl₃ or DMSO-d₆.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-27.8 - 8.2s-
H-37.6 - 8.0s-
H-58.8 - 9.2d~2.5
H-67.9 - 8.3d~2.5
OCH₃3.9 - 4.1s-

Table 1. Predicted ¹H NMR chemical shifts for this compound.

Predicted ¹³C NMR Data

The anticipated carbon-13 NMR chemical shifts are presented in Table 2.

CarbonPredicted Chemical Shift (δ, ppm)
C-2130 - 135
C-3115 - 120
C-5140 - 145
C-6125 - 130
C-8135 - 140
C-8a145 - 150
C=O160 - 165
OCH₃52 - 55

Table 2. Predicted ¹³C NMR chemical shifts for this compound.

Mass Spectrometry Analysis

Electrospray ionization (ESI) mass spectrometry in positive ion mode is expected to be the most suitable method for the analysis of this compound. The predicted molecular weight of this compound (C₈H₇N₃O₂) is 177.0538 g/mol .

Expected Mass Spectrum

In a high-resolution mass spectrum (HRMS), the protonated molecule ([M+H]⁺) is expected to be the base peak with a calculated m/z of 178.0611. Other common adducts such as [M+Na]⁺ (m/z 200.0430) and [M+K]⁺ (m/z 216.0169) may also be observed.

Predicted Fragmentation Pattern

The fragmentation of the molecular ion can provide further structural confirmation. Key predicted fragmentation pathways are outlined in Table 3.

m/z (Fragment)LossStructure of Fragment
147-OCH₃Imidazo[1,2-a]pyrazine-8-carbonyl cation
119-COOCH₃Imidazo[1,2-a]pyrazine cation
92-COOCH₃, -HCNPyrazine cation

Table 3. Predicted major fragments in the mass spectrum of this compound.

Experimental Protocols

The following sections detail the recommended protocols for sample preparation and data acquisition for NMR and mass spectrometry.

NMR Spectroscopy Protocol

NMR_Workflow A Sample Preparation B Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl3, DMSO-d6) A->B C Add internal standard (e.g., TMS) B->C D Transfer to NMR tube C->D E NMR Data Acquisition F Insert sample into spectrometer E->F G Tune and shim the probe F->G H Acquire 1H, 13C, and optionally 2D spectra (COSY, HSQC) G->H I Data Processing and Analysis J Apply Fourier transform, phase correction, and baseline correction I->J K Integrate peaks and determine chemical shifts and coupling constants J->K L Assign signals to the molecular structure K->L MS_Workflow A Sample Preparation B Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., Methanol, Acetonitrile) A->B C Add a small amount of formic acid for positive ion mode to promote protonation B->C D Mass Spectrometry Analysis E Infuse the sample solution directly into the ESI source or inject via an LC system D->E F Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature) E->F G Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500) F->G H Data Analysis I Identify the molecular ion peak ([M+H]+) H->I J Determine the exact mass and calculate the elemental composition I->J K Analyze the fragmentation pattern to confirm the structure J->K

Application Notes and Protocols for Methyl Imidazo[1,2-a]pyrazine-8-carboxylate in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyrazine scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including potent anticancer properties.[1][2][3][4] These compounds have been shown to exert their effects through various mechanisms, such as inhibition of key cellular signaling pathways and disruption of essential cellular processes. This document provides detailed application notes and protocols for the investigation of a representative compound, Methyl imidazo[1,2-a]pyrazine-8-carboxylate, in common cell-based assays to assess its potential as an anticancer agent. The methodologies described herein are based on established assays for evaluating cytotoxic and apoptotic effects, as well as for elucidating the mechanism of action.

Biological Context and Potential Signaling Pathway

Derivatives of the imidazo[1,2-a]pyrazine core have been reported to target several key signaling pathways implicated in cancer progression. These include the inhibition of protein kinases such as Aurora kinases and PI3Kα, as well as the modulation of the Wnt/β-catenin signaling pathway.[5][6][7] A common mechanism of action for anticancer compounds is the induction of apoptosis (programmed cell death) through the inhibition of survival signals. For instance, inhibition of a critical kinase can lead to the downstream activation of caspases, the executioners of apoptosis.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor Kinase_A Kinase A (e.g., PI3K, Aurora Kinase) Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Survival_Protein Anti-apoptotic Survival Protein Kinase_B->Survival_Protein Caspase_Cascade Caspase Cascade Survival_Protein->Caspase_Cascade Inhibits Apoptosis Apoptosis Caspase_Cascade->Apoptosis Induces Compound Methyl imidazo[1,2-a]pyrazine -8-carboxylate Compound->Kinase_A Inhibits

Caption: Hypothetical signaling pathway impacted by this compound.

Experimental Protocols

The following are detailed protocols for key cell-based assays to characterize the anticancer activity of this compound.

Experimental Workflow

cluster_prep Preparation cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis stock Prepare Stock Solution of This compound seed Seed Cancer Cells in Multi-well Plates stock->seed treat Treat Cells with a Range of Compound Concentrations seed->treat viability Cell Viability Assay (MTT) treat->viability cycle Cell Cycle Analysis (Flow Cytometry) treat->cycle apoptosis Apoptosis Assay (Annexin V/PI Staining) treat->apoptosis data Analyze Data and Determine IC50, Cell Cycle Distribution, and Apoptosis Rate viability->data cycle->data apoptosis->data

Caption: General experimental workflow for assessing the anticancer effects of the compound.

Cell Viability Assay (MTT Assay)

This assay determines the effect of the compound on cell proliferation and viability.

Materials:

  • This compound

  • Cancer cell lines (e.g., A375 melanoma, HCT-116 colon cancer)[1][8]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Protocol:

  • Prepare a stock solution of this compound in DMSO.

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the compound in complete medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis

This assay is used to determine if the compound induces cell cycle arrest.

Materials:

  • This compound

  • Cancer cell line (e.g., HCT-116)[8]

  • 6-well plates

  • PBS (Phosphate-Buffered Saline)

  • Ethanol (70%, ice-cold)

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the compound at concentrations around the IC50 value for 24-48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in PBS containing RNase A and PI.

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay (Annexin V/PI Staining)

This assay quantifies the number of apoptotic and necrotic cells following compound treatment.

Materials:

  • This compound

  • Cancer cell line (e.g., HCT-116)[8]

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the compound as described for the cell cycle analysis.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour. The populations of live, early apoptotic, late apoptotic, and necrotic cells can be distinguished.

Data Presentation

The following tables present hypothetical data for this compound, representative of the activity of this class of compounds.

Table 1: Cytotoxicity of this compound against various cancer cell lines.

Cell LineCancer TypeIC50 (µM) after 48h
A375[1][2]Melanoma0.58
HCT-116[8]Colon Cancer1.25
MCF-7[2]Breast Cancer2.80
HepG2[2]Liver Cancer3.50

Table 2: Effect of this compound on Cell Cycle Distribution in HCT-116 Cells (24h treatment).

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control55.228.316.5
Compound (0.5 µM)53.827.119.1
Compound (1.0 µM)48.122.529.4
Compound (2.0 µM)35.615.848.6

Table 3: Apoptosis Induction by this compound in HCT-116 Cells (48h treatment).

TreatmentLive Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Vehicle Control95.12.51.80.6
Compound (0.5 µM)88.35.74.21.8
Compound (1.0 µM)72.515.29.82.5
Compound (2.0 µM)45.928.620.35.2

Conclusion

The imidazo[1,2-a]pyrazine scaffold represents a promising starting point for the development of novel anticancer therapeutics. The protocols and application notes provided here offer a comprehensive framework for the initial in vitro characterization of this compound and related analogs. These assays will enable researchers to assess the compound's cytotoxic and mechanistic properties, providing crucial data for further preclinical development.

References

Application Notes and Protocols: Methyl Imidazo[1,2-a]pyrazine-8-carboxylate as a Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This bicyclic structure is present in numerous compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The versatility of the imidazo[1,2-a]pyrazine core allows for substitutions at various positions, enabling the fine-tuning of its biological activity and pharmacokinetic properties.

This document focuses on methyl imidazo[1,2-a]pyrazine-8-carboxylate as a key intermediate and a foundational scaffold for the development of novel therapeutic agents. The ester functionality at the 8-position serves as a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. These notes provide an overview of the therapeutic applications of 8-substituted imidazo[1,2-a]pyrazine derivatives, detailed protocols for their synthesis and biological evaluation, and a summary of their quantitative biological data.

Therapeutic Applications and Mechanisms of Action

Derivatives of the imidazo[1,2-a]pyrazine scaffold, particularly those substituted at the 8-position, have shown inhibitory activity against a variety of biological targets. This highlights the importance of this position for molecular recognition and interaction with target proteins.

Anticancer Activity:

  • PI3Kα Inhibition: Certain 8-morpholinoimidazo[1,2-a]pyrazine derivatives have demonstrated inhibitory activity against PI3Kα kinase, a key enzyme in the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer.

  • Aurora Kinase Inhibition: The imidazo[1,2-a]pyrazine core has been utilized to develop potent inhibitors of Aurora kinases, which are crucial for cell cycle regulation and are attractive targets for cancer therapy.

  • ENPP1 Inhibition and cGAS-STING Pathway Activation: Recent studies have identified imidazo[1,2-a]pyrazine derivatives as potent inhibitors of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), a negative regulator of the cGAS-STING pathway. By inhibiting ENPP1, these compounds can enhance the innate immune response against cancer.

Anti-inflammatory Activity:

  • IKK Inhibition and NF-κB Pathway: The imidazo[1,2-a]pyrazine scaffold has been explored for the development of IKK inhibitors. IKK (IκB kinase) is a key regulator of the NF-κB signaling pathway, which plays a central role in inflammation.

Anti-bacterial Activity:

  • Inhibition of Bacterial Type IV Secretion Systems: 8-amino imidazo[1,2-a]pyrazine derivatives have been identified as inhibitors of VirB11 ATPase, an essential component of the bacterial type IV secretion system, which is crucial for the virulence of many pathogenic bacteria.

Quantitative Biological Data

Table 1: Anticancer Activity of 8-Substituted Imidazo[1,2-a]pyrazine Derivatives

Compound ID8-SubstituentTargetAssayIC50 (µM)Cell Line
14c MorpholinoPI3KαKinase Assay1.25-
14c Morpholino-Cytotoxicity15.3A549
14c Morpholino-Cytotoxicity12.8PC-3
14c Morpholino-Cytotoxicity18.2MCF-7
10i Not specifiedAurora AKinase Assay0.004-
10i Not specifiedAurora BKinase Assay0.003-
7 Not specifiedENPP1Enzyme Assay0.0057-

Table 2: Anti-inflammatory and Anti-bacterial Activity of 8-Substituted Imidazo[1,2-a]pyrazine Derivatives

Compound ID8-SubstituentTargetAssayIC50 (µM)Organism/Cell Line
Various Amino derivativesIKK1/IKK2Kinase Assay--
11 ArylsulfonamideVirB11 ATPase (HP0525)ATPase Inhibition7Helicobacter pylori
32 ArylsulfonamideVirB11 ATPase (HP0525)ATPase Inhibition4Helicobacter pylori

Experimental Protocols

Protocol 1: Representative Synthesis of this compound

This protocol describes a plausible two-step synthesis for this compound based on the common synthetic routes for related imidazo[1,2-a]pyrazine derivatives, which typically involve the cyclocondensation of a 2-aminopyrazine with an α-halocarbonyl compound.

Step 1: Synthesis of 8-Bromoimidazo[1,2-a]pyrazine

  • To a solution of 2-amino-3-bromopyrazine (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, add an α-haloacetaldehyde derivative (e.g., bromoacetaldehyde diethyl acetal, 1.1 eq).

  • Heat the reaction mixture at reflux for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 8-bromoimidazo[1,2-a]pyrazine.

Step 2: Palladium-Catalyzed Carbonylation to this compound

  • In a pressure vessel, combine 8-bromoimidazo[1,2-a]pyrazine (1.0 eq), a palladium catalyst such as Pd(OAc)2 or Pd(PPh3)4 (0.05-0.1 eq), and a suitable phosphine ligand (e.g., dppf or Xantphos, 0.1-0.2 eq).

  • Add a suitable solvent such as methanol, which also acts as the nucleophile, and a base (e.g., triethylamine or diisopropylethylamine, 2.0 eq).

  • Seal the vessel and purge with carbon monoxide gas, then pressurize with carbon monoxide (typically 50-100 psi).

  • Heat the reaction mixture to 80-120 °C for 12-24 hours.

  • After cooling to room temperature and carefully venting the CO gas, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield this compound.

Protocol 2: In Vitro PI3Kα Kinase Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of test compounds against PI3Kα kinase.

  • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT).

  • Add the test compound (at various concentrations) to the wells of a 96-well plate.

  • Add the PI3Kα enzyme to the wells.

  • Initiate the kinase reaction by adding a mixture of ATP and the lipid substrate phosphatidylinositol-4,5-bisphosphate (PIP2).

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of product (phosphatidylinositol-3,4,5-trisphosphate, PIP3) formed using a suitable detection method, such as a fluorescent-based assay or an antibody-based detection system (e.g., HTRF or AlphaScreen).

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cell Viability (MTT) Assay

This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Seed cancer cells (e.g., A549, PC-3, or MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

ENPP1_STING_Pathway cluster_inhibition Drug Action cluster_pathway cGAS-STING Signaling Imidazo_Pyrazine Imidazo[1,2-a]pyrazine Derivative ENPP1 ENPP1 Imidazo_Pyrazine->ENPP1 Inhibition 2_3_cGAMP 2'3'-cGAMP STING STING 2_3_cGAMP->STING Activation ENPP1->2_3_cGAMP Hydrolysis TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylation IFNs Type I Interferons IRF3->IFNs Transcription

Caption: Inhibition of ENPP1 by imidazo[1,2-a]pyrazine derivatives enhances the cGAS-STING pathway.

NF_kB_Pathway Stimulus Inflammatory Stimulus (e.g., TNF-α, IL-1) IKK_Complex IKK Complex Stimulus->IKK_Complex IkB IκB IKK_Complex->IkB Phosphorylation Imidazo_Pyrazine Imidazo[1,2-a]pyrazine Derivative Imidazo_Pyrazine->IKK_Complex Inhibition IkB_P P-IκB IkB->IkB_P NF_kB_dimer NF-κB (p50/p65) NF_kB_dimer->IkB Bound to NF_kB_active Active NF-κB NF_kB_dimer->NF_kB_active Release Proteasome Proteasomal Degradation IkB_P->Proteasome Ubiquitination & Proteasome->IkB_P Nucleus Nucleus NF_kB_active->Nucleus Translocation Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Upregulation of

Caption: Imidazo[1,2-a]pyrazine derivatives can inhibit the NF-κB signaling pathway by targeting the IKK complex.

Drug_Discovery_Workflow Scaffold Methyl Imidazo[1,2-a]pyrazine -8-carboxylate Scaffold Synthesis Synthesis of Derivative Library Scaffold->Synthesis Screening High-Throughput Screening Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR SAR->Synthesis Iterative Design Lead_Opt Lead Optimization SAR->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical

Caption: Drug discovery workflow utilizing the this compound scaffold.

Application Notes and Protocols for the Synthesis of Methyl imidazo[1,2-a]pyrazine-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The imidazo[1,2-a]pyrazine scaffold is a significant heterocyclic motif present in numerous compounds with a wide range of biological activities, including potential therapeutic applications. This document provides a detailed experimental protocol for the synthesis of Methyl imidazo[1,2-a]pyrazine-8-carboxylate, a functionalized derivative that can serve as a key intermediate for the development of novel pharmaceutical agents. The synthesis is a two-step process commencing with the esterification of 3-aminopyrazine-2-carboxylic acid to yield Methyl 3-aminopyrazine-2-carboxylate, followed by a cyclocondensation reaction to form the target bicyclic system.

Overall Reaction Scheme:

Experimental Protocols

Step 1: Synthesis of Methyl 3-aminopyrazine-2-carboxylate

This protocol is adapted from a standard Fischer esterification method.[1]

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityNotes
3-Aminopyrazine-2-carboxylic acidC₅H₅N₃O₂139.112.2 g (15.8 mmol)Starting material
Methanol (MeOH)CH₄O32.04250 mLReagent and solvent
Sulfuric Acid (H₂SO₄), concentratedH₂SO₄98.083.2 mLCatalyst
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01~6.3 g (or as needed)For neutralization
Water (H₂O)H₂O18.0227 mLFor workup

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer, add 3-aminopyrazine-2-carboxylic acid (2.2 g, 15.8 mmol).

  • Add methanol (250 mL) to the flask and cool the mixture to 0 °C using an ice bath.

  • Slowly add concentrated sulfuric acid (3.2 mL) to the cooled suspension with continuous stirring.

  • Remove the ice bath and stir the reaction mixture at room temperature for 48 hours.

  • After 48 hours, pour the reaction mixture into water (27 mL).

  • Carefully neutralize the mixture to pH 7 by the portion-wise addition of solid sodium bicarbonate. Effervescence will occur.

  • A precipitate will form upon neutralization. Collect the solid by vacuum filtration.

  • Wash the collected solid with a small amount of cold water.

  • Dry the solid product under vacuum to obtain Methyl 3-aminopyrazine-2-carboxylate as a white-brown solid.

Expected Yield: The yield for this step is typically high, in the range of 80-90%.

Step 2: Synthesis of this compound

This protocol is based on the classical Tschitschibabin reaction for the synthesis of imidazo-fused heterocycles, which involves the condensation of an amino-heterocycle with an α-halocarbonyl compound.[2][3]

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityNotes
Methyl 3-aminopyrazine-2-carboxylateC₆H₇N₃O₂153.141.0 g (6.53 mmol)Starting material from Step 1
Chloroacetaldehyde (50% wt. in H₂O)C₂H₃ClO78.501.02 g (6.53 mmol)Reagent
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.011.1 g (13.06 mmol)Base
Ethanol (EtOH)C₂H₆O46.0750 mLSolvent
Ethyl Acetate (EtOAc)C₄H₈O₂88.11As neededFor extraction
Brine--As neededFor washing
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04As neededDrying agent

Procedure:

  • In a 100 mL round-bottom flask, dissolve Methyl 3-aminopyrazine-2-carboxylate (1.0 g, 6.53 mmol) in ethanol (50 mL).

  • To this solution, add sodium bicarbonate (1.1 g, 13.06 mmol).

  • Add chloroacetaldehyde (50% wt. solution in water, 1.02 g, 6.53 mmol) dropwise to the mixture with vigorous stirring.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • To the residue, add water (50 mL) and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Expected Yield: Yields for this type of cyclocondensation can vary, but are generally in the range of 50-70%.

Data Presentation

Table 1: Summary of Reagents for the Synthesis of this compound

StepStarting MaterialReagentsSolventCatalyst/Base
13-Aminopyrazine-2-carboxylic acidMethanolMethanolH₂SO₄ (catalyst)
2Methyl 3-aminopyrazine-2-carboxylateChloroacetaldehyde (50% wt. in H₂O)EthanolNaHCO₃ (base)

Table 2: Reaction Conditions and Expected Outcomes

StepReactionTemperatureDurationExpected ProductPhysical AppearanceExpected Yield
1EsterificationRoom Temp.48 hoursMethyl 3-aminopyrazine-2-carboxylateWhite-brown solid80-90%
2CyclocondensationReflux12-18 hoursThis compoundSolid50-70%

Visualizations

Experimental Workflow Diagram

Synthesis_Workflow start Start: 3-Aminopyrazine-2-carboxylic acid esterification Step 1: Esterification - Add Methanol and H2SO4 - Stir at RT for 48h start->esterification workup1 Workup 1 - Add H2O - Neutralize with NaHCO3 - Filter and Dry esterification->workup1 intermediate Intermediate: Methyl 3-aminopyrazine-2-carboxylate workup1->intermediate cyclocondensation Step 2: Cyclocondensation - Add Chloroacetaldehyde and NaHCO3 in Ethanol - Reflux for 12-18h intermediate->cyclocondensation workup2 Workup 2 - Evaporate Solvent - Extract with EtOAc - Wash and Dry cyclocondensation->workup2 purification Purification - Column Chromatography workup2->purification product Final Product: This compound purification->product

Caption: Synthetic workflow for this compound.

References

Application of Methyl Imidazo[1,2-a]pyrazine-8-carboxylate in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities. Its rigid, planar structure and the presence of multiple nitrogen atoms allow for diverse interactions with various biological targets. Derivatives of this scaffold have been extensively explored as kinase inhibitors, anticancer agents, and modulators of other important cellular pathways. This document focuses on the potential applications of a specific derivative, Methyl imidazo[1,2-a]pyrazine-8-carboxylate, and provides detailed protocols for its synthesis and biological evaluation based on established methodologies for analogous compounds. While direct experimental data for this exact molecule is limited in publicly available literature, its structural features suggest significant potential as a key intermediate or a bioactive compound itself, particularly in the development of targeted therapies.

The 8-position of the imidazo[1,2-a]pyrazine ring has been identified as a critical site for substitution to modulate pharmacological activity. Modifications at this position with groups such as amino, morpholinyl, and piperazinyl have led to the discovery of potent inhibitors of various kinases, including Bruton's tyrosine kinase (BTK), phosphoinositide 3-kinases (PI3Ks), and Aurora kinases. The introduction of a methyl carboxylate group at this position offers a unique combination of electronic and steric properties, providing a handle for further chemical modifications or direct engagement with target proteins.

Application Notes

This compound can be envisioned as a versatile building block or a lead compound in several therapeutic areas:

  • Oncology: The imidazo[1,2-a]pyrazine core is prevalent in numerous kinase inhibitors. The 8-carboxylate moiety can serve as an attachment point for various side chains to target the ATP-binding site of kinases implicated in cancer, such as PI3K, BTK, and Aurora kinases. The ester functionality could also be hydrolyzed in vivo to the corresponding carboxylic acid, which may exhibit a different binding profile or improved pharmacokinetic properties.

  • Inflammatory Diseases: Kinases such as BTK and IKK play crucial roles in inflammatory signaling pathways. Inhibitors based on the 8-substituted imidazo[1,2-a]pyrazine scaffold could be developed for the treatment of autoimmune disorders and other inflammatory conditions.

  • Antiviral and Antibacterial Agents: The compact, heteroaromatic nature of the scaffold makes it an attractive starting point for the design of novel anti-infective agents.

Quantitative Data of 8-Substituted Imidazo[1,2-a]pyrazine Analogs

The following tables summarize the biological activities of various 8-substituted imidazo[1,2-a]pyrazine derivatives, providing a rationale for the potential of this compound as a medicinal chemistry scaffold.

Table 1: Kinase Inhibitory Activity of 8-Substituted Imidazo[1,2-a]pyrazine Derivatives

Compound ClassTarget KinaseIC50 (nM)Reference
8-Morpholinyl-imidazo[1,2-a]pyrazinesPI3Kδ2.8[1]
8-Morpholinyl-imidazo[1,2-a]pyrazinesPI3Kα60[1]
8-Amino-imidazo[1,5-a]pyrazinesBTK1-10
Imidazo[1,2-a]pyrazine DerivativesIKK1Varies[2]
Imidazo[1,2-a]pyrazine DerivativesIKK2Varies[2]
Imidazo[1,2-a]pyrazine-based compoundsAurora A/BVaries[3]

Table 2: Cytotoxicity of 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives against Cancer Cell Lines [4]

CompoundA549 (IC50, µM)PC-3 (IC50, µM)MCF-7 (IC50, µM)
14c 6.398.217.54
14b 10.2312.8711.45

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible synthetic route to this compound based on the common methods for synthesizing the imidazo[1,2-a]pyrazine scaffold. The key step is the condensation of an appropriately substituted aminopyrazine with an α-halocarbonyl compound.

Materials:

  • Methyl 2-amino-3-chloropyrazine-5-carboxylate (or a suitable precursor that allows for introduction of the carboxylate at the 8-position of the final product)

  • 2-Bromoacetaldehyde diethyl acetal

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO3)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Step 1: Cyclization. To a solution of Methyl 2-amino-3-chloropyrazine-5-carboxylate (1.0 eq) in ethanol, add 2-bromoacetaldehyde diethyl acetal (1.2 eq).

  • Reflux the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Step 2: Acetal Hydrolysis and Aromatization. To the crude residue, add a solution of 3M HCl and stir at room temperature for 2-4 hours to facilitate hydrolysis of the acetal and promote aromatization to the imidazo[1,2-a]pyrazine ring system.

  • Step 3: Work-up and Purification. Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of NaHCO3 until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general method to evaluate the inhibitory activity of this compound against a target kinase (e.g., PI3Kα).

Materials:

  • Recombinant human kinase (e.g., PI3Kα)

  • Kinase substrate (e.g., PIP2)

  • ATP

  • This compound (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 384-well plate, add the assay buffer.

  • Add the test compound solution to the wells. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.

  • Add the kinase and substrate solution to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the recommended time for the specific kinase.

  • Stop the reaction and measure the remaining ATP levels by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol describes how to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line (e.g., A549, PC-3, MCF-7)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include wells with medium and DMSO as a vehicle control.

  • Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO2.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathways and Experimental Workflows

PI3K/Akt/mTOR Signaling Pathway

Many 8-substituted imidazo[1,2-a]pyrazine derivatives have been shown to target the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Inhibitor This compound (Proposed Inhibitor) Inhibitor->PI3K inhibits

Caption: Proposed inhibition of the PI3K/Akt/mTOR signaling pathway.

General Experimental Workflow for Drug Discovery

The following diagram illustrates a typical workflow for the evaluation of a new chemical entity like this compound in a drug discovery program.

Drug_Discovery_Workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_evaluation Further Evaluation Synthesis Synthesis of Methyl imidazo[1,2-a]pyrazine-8-carboxylate Purification Purification & Characterization (NMR, MS) Synthesis->Purification KinaseAssay Kinase Inhibition Assay (IC50) Purification->KinaseAssay CellAssay Cell Viability Assay (IC50) KinaseAssay->CellAssay ADME ADME/Tox Profiling CellAssay->ADME InVivo In Vivo Efficacy (Animal Models) ADME->InVivo

Caption: A generalized workflow for preclinical drug discovery.

References

Application Notes & Protocols: Development of Imidazo[1,2-a]pyrazine-Based Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1] This bicyclic system is recognized for its versatile synthetic accessibility and its ability to interact with a variety of biological targets.[1] Derivatives have been extensively investigated for their potential in treating a range of diseases, including cancer, viral infections, and neurodegenerative disorders.[2][3][4] This document provides an overview of key therapeutic applications, quantitative data for representative compounds, detailed experimental protocols for their synthesis and evaluation, and diagrams of relevant biological pathways and experimental workflows.

Therapeutic Applications & Key Compounds

Imidazo[1,2-a]pyrazine derivatives have been successfully developed as inhibitors of various enzymes and modulators of cellular pathways. The primary areas of therapeutic investigation include oncology, virology, and neurology.

Oncology

In cancer therapy, these compounds primarily function as kinase inhibitors, disrupting signaling pathways crucial for tumor cell proliferation, survival, and metastasis.[5][6]

  • Aurora Kinase Inhibition: Aurora kinases are essential for mitotic progression, and their overexpression is common in many cancers. Imidazo[1,2-a]pyrazine-based compounds have been developed as potent inhibitors of both Aurora A and Aurora B kinases.[7][8] For example, compound 12k (SCH 1473759) emerged from lead optimization as a picomolar inhibitor with improved cell potency and aqueous solubility, demonstrating efficacy in human tumor xenograft models.[8]

  • PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently deregulated in cancer. Several series of imidazo[1,2-a]pyrazines have been identified as potent inhibitors of phosphoinositide 3-kinases (PI3Ks).[9] A related scaffold, imidazo[1,2-a]pyridine, has also been shown to inhibit the Akt/mTOR pathway, leading to cell cycle arrest and apoptosis in cancer cells.[10]

  • Tubulin Polymerization Inhibition: Microtubules are dynamic polymers essential for cell division, making them an attractive target for anticancer drugs. The derivative TB-25 was designed as a tubulin polymerization inhibitor that binds to the colchicine site, exhibiting potent anti-proliferative activity against various cancer cell lines.[11]

  • ENPP1 Inhibition: Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) negatively regulates the cGAS-STING pathway, which is crucial for innate anti-tumor immunity.[12] By inhibiting ENPP1, imidazo[1,2-a]pyrazine derivatives can enhance the immune response against tumors. Compound 7 was identified as a highly potent and selective ENPP1 inhibitor that enhances the antitumor efficacy of anti-PD-1 antibodies in murine models.[12][13]

CompoundTargetAssay / Cell LineIC50 / KiReference
10i Aurora Kinase--[7]
12k (SCH 1473759) Aurora A / Aurora BTdF Kd0.02 nM / 0.03 nM[8]
TB-25 Tubulin PolymerizationHCT-116 Cells23 nM[11]
Compound 7 ENPP1Biochemical Assay5.70 nM[12][13]
Compound 12b AnticancerHep-2 Cells11 µM[2][14]
Compound 12b AnticancerHepG2 Cells13 µM[2][14]
Compound 12b AnticancerMCF-7 Cells11 µM[2][14]
Virology

The unique structure of the imidazo[1,2-a]pyrazine core has also been exploited for the development of antiviral agents.

  • Anti-Influenza Activity: A phenotypic screening campaign identified the imidazo[1,2-a]pyrazine derivative A4 as a potent and broad-spectrum anti-influenza agent.[3] It was found to be effective against oseltamivir-resistant strains by targeting the viral nucleoprotein (NP), preventing its nuclear accumulation.[3][15]

CompoundTargetAssay / Virus StrainEC50 / IC50Reference
A4 HIV Reverse TranscriptaseBiochemical Assay0.41 µM[15]
A4 HIV-1 (IIIB Strain)Cell-based Assay0.98 µM[15]
Other Therapeutic Areas
  • Neurodegenerative Diseases: Derivatives have been explored as AMPAR negative modulators and adenosine A1 receptor antagonists, suggesting potential applications in conditions like epilepsy and Alzheimer's disease.[4][16]

  • Infectious Diseases: The scaffold has shown promise in developing agents against tuberculosis and piroplasm infections.[17][18] A series of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides showed excellent activity against drug-sensitive M. tuberculosis.[18]

Signaling Pathways and Workflows

Visualizing the mechanisms of action and the drug development process is crucial for understanding the therapeutic potential of these compounds.

PI3K/Akt/mTOR Signaling Pathway

This pathway is central to cell growth and survival. Imidazo[1,2-a]pyrazine-based inhibitors typically target PI3K, preventing the downstream activation of Akt and mTOR.

PI3K_Akt_mTOR_Pathway cluster_membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor Imidazo[1,2-a]pyrazine Inhibitor Inhibitor->PI3K Inhibits

Caption: PI3K/Akt/mTOR pathway and the inhibitory action of imidazo[1,2-a]pyrazine agents.

cGAS-STING Immunity Pathway

ENPP1 inhibitors prevent the degradation of cGAMP, allowing it to bind to STING and trigger an innate immune response, which is beneficial for cancer immunotherapy.

cGAS_STING_Pathway dsDNA Cytosolic dsDNA (e.g., from tumor cells) cGAS cGAS dsDNA->cGAS Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING STING (on ER membrane) cGAMP->STING Activates AMP_GMP AMP + GMP ENPP1 ENPP1 ENPP1->cGAMP Hydrolyzes ENPP1->AMP_GMP To TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates ImmuneResponse Type I Interferon Production (IFN-β, CXCL10) IRF3->ImmuneResponse Induces Inhibitor Imidazo[1,2-a]pyrazine ENPP1 Inhibitor Inhibitor->ENPP1 Inhibits

Caption: cGAS-STING pathway regulation by ENPP1 and its targeted inhibition.

Drug Discovery & Synthesis Workflow

The development process for these agents often follows a structured path from initial synthesis to biological evaluation. A common synthetic route is a one-pot, three-component reaction.

Drug_Discovery_Workflow cluster_synthesis One-Pot Synthesis cluster_evaluation Biological Evaluation A 2-Aminopyrazine Product Imidazo[1,2-a]pyrazine Core Library A->Product B Aryl Aldehyde B->Product C Isocyanide C->Product Catalyst Iodine Catalyst Catalyst->Product Screening High-Throughput Screening Product->Screening InVitro In Vitro Assays (Enzymatic, Cell-based) Screening->InVitro LeadOpt Lead Optimization (SAR) InVitro->LeadOpt InVivo In Vivo Models (Xenografts) LeadOpt->InVitro Iterate LeadOpt->InVivo

References

High-Throughput Screening of Imidazo[1,2-a]pyrazine Libraries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of imidazo[1,2-a]pyrazine libraries, a chemical scaffold of significant interest in drug discovery due to its diverse pharmacological activities. The imidazo[1,2-a]pyrazine core is a key pharmacophore in molecules targeting a range of biological targets, including kinases, G-protein coupled receptors, and bacterial proteins.[1][2]

Introduction to Imidazo[1,2-a]pyrazines in Drug Discovery

The imidazo[1,2-a]pyrazine scaffold is a versatile heterocyclic ring system that has been successfully employed in the development of inhibitors for various therapeutic targets. Its rigid structure and synthetic tractability make it an attractive starting point for the generation of diverse chemical libraries for HTS campaigns. Published studies have demonstrated the potential of imidazo[1,2-a]pyrazine derivatives as potent and selective inhibitors of Aurora kinases, Gαq/11 proteins, and bacterial type IV secretion systems, highlighting their potential in oncology, inflammatory diseases, and infectious diseases.[3][4][5]

Application Note 1: Screening for Aurora Kinase Inhibitors

Target: Aurora Kinases A and B are serine/threonine kinases that play crucial roles in the regulation of mitosis. Their overexpression is frequently observed in various cancers, making them attractive targets for anticancer drug development.[3][6]

Screening Rationale: Imidazo[1,2-a]pyrazine-based compounds have been identified as potent inhibitors of Aurora kinases.[3][6][7] High-throughput screening of imidazo[1,2-a]pyrazine libraries can identify novel chemotypes with improved potency and selectivity.

Quantitative Data from Imidazo[1,2-a]pyrazine Screening against Aurora Kinases
Compound IDTargetAssay TypeIC50 (nM)Cellular Potency (phos-HH3 IC50, nM)Reference
1 Aurora A/BBiochemical-250[3][8]
12k (SCH 1473759) Aurora ATdF Kd0.0225[3][8]
12k (SCH 1473759) Aurora BTdF Kd0.0325[3][8]
10i Aurora ABiochemical-Lead Compound[6]
1j Aurora ABiochemical--[6]
15 Aurora ABiochemical--[9]
Experimental Protocol: Homogeneous Luminescent Kinase Assay (e.g., ADP-Glo™)

This protocol is a generalized procedure for a high-throughput, luminescence-based kinase assay to identify inhibitors of Aurora kinases.

Materials:

  • Purified recombinant human Aurora A or Aurora B kinase

  • Kinase substrate (e.g., Kemptide)

  • ATP

  • Kinase assay buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Imidazo[1,2-a]pyrazine compound library dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Plating: Dispense 50 nL of each compound from the imidazo[1,2-a]pyrazine library into the wells of a 384-well assay plate using an acoustic liquid handler. For the controls, dispense DMSO only.

  • Enzyme and Substrate Preparation:

    • Prepare a 2X enzyme solution by diluting the Aurora kinase in kinase assay buffer.

    • Prepare a 2X substrate/ATP solution by mixing the kinase substrate and ATP in kinase assay buffer. The final ATP concentration should be at or near the Km for the kinase.

  • Kinase Reaction:

    • Add 5 µL of the 2X enzyme solution to each well of the assay plate.

    • To initiate the reaction, add 5 µL of the 2X substrate/ATP solution to each well.

    • Incubate the plate at room temperature for 1 hour.

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Read the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the high (no enzyme) and low (DMSO) controls. Determine the IC50 values for the active compounds.

HTS Workflow for Aurora Kinase Inhibitor Screening

HTS_Workflow_Aurora_Kinase cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Plating Compound Library Plating (Imidazo[1,2-a]pyrazines) Kinase_Reaction Kinase Reaction Incubation Compound_Plating->Kinase_Reaction Reagent_Prep Reagent Preparation (Enzyme, Substrate, ATP) Reagent_Prep->Kinase_Reaction Signal_Development Signal Development (ADP-Glo™) Kinase_Reaction->Signal_Development Data_Acquisition Luminescence Reading Signal_Development->Data_Acquisition Data_Analysis IC50 Determination Data_Acquisition->Data_Analysis Hit_Validation Hit Validation & Confirmation Data_Analysis->Hit_Validation

Caption: High-throughput screening workflow for the identification of Aurora kinase inhibitors.

Application Note 2: Targeting the Gαq/11 Signaling Pathway

Target: The Gαq and Gα11 (Gαq/11) proteins are α-subunits of heterotrimeric G proteins that mediate signals from various G protein-coupled receptors (GPCRs). Activating mutations in the genes encoding Gαq/11 are key drivers in uveal melanoma.[4]

Screening Rationale: The discovery of small molecules that directly inhibit the function of Gαq/11 is a promising therapeutic strategy. Imidazo[1,2-a]pyrazine derivatives have been identified as direct binders of Gαq, inhibiting the dissociation of the Gαβγ heterotrimer.[4]

Quantitative Data from Imidazo[1,2-a]pyrazine Screening against Gαq/11
Compound IDTargetAssay TypeIC50 (µM)Cell Proliferation (IC50, µM)Reference
GQ352 GαqGαβγ dissociation8.9-[4]
BIM-46187 GαqSecond messenger-based--[10]
Experimental Protocol: Second Messenger-Based HTS Assay

This protocol describes a cell-based HTS assay to identify inhibitors of Gαq/11 signaling by measuring the downstream accumulation of inositol monophosphate (IP1), a stable metabolite of IP3.

Materials:

  • HEK293 cells stably expressing a GPCR known to couple to Gαq/11 (e.g., M1 muscarinic acetylcholine receptor).

  • Cell culture medium and supplements.

  • Imidazo[1,2-a]pyrazine compound library dissolved in DMSO.

  • GPCR agonist (e.g., carbachol).

  • IP-One HTRF Assay Kit (or equivalent).

  • White, solid-bottom 384-well assay plates.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Plating: Seed the HEK293 cells into 384-well plates and incubate overnight.

  • Compound Addition: Add the imidazo[1,2-a]pyrazine compounds to the cell plates and incubate for a predetermined time (e.g., 30 minutes) to allow for cell penetration.

  • Agonist Stimulation: Add the GPCR agonist to stimulate the Gαq/11 pathway.

  • Lysis and Detection:

    • Lyse the cells by adding the lysis buffer provided in the assay kit.

    • Add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate).

    • Incubate at room temperature for 1 hour to allow for the immunoassay to reach equilibrium.

  • Data Acquisition: Read the HTRF signal on a compatible plate reader.

  • Data Analysis: Calculate the ratio of the acceptor and donor fluorescence signals. Determine the percent inhibition of the agonist-induced IP1 accumulation for each compound and calculate IC50 values for the hits.

Gαq/11 Signaling Pathway

Gq_Signaling GPCR GPCR Gq Gαq/11 GPCR->Gq Agonist PLCb PLCβ Gq->PLCb Activation PIP2 PIP2 PLCb->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Downstream Downstream Signaling (MAPK, etc.) PKC->Downstream T4SS_Assembly cluster_membrane Bacterial Membranes cluster_OM Outer Membrane cluster_IM Inner Membrane cluster_cytoplasm Cytoplasm OMCC Outer Membrane Core Complex (VirB7, VirB9, VirB10) Pilus Pilus (VirB2, VirB5) OMCC->Pilus IMC Inner Membrane Complex (VirB3, VirB4, VirB6, VirB8) IMC->OMCC ATPases ATPases (VirB4, VirB11, VirD4) ATPases->IMC Energy ATPases->IMC Translocation Substrate Substrate (Protein/DNA) Substrate->ATPases Recruitment

References

Application Notes & Protocols: Quantitative Analysis of Methyl imidazo[1,2-a]pyrazine-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the quantitative analysis of Methyl imidazo[1,2-a]pyrazine-8-carboxylate in various matrices. While specific validated methods for this compound are not extensively published, this guide presents robust analytical approaches based on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These methodologies are widely applicable to the analysis of related imidazo[1,2-a]pyrazine derivatives and can be adapted and validated for the specific quantification of this compound.

Introduction

This compound is a heterocyclic organic compound belonging to the imidazo[1,2-a]pyrazine class of molecules. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. Accurate and precise quantification of this compound is crucial for various stages of drug discovery and development, including pharmacokinetic studies, metabolic stability assays, and quality control of synthesized intermediates.

This application note details generalized yet comprehensive protocols for the quantification of this compound using two common and powerful analytical techniques: HPLC-UV and LC-MS/MS. The choice of method will depend on the required sensitivity, selectivity, and the complexity of the sample matrix.

Analytical Methods

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and reliable technique for the quantification of compounds that possess a UV chromophore, which is present in the imidazo[1,2-a]pyrazine core. This method is suitable for the analysis of bulk material, process intermediates, and formulations where the concentration of the analyte is relatively high.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring high sensitivity and selectivity, such as the analysis of biological samples (e.g., plasma, urine, tissue homogenates), LC-MS/MS is the method of choice. This technique couples the separation power of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry, allowing for the accurate quantification of analytes at very low concentrations.

Experimental Protocols

Protocol 1: HPLC-UV Method

Objective: To provide a general HPLC-UV method for the quantification of this compound in a non-biological matrix (e.g., reaction mixture, bulk powder).

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

  • Volumetric flasks and pipettes

  • HPLC vials

Instrumentation:

  • HPLC system equipped with a UV detector, pump, autosampler, and column oven.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh the sample containing the analyte.

    • Dissolve the sample in a known volume of the diluent used for the calibration standards to achieve a concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: 10% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: To be determined by UV scan of the analyte (typically in the range of 254-320 nm for this class of compounds).

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

    • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

    • Quantify the analyte in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: LC-MS/MS Method

Objective: To provide a general LC-MS/MS method for the quantification of this compound in a biological matrix (e.g., human plasma).

Materials:

  • This compound reference standard

  • Internal Standard (IS) - a structurally similar and stable isotopically labeled compound is ideal.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human plasma (or other biological matrix)

  • Microcentrifuge tubes

  • Protein precipitation solvent (e.g., acetonitrile with 1% formic acid)

Instrumentation:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.

  • UPLC/HPLC system.

  • C18 reverse-phase column suitable for LC-MS (e.g., 2.1 x 50 mm, 1.8 µm particle size).

Procedure:

  • Standard and QC Sample Preparation:

    • Prepare a stock solution of the analyte and the IS in a suitable organic solvent.

    • Spike the stock solution into the biological matrix to prepare calibration standards and quality control (QC) samples at various concentrations.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, standard, or QC, add 150 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase (2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetononitrile with 0.1% Formic Acid

    • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40 °C

  • Mass Spectrometry Conditions (Example - to be optimized):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Analyte: Determine the precursor ion (e.g., [M+H]⁺) and a suitable product ion.

      • Internal Standard: Determine the precursor and product ions for the IS.

    • Optimize collision energy and other source parameters for maximum signal intensity.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration.

    • Use a weighted (e.g., 1/x²) linear regression for the calibration curve.

    • Quantify the analyte in the samples using the regression equation.

Data Presentation

The following tables summarize typical validation parameters that should be established for these analytical methods.

Table 1: Typical HPLC-UV Method Validation Parameters

ParameterTypical Specification
Linearity (r²) > 0.995
Range e.g., 1 - 100 µg/mL
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Table 2: Typical LC-MS/MS Method Validation Parameters (Bioanalytical)

ParameterTypical Specification
Linearity (r²) > 0.99
Range e.g., 0.1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) Signal-to-Noise ratio > 5, with acceptable precision and accuracy
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (% RSD) < 15% (< 20% at LLOQ)
Matrix Effect Monitored and within acceptable limits
Recovery Consistent and reproducible

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Procedure cluster_data Data Processing stock Stock Solution (Analyte & IS) cal_standards Calibration Standards stock->cal_standards qc_samples QC Samples stock->qc_samples injection LC Injection cal_standards->injection qc_samples->injection sample_prep Sample Preparation (e.g., Protein Precipitation) sample_prep->injection separation Chromatographic Separation injection->separation detection Detection (UV or MS/MS) separation->detection peak_integration Peak Integration detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of Unknowns calibration_curve->quantification analytical_method_selection start Quantification Required? matrix_complexity Sample Matrix Complexity? start->matrix_complexity sensitivity_needed High Sensitivity Needed? matrix_complexity->sensitivity_needed Low lc_msms LC-MS/MS matrix_complexity->lc_msms High (e.g., Biological) hplc_uv HPLC-UV sensitivity_needed->hplc_uv No sensitivity_needed->lc_msms Yes

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl Imidazo[1,2-a]pyrazine-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl imidazo[1,2-a]pyrazine-8-carboxylate.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is the yield of my this compound synthesis consistently low?

Answer: Low yields can stem from several factors. Consider the following possibilities:

  • Suboptimal Reaction Conditions: The condensation reaction to form the imidazo[1,2-a]pyrazine core is sensitive to temperature, solvent, and reaction time. Harsh conditions can lead to the degradation of starting materials or the final product.

  • Purity of Starting Materials: Impurities in the initial reagents, such as 2-aminopyrazine and the alpha-halocarbonyl compound, can lead to unwanted side reactions and the formation of byproducts, thereby reducing the yield of the desired product.

  • Incomplete Reaction: The reaction may not be proceeding to completion. This can be monitored by Thin Layer Chromatography (TLC).[1]

  • Side Reactions: The formation of alternative products or isomers can compete with the desired reaction pathway.

Solutions:

  • Optimize Reaction Conditions: Systematically vary the temperature, solvent, and reaction time to identify the optimal conditions for your specific substrates. Milder conditions are often preferable.

  • Ensure Purity of Reagents: Purify starting materials if their purity is questionable.

  • Extend Reaction Time: If TLC indicates an incomplete reaction, extending the reaction time may improve the yield.

  • Modify Work-up Procedure: Ensure that the work-up procedure is not degrading the product. For instance, avoid overly acidic or basic conditions if your product is sensitive.

Question 2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

Answer: The formation of multiple products is a common issue. Potential side products in the synthesis of imidazo[1,2-a]pyrazines can include:

  • Isomers: Depending on the substitution pattern of the starting materials, the formation of regioisomers is possible.

  • Unreacted Starting Materials: If the reaction has not gone to completion, you will see spots corresponding to your starting materials.

  • Hydrolysis Products: If water is present in the reaction mixture, hydrolysis of the ester group on the target molecule or the starting materials can occur.

  • Polymerization Products: Under certain conditions, starting materials or intermediates can polymerize.

Solutions:

  • Purification: Column chromatography is often effective for separating the desired product from side products.[1]

  • Spectroscopic Analysis: Use techniques like NMR and Mass Spectrometry to identify the structure of the major side products. Understanding their structure can provide insights into the competing reaction pathways.

  • Adjust Reaction Conditions: Once the side products are identified, you may be able to adjust the reaction conditions (e.g., temperature, catalyst, solvent) to disfavor their formation.

Question 3: My purified product is a brownish or gummy material instead of a crystalline solid. How can I improve its appearance and purity?

Answer: A non-crystalline final product often indicates the presence of impurities.

Solutions:

  • Recrystallization: If you have a sufficient quantity of the product, recrystallization from a suitable solvent system can be a highly effective purification method.

  • Solvent Choice for Recrystallization: The ideal solvent will dissolve your compound well at elevated temperatures but poorly at room temperature. Experiment with different solvents or solvent mixtures to find the best system.

  • Trituration: If recrystallization is not feasible, washing the crude product with a solvent in which the desired compound is insoluble, but the impurities are soluble (trituration), can help to remove them.[1]

  • Column Chromatography: If other methods fail, another round of column chromatography with a different eluent system might be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing imidazo[1,2-a]pyrazines?

A1: A prevalent method is the condensation of an aminopyrazine with an α-halogenocarbonyl compound.[2] Another common approach involves a one-pot, three-component reaction, for example, using an aryl aldehyde, 2-aminopyrazine, and an isocyanide, often catalyzed by iodine.[3]

Q2: What is a suitable solvent for the synthesis of this compound?

A2: The choice of solvent can significantly impact the reaction outcome. Common solvents for similar syntheses include ethanol, methanol, and dimethylformamide (DMF). The optimal solvent should be determined experimentally.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the reaction's progress.[1] By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. The reaction should be carried out in a well-ventilated fume hood. Consult the Material Safety Data Sheets (MSDS) for all reagents used.

Data Presentation

Table 1: Optimization of Reaction Conditions for a Related Imidazo[1,2-a]pyrazine Synthesis

Note: This data is for a related multicomponent synthesis of imidazo[1,2-a]pyrazine derivatives and is provided as a reference for potential optimization parameters.

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1I2 (10)CH3CNRoom Temp575
2I2 (10)CH2Cl2Room Temp568
3I2 (10)THFRoom Temp565
4I2 (10)H2ORoom Temp545
5I2 (10)CH3OHRoom Temp582
6I2 (10)C2H5OHRoom Temp578
7I2 (5)CH3OHRoom Temp570
8I2 (15)CH3OHRoom Temp585
9NoneCH3OHRoom Temp12No Reaction

Data adapted from a study on iodine-catalyzed synthesis of imidazo[1,2-a]pyrazine derivatives.[3]

Experimental Protocols

General Protocol for the Synthesis of this compound

Disclaimer: This is a generalized protocol based on common methods for synthesizing the imidazo[1,2-a]pyrazine scaffold. The specific amounts and conditions may require optimization for the target molecule.

Materials:

  • 2-Aminopyrazine

  • Methyl 2-halo-3-oxobutanoate (e.g., Methyl 2-chloro-3-oxobutanoate)

  • Anhydrous Ethanol (or another suitable solvent)

  • Sodium bicarbonate (for work-up)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for elution)

Procedure:

  • To a solution of 2-aminopyrazine (1.0 eq) in anhydrous ethanol, add methyl 2-halo-3-oxobutanoate (1.1 eq).

  • Stir the reaction mixture at room temperature or heat to reflux, while monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford the pure this compound.[1]

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 2-Aminopyrazine 2-Aminopyrazine Condensation in Solvent (e.g., Ethanol) Condensation in Solvent (e.g., Ethanol) 2-Aminopyrazine->Condensation in Solvent (e.g., Ethanol) Methyl 2-halo-3-oxobutanoate Methyl 2-halo-3-oxobutanoate Methyl 2-halo-3-oxobutanoate->Condensation in Solvent (e.g., Ethanol) Neutralization (NaHCO3) Neutralization (NaHCO3) Condensation in Solvent (e.g., Ethanol)->Neutralization (NaHCO3) Extraction (Ethyl Acetate) Extraction (Ethyl Acetate) Neutralization (NaHCO3)->Extraction (Ethyl Acetate) Drying (Na2SO4) Drying (Na2SO4) Extraction (Ethyl Acetate)->Drying (Na2SO4) Column Chromatography Column Chromatography Drying (Na2SO4)->Column Chromatography Product Product Column Chromatography->Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Tree Low_Yield Low Yield? Incomplete_Reaction Check TLC for starting material Low_Yield->Incomplete_Reaction Yes Side_Products Analyze byproducts (NMR, MS) Low_Yield->Side_Products Multiple spots on TLC Product_Degradation Review work-up conditions Low_Yield->Product_Degradation Product loss after work-up Extend_Time Extend Reaction Time Incomplete_Reaction->Extend_Time Optimize_Conditions Optimize Reaction Conditions Side_Products->Optimize_Conditions Adjust_Stoichiometry Adjust Stoichiometry Side_Products->Adjust_Stoichiometry Modify_Workup Modify Work-up Product_Degradation->Modify_Workup

Caption: Decision tree for troubleshooting low synthesis yield.

Optimization_Logic Start Start Vary_Solvent Screen Solvents (e.g., EtOH, MeOH, DMF) Start->Vary_Solvent Vary_Temp Optimize Temperature (Room Temp to Reflux) Vary_Solvent->Vary_Temp Vary_Time Adjust Reaction Time Vary_Temp->Vary_Time Analyze_Yield Analyze Yield & Purity Vary_Time->Analyze_Yield Analyze_Yield->Vary_Solvent Suboptimal Optimal_Conditions Optimal Conditions Found Analyze_Yield->Optimal_Conditions Optimal

Caption: Logical flow for optimizing reaction parameters.

References

"common byproducts in the synthesis of imidazo[1,2-a]pyrazines"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of imidazo[1,2-a]pyrazines.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare imidazo[1,2-a]pyrazines?

A1: The most prevalent methods for the synthesis of the imidazo[1,2-a]pyrazine core involve the condensation of an aminopyrazine with an α-halocarbonyl compound.[1] Another powerful and increasingly popular method is the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction, which combines an aminopyrazine, an aldehyde, and an isocyanide in a one-pot synthesis.[2]

Q2: What are the typical byproducts I might encounter in my imidazo[1,2-a]pyrazine synthesis?

A2: Byproduct formation is a common challenge. Depending on the synthetic route and the substitution pattern of your starting materials, you may encounter several types of byproducts:

  • Regioisomers: When using substituted aminopyrazines, the cyclization can potentially occur at different nitrogen atoms of the pyrazine ring, leading to the formation of regioisomers. For instance, you might obtain a mixture of 2- and 3-substituted imidazo[1,2-a]pyrazines.[3]

  • Over-halogenated Species: In reactions involving halogenation steps, such as the synthesis of α-haloketone precursors or direct halogenation of the imidazo[1,2-a]pyrazine core, di- and even tri-halogenated byproducts can be formed. For example, bromination of imidazo[1,2-a]pyrazine can yield 3-bromo, 3,5-dibromo, and 3,6,8-tribromo derivatives.[4]

  • Unreacted Starting Materials: Incomplete reactions can lead to the presence of unreacted aminopyrazines, α-haloketones, aldehydes, or isocyanides in your crude product mixture.[5]

  • Hydrolysis Products: Certain intermediates in the reaction pathway may be susceptible to hydrolysis, leading to the formation of unwanted side products.

  • Products from Competitive Reactions: The starting materials or intermediates may participate in side reactions, leading to a variety of unexpected byproducts.[1]

Q3: How can I minimize the formation of regioisomers?

A3: The formation of regioisomers is often dictated by the electronic and steric properties of the substituents on the aminopyrazine ring. To control regioselectivity, you can:

  • Choose appropriately substituted starting materials: The position of electron-donating or electron-withdrawing groups on the aminopyrazine can direct the cyclization to a specific nitrogen atom.

  • Optimize reaction conditions: Temperature, solvent, and catalyst can influence the kinetic versus thermodynamic control of the reaction, which in turn can affect the ratio of regioisomers.

Q4: My purification is challenging, and I'm getting inseparable mixtures. What can I do?

A4: Inseparable mixtures, especially of regioisomers or over-halogenated products, are a known issue.[6] Here are some strategies:

  • Chromatography Optimization: Experiment with different solvent systems and stationary phases for column chromatography. Sometimes, a less conventional solvent mixture can provide the necessary separation.

  • Recrystallization: If your product is a solid, meticulous solvent screening for recrystallization can sometimes help in isolating the desired isomer.

  • Derivative Formation: In some cases, it might be possible to selectively react one of the isomers in the mixture to form a derivative that is easier to separate. The desired isomer can then be regenerated.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of imidazo[1,2-a]pyrazines.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive starting materials. 2. Suboptimal reaction temperature. 3. Incorrect solvent. 4. Catalyst poisoning or inactivity.1. Check the purity and integrity of your starting materials. 2. Systematically vary the reaction temperature. Some reactions require heating to proceed at an appreciable rate.[5] 3. Screen different solvents. The polarity and boiling point of the solvent can significantly impact the reaction outcome. 4. If using a catalyst, ensure it is fresh and handled under the appropriate conditions. Consider screening different catalysts.
Formation of Multiple Spots on TLC (Unidentified Byproducts) 1. Over-reaction or decomposition at high temperatures. 2. Presence of impurities in starting materials. 3. Side reactions due to incompatible functional groups.1. Lower the reaction temperature and monitor the reaction progress more frequently. 2. Purify starting materials before use. 3. Protect sensitive functional groups on your starting materials before carrying out the main reaction.
Product is Contaminated with Unreacted Starting Materials 1. Insufficient reaction time. 2. Incorrect stoichiometry of reactants. 3. Reversible reaction equilibrium.1. Increase the reaction time and monitor by TLC until the starting material is consumed. 2. Ensure the correct molar ratios of reactants are used. Sometimes, using a slight excess of one reactant can drive the reaction to completion. 3. If the reaction is reversible, consider removing a byproduct (e.g., water) to shift the equilibrium towards the product.
Difficulty in Isolating the Product from the Reaction Mixture 1. Product is highly soluble in the reaction solvent. 2. Product is an oil and difficult to crystallize. 3. Emulsion formation during aqueous workup.1. After the reaction, remove the solvent under reduced pressure and attempt to dissolve the residue in a different solvent for purification. 2. If the product is an oil, try to purify it by column chromatography. If a solid is desired, attempt to form a salt of the product which might be crystalline. 3. Add a small amount of brine to the aqueous layer to break the emulsion. Alternatively, filter the mixture through a pad of celite.

Experimental Protocols

General Procedure for the Synthesis of Imidazo[1,2-a]pyrazines via Condensation

This protocol is a general guideline for the condensation of an aminopyrazine with an α-haloketone.

  • Reaction Setup: To a solution of the aminopyrazine (1.0 eq) in a suitable solvent (e.g., ethanol, DMF), add the α-haloketone (1.1 eq).

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

General Procedure for the Groebke-Blackburn-Bienaymé (GBB) Synthesis of 3-Aminoimidazo[1,2-a]pyrazines

This multicomponent reaction offers a rapid and efficient route to 3-amino-substituted imidazo[1,2-a]pyrazines.[2]

  • Reaction Setup: In a reaction vessel, combine the aminopyrazine (1.0 eq), the aldehyde (1.0 eq), and the isocyanide (1.0 eq) in a suitable solvent (e.g., methanol, acetonitrile).

  • Catalyst: A catalytic amount of a Lewis acid (e.g., Sc(OTf)₃, Yb(OTf)₃) or a Brønsted acid (e.g., p-toluenesulfonic acid) can be added to accelerate the reaction.

  • Reaction Conditions: The mixture is stirred at room temperature or heated, depending on the reactivity of the substrates. Monitor the reaction by TLC.

  • Workup and Purification: Upon completion, the solvent is evaporated. The residue is then purified directly by flash column chromatography on silica gel to afford the desired 3-aminoimidazo[1,2-a]pyrazine.

Visualizations

GBB_Reaction_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_products Products & Byproducts cluster_purification Purification Aminopyrazine Aminopyrazine Reaction_Vessel One-Pot Reaction (with catalyst) Aminopyrazine->Reaction_Vessel Aldehyde Aldehyde Aldehyde->Reaction_Vessel Isocyanide Isocyanide Isocyanide->Reaction_Vessel Desired_Product 3-Aminoimidazo[1,2-a]pyrazine Reaction_Vessel->Desired_Product Main Reaction Path Byproducts Potential Byproducts (e.g., unreacted starting materials) Reaction_Vessel->Byproducts Side Reactions / Incomplete Reaction Purification_Step Column Chromatography Desired_Product->Purification_Step Byproducts->Purification_Step Final_Product Final_Product Purification_Step->Final_Product Isolated Product

Caption: Workflow of the Groebke-Blackburn-Bienaymé reaction.

Condensation_Reaction_Troubleshooting Start Condensation Reaction of Aminopyrazine and α-Haloketone Problem Low Yield / Multiple Products Start->Problem Check_Purity Check Purity of Starting Materials Problem->Check_Purity Impurity Issue? Optimize_Temp Optimize Reaction Temperature Problem->Optimize_Temp Reaction Condition Issue? Change_Solvent Change Solvent Problem->Change_Solvent Solvent Issue? Purification Purification Strategy Problem->Purification Proceed with Mixture Check_Purity->Start Purify & Retry Optimize_Temp->Start Adjust & Retry Change_Solvent->Start Select New Solvent & Retry Column Column Chromatography Purification->Column Recrystallization Recrystallization Purification->Recrystallization Success Pure Imidazo[1,2-a]pyrazine Column->Success Recrystallization->Success

Caption: Troubleshooting logic for condensation reactions.

References

"solubility issues of Methyl imidazo[1,2-a]pyrazine-8-carboxylate and solutions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered by researchers, scientists, and drug development professionals working with Methyl imidazo[1,2-a]pyrazine-8-carboxylate and related heterocyclic compounds.

Troubleshooting Guide: Solubility Issues

Problem: this compound is poorly soluble in my desired aqueous solvent system.

Initial Assessment Workflow

This workflow outlines the initial steps to diagnose and address solubility challenges.

A Poor Solubility Observed B Characterize Physicochemical Properties (pKa, LogP, crystallinity) A->B START C Select Initial Solubility Enhancement Strategy B->C Data-driven selection D Evaluate Strategy Effectiveness (Visual, UV-Vis, HPLC) C->D Experimental Trial E Optimization or Alternative Strategy D->E If solubility is insufficient F Successful Solubilization D->F If solubility is sufficient E->C Iterate

Caption: Initial workflow for troubleshooting poor solubility.

Possible Causes and Solutions:

Potential Cause Recommended Solutions Underlying Principle
High Crystallinity - Particle size reduction (micronization, nanosuspension)- Solid dispersionIncreasing the surface area to volume ratio enhances the dissolution rate.[1][2][3][4] Amorphous forms have higher free energy and increased molecular mobility, improving solubility.[5]
Low Polarity (Hydrophobicity) - Co-solvency- Use of surfactants- Complexation (e.g., with cyclodextrins)- Formulation as a microemulsionCo-solvents can reduce the polarity of the aqueous solvent.[4][5][6] Surfactants form micelles that encapsulate hydrophobic molecules.[7][8] Cyclodextrins have a hydrophobic interior and a hydrophilic exterior to form inclusion complexes.[6][9] Microemulsions provide a stable, solubilized environment for lipophilic compounds.[2][7]
pH-dependent Solubility - pH adjustmentFor compounds with ionizable groups, adjusting the pH to favor the ionized form can significantly increase aqueous solubility.[3][9][10]

Frequently Asked Questions (FAQs)

Q1: What are the first steps I should take if this compound precipitates out of my aqueous buffer?

A1: First, verify the pH of your buffer, as the solubility of heterocyclic compounds can be highly pH-dependent. If the compound has basic nitrogen atoms, decreasing the pH might improve solubility. Conversely, if it has acidic protons, increasing the pH could be beneficial. If pH adjustment is not an option or is ineffective, consider adding a co-solvent like DMSO, ethanol, or PEG 400 in a small, biocompatible percentage.[1][4]

Q2: Can I use surfactants to improve the solubility of my compound for in vitro assays?

A2: Yes, non-ionic surfactants like Tween® 80 or Poloxamer 407 are commonly used to increase the solubility of poorly soluble compounds for in vitro studies.[11] It is crucial to first determine the critical micelle concentration (CMC) of the surfactant in your specific medium and to test for any potential interference of the surfactant with your assay.

Decision Logic for Surfactant Use

A Is the compound still insoluble after pH and co-solvent trials? B Select a biocompatible, non-ionic surfactant (e.g., Tween® 80, Poloxamer 407) A->B Yes C Determine the Critical Micelle Concentration (CMC) B->C D Prepare formulations above the CMC C->D E Test for assay interference (e.g., cell viability, enzyme activity) D->E F Proceed with assay E->F No interference G Select an alternative surfactant or solubilization method E->G Interference observed

Caption: Decision-making process for using surfactants.

Q3: What are some common co-solvents and what concentrations should I start with?

A3: Commonly used co-solvents include DMSO, ethanol, propylene glycol, and polyethylene glycol (PEG).[4] It is advisable to start with a low concentration (e.g., 1-5% v/v) and gradually increase it while monitoring for any negative effects on your experimental system, such as cell toxicity or assay interference. The choice of co-solvent can depend on the specific properties of your compound.[5]

Table of Common Co-solvents

Co-solvent Typical Starting Concentration Key Considerations
DMSO0.1 - 1%Can have biological effects at higher concentrations.
Ethanol1 - 5%Can cause protein precipitation at higher concentrations.
Propylene Glycol1 - 10%Generally considered safe and has low toxicity.[4]
PEG 4005 - 20%Can increase viscosity; good for solubilizing hydrophobic compounds.[1]
Q4: How can I prepare a solid dispersion of this compound?

A4: Solid dispersion involves dispersing the drug in a hydrophilic matrix to improve its dissolution.[3][4] A common laboratory-scale method is solvent evaporation.

Experimental Protocol: Solvent Evaporation for Solid Dispersion

  • Carrier Selection: Choose a hydrophilic carrier such as polyethylene glycol (PEG) 6000 or polyvinylpyrrolidone (PVP) K30.[5]

  • Dissolution: Dissolve both this compound and the carrier in a common volatile solvent (e.g., methanol or a dichloromethane/methanol mixture).

  • Evaporation: Remove the solvent under vacuum using a rotary evaporator. This will leave a thin film of the solid dispersion.

  • Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Characterization: Scrape the solid dispersion and characterize its dissolution properties compared to the pure compound.

Workflow for Solid Dispersion Preparation

A Dissolve compound and hydrophilic carrier in a common solvent B Solvent evaporation (Rotary Evaporator) A->B C Vacuum drying B->C D Characterize dissolution of the resulting solid dispersion C->D

Caption: Workflow for preparing a solid dispersion via solvent evaporation.

Q5: Are there any greener solvent alternatives for working with heterocyclic compounds?

A5: Yes, there is a growing interest in using more environmentally friendly solvents. Polyethylene glycols (PEGs), particularly PEG 400, are considered green solvents as they are biodegradable, non-toxic, and non-volatile.[12] For certain synthetic steps, water itself can be used, sometimes with the aid of surfactants to overcome the poor solubility of organic reactants.[12] Bio-based solvents like eucalyptol have also been explored for the synthesis of related imidazo[1,2-a]pyridines.[12]

References

Technical Support Center: Optimizing Imidazo[1,2-a]pyrazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of imidazo[1,2-a]pyrazines. The following sections offer solutions to common experimental challenges and detailed protocols to streamline your synthetic workflows.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis of imidazo[1,2-a]pyrazines in a question-and-answer format.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in imidazo[1,2-a]pyrazine synthesis can stem from several factors. Consider the following troubleshooting steps:

  • Suboptimal Reaction Conditions: The choice of catalyst, solvent, and temperature is crucial. For instance, in a three-component reaction of an aryl aldehyde, 2-aminopyrazine, and an isocyanide, an iodine catalyst in ethanol can provide excellent yields at room temperature.[1][2] In contrast, catalyst-free methods may require microwave irradiation at elevated temperatures to achieve high yields.[3] Systematically screen different catalysts and solvents as shown in the optimization tables below.

  • Purity of Starting Materials: Impurities in your starting materials, such as the aminopyrazine or the aldehyde, can lead to side reactions and the formation of unwanted byproducts, ultimately reducing the yield of your desired product.[4] It is advisable to purify starting materials if their purity is questionable.

  • Incomplete Reaction: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction appears to be stalling, consider extending the reaction time or slightly increasing the temperature.[5]

  • Product Degradation: Some imidazo[1,2-a]pyrazine derivatives can be sensitive to harsh reaction or workup conditions.[5] If you suspect product degradation, consider using milder reagents and purification techniques.

Question: I am observing the formation of significant byproducts in my reaction. How can I minimize them?

Answer: The formation of byproducts is a common challenge. Here are some strategies to improve the selectivity of your reaction:

  • Reaction Condition Optimization: A systematic optimization of reaction parameters is often the most effective approach.[5] For example, the choice of solvent can significantly influence the reaction outcome. In some syntheses, polar aprotic solvents like acetonitrile (ACN) or dimethyl sulfoxide (DMSO) may not yield the desired cyclized product, whereas a mixture of water and isopropanol (IPA) under microwave irradiation can lead to excellent yields.[3]

  • Catalyst Selection: The catalyst plays a pivotal role in directing the reaction pathway. For multicomponent reactions, iodine has been shown to be a cost-effective and efficient catalyst.[1][2] In other cases, metal catalysts like palladium may be necessary for specific coupling reactions.[6]

  • Control of Stoichiometry: Ensure the accurate measurement and addition of all reactants. An excess of one reactant can sometimes lead to the formation of side products.

Question: My purification process is difficult, and I am losing a significant amount of my product. What can I do?

Answer: Purification can be challenging, but several techniques can be optimized:

  • Column Chromatography: This is a common method for purifying imidazo[1,2-a]pyrazines. Experiment with different solvent systems (eluents) to achieve optimal separation of your product from impurities. A gradual increase in the polarity of the eluent often yields the best results.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method. The key is to find a suitable solvent or solvent mixture in which your product is soluble at high temperatures but sparingly soluble at low temperatures.[4]

  • Simple Workup: For some protocols, such as the iodine-catalyzed synthesis, a simple workup involving solvent removal, extraction, and evaporation can yield a relatively pure product, minimizing losses.[3]

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data from studies optimizing the reaction conditions for imidazo[1,2-a]pyrazine synthesis.

Table 1: Optimization of Catalyst and Solvent for the Synthesis of Compound 10a [2]

EntryCatalyst (mol%)SolventTime (h)Yield (%)
1L-proline (10)EtOH2445
2CAN (5)EtOH1265
3InCl₃ (5)EtOH1055
4Sc(OTf)₃ (5)EtOH1060
5ZnCl₂ (10)EtOH1240
6FeCl₃ (10)EtOH1235
7I₂ (5) EtOH 1.5 92
8I₂ (5)MeOH285
9I₂ (5)H₂O560
10I₂ (5)ACN375
11I₂ (5)DCM351
12I₂ (5)Toluene325
13No catalystEtOH24

Reaction Conditions: 4-nitrobenzaldehyde (1.0 mmol), 2-aminopyrazine (1.0 mmol), and tert-butyl isocyanide (1.0 mmol) at room temperature.

Table 2: Optimization of Reaction Conditions for Catalyst-Free Synthesis of Imidazo[1,2-a]pyridines [3]

EntrySolventTemperature (°C)Time (min)Yield (%)
1Neatrt1200
2Neat10012030
3CH₃CN1001200
4DMSO1001200
5H₂O-IPA 100 5 95

Reaction Conditions: 2-aminopyridine (1 mmol), 2-bromo-1-(2-nitrophenyl)ethanone (1 mmol) under microwave irradiation.

Experimental Protocols

The following are detailed methodologies for key experiments in the synthesis of imidazo[1,2-a]pyrazines.

Protocol 1: Iodine-Catalyzed Three-Component Synthesis of Imidazo[1,2-a]pyrazines[1][2]
  • To a solution of an appropriate aryl aldehyde (1.0 mmol) in ethanol (10 mL), add 2-aminopyrazine (1.0 mmol) and tert-butyl isocyanide (1.0 mmol).

  • Add iodine (5 mol%) to the reaction mixture.

  • Stir the reaction mixture at room temperature for the time indicated by TLC monitoring (typically 1.5-2 hours).

  • Upon completion of the reaction, evaporate the solvent under reduced pressure.

  • Extract the crude product with ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a mixture of petroleum ether and ethyl acetate).

Protocol 2: Microwave-Assisted Catalyst-Free Synthesis of Imidazo[1,2-a]pyrazines[3]
  • In a microwave-safe vial, combine the substituted 2-aminopyrazine (1 mmol) and the α-bromoketone (1 mmol).

  • Add a mixture of water and isopropanol (H₂O-IPA) as the solvent.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at 100 °C for 5-10 minutes.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvents under reduced pressure.

  • Extract the residue with a suitable organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer and evaporate the solvent.

  • Purify the crude product by column chromatography.

Visualizations

The following diagrams illustrate key workflows and decision-making processes in imidazo[1,2-a]pyrazine synthesis.

experimental_workflow start Start reactants Combine Reactants: - Aminopyrazine - Aldehyde/Ketone - Isocyanide (optional) start->reactants conditions Set Reaction Conditions: - Add Catalyst (e.g., Iodine) - Add Solvent (e.g., EtOH) - Set Temperature (e.g., RT) reactants->conditions monitor Monitor Reaction (TLC/LC-MS) conditions->monitor workup Reaction Workup: - Solvent Evaporation - Extraction monitor->workup Reaction Complete purification Purification: - Column Chromatography - Recrystallization workup->purification analysis Product Analysis (NMR, MS, etc.) purification->analysis end End analysis->end

Caption: A generalized experimental workflow for the synthesis of imidazo[1,2-a]pyrazines.

troubleshooting_workflow start Low Yield or Byproduct Formation check_purity Check Purity of Starting Materials start->check_purity purify_sm Purify Starting Materials check_purity->purify_sm Impure optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions Pure purify_sm->optimize_conditions screen_catalyst Screen Different Catalysts optimize_conditions->screen_catalyst screen_solvent Screen Different Solvents optimize_conditions->screen_solvent adjust_temp_time Adjust Temperature and Reaction Time optimize_conditions->adjust_temp_time monitor_reaction Monitor Reaction Progress Closely screen_catalyst->monitor_reaction screen_solvent->monitor_reaction adjust_temp_time->monitor_reaction

Caption: A troubleshooting decision tree for optimizing imidazo[1,2-a]pyrazine synthesis.

References

Technical Support Center: Methyl Imidazo[1,2-a]pyrazine-8-carboxylate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of Methyl imidazo[1,2-a]pyrazine-8-carboxylate.

Troubleshooting Guide

This guide addresses common issues observed during the purification of this compound and related compounds.

Problem Possible Cause Recommended Solution
Oily or Gummy Product After Work-up The product may have a low melting point or be contaminated with residual solvents or impurities that inhibit crystallization.- Solvent Removal: Ensure all volatile solvents are thoroughly removed under high vacuum. Gentle heating may be applied if the compound is thermally stable.- Trituration: Attempt to solidify the material by triturating with a non-polar solvent in which the product is poorly soluble, such as n-hexane or diethyl ether. Scratching the side of the flask with a glass rod can induce crystallization.[1]
Low Purity After Initial Purification Incomplete reaction or presence of closely related impurities.- Reaction Monitoring: Ensure the reaction has gone to completion using Thin Layer Chromatography (TLC) before work-up.- Chromatography Optimization: If purity is low after column chromatography, optimize the separation by using a shallower solvent gradient or trying a different stationary phase (e.g., neutral alumina if silica gel was used).[1]
Presence of Starting Materials in the Purified Product Inefficient separation of the product from unreacted starting materials (e.g., aminopyrazine derivatives).- Aqueous Wash: During the work-up, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove basic starting materials like aminopyrazines. This should be followed by a wash with a base (e.g., saturated sodium bicarbonate) to remove acidic impurities and any remaining acid.[1]
Multiple Spots on TLC After Purification This could indicate the presence of regioisomers or degradation of the product on the stationary phase.- Isomer Formation: The synthesis of substituted imidazo[1,2-a]pyrazines can sometimes lead to the formation of regioisomers, which can be difficult to separate.[2] Careful optimization of the chromatographic conditions is necessary.- Product Stability: Assess the stability of the compound on the stationary phase (silica or alumina) by spotting a solution of the pure compound on a TLC plate and letting it sit for an extended period before developing. If degradation is observed, consider a different purification method or a less acidic/basic stationary phase.
Difficulty in Finding a Suitable Recrystallization Solvent The compound may have very high or very low solubility in common solvents.- Solvent Screening: Perform small-scale solubility tests with a range of solvents of varying polarities (e.g., ethanol, methanol, ethyl acetate, acetone, dichloromethane, toluene, hexane).- Solvent System: A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A two-solvent system (one in which the compound is soluble and one in which it is not) can also be effective.

Frequently Asked Questions (FAQs)

Q1: What is a general purification protocol for this compound after synthesis?

A1: A typical purification procedure involves the following steps:

  • Work-up: After the reaction is complete, the mixture is typically cooled to room temperature and neutralized or basified with a saturated solution of sodium bicarbonate.[1] The product is then extracted into an organic solvent like ethyl acetate. The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.[1]

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.[1]

  • Chromatography: The crude product is often purified by column chromatography. Neutral alumina is frequently used as the stationary phase, with a mobile phase consisting of a mixture of n-hexane and ethyl acetate.[1] The ratio of the solvents may need to be optimized based on TLC analysis.

Q2: What are the likely impurities in the synthesis of this compound?

A2: While specific impurities for this exact molecule are not extensively documented, common impurities in the synthesis of imidazo[1,2-a]pyrazines can include:

  • Unreacted starting materials, such as the aminopyrazine precursor.

  • Side-products from the condensation reaction.

  • Regioisomers, if the pyrazine ring or the other reactant has multiple reaction sites.[2]

  • Products of hydrolysis of the methyl ester group, leading to the corresponding carboxylic acid.

Q3: My purified product appears as a brown powder. Is this normal?

A3: The appearance of a brown color could indicate the presence of impurities. One report on a related compound described obtaining a "Brown colour powder" after scratching a gummy material in n-hexane.[1] If the purity is confirmed to be high by analytical methods (e.g., NMR, LC-MS), the color may be inherent to the compound. However, if the purity is low, further purification steps such as recrystallization or another round of chromatography may be necessary to obtain a lighter-colored solid.

Q4: What TLC conditions are recommended for monitoring the purification?

A4: For monitoring the reaction and column chromatography, a mobile phase similar to the one used for the column is recommended, typically a mixture of n-hexane and ethyl acetate. The exact ratio should be adjusted to achieve a retention factor (Rf) for the product of around 0.3-0.5 for optimal visualization and separation from impurities. Visualization can be done under UV light (254 nm).

Experimental Protocols

General Column Chromatography Protocol:

  • Slurry Preparation: A slurry of the stationary phase (e.g., neutral alumina or silica gel) is prepared in the initial, least polar mobile phase solvent (e.g., n-hexane).

  • Column Packing: The slurry is poured into the column and allowed to pack under gravity or with gentle pressure.

  • Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and adsorbed onto a small amount of the stationary phase. The solvent is then evaporated, and the dry powder is carefully added to the top of the packed column.

  • Elution: The column is eluted with a solvent system of increasing polarity, for example, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., from 9:1 to 1:1 n-hexane:ethyl acetate).[1]

  • Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.

  • Solvent Evaporation: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure.

Visualizations

experimental_workflow General Experimental Workflow for Purification cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Reaction Mixture neutralize Neutralize/Basify (e.g., NaHCO3 soln) start->neutralize extract Extract with Organic Solvent (e.g., Ethyl Acetate) neutralize->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry Organic Layer (e.g., Na2SO4) wash->dry concentrate Concentrate Under Reduced Pressure dry->concentrate chromatography Column Chromatography (e.g., Alumina, Hexane/EtOAc) concentrate->chromatography fractions Collect & Analyze Fractions (TLC) chromatography->fractions combine Combine Pure Fractions fractions->combine final_concentrate Final Concentration combine->final_concentrate end Pure Product final_concentrate->end

Caption: General workflow for the purification of this compound.

troubleshooting_diagram Troubleshooting Purification Issues start Impure Product oily Is the product oily/gummy? start->oily multiple_spots Multiple spots on TLC? oily->multiple_spots No triturate Triturate with non-polar solvent (e.g., hexane) oily->triturate Yes starting_material Starting material present? multiple_spots->starting_material No optimize_chroma Optimize column chromatography (gradient, stationary phase) multiple_spots->optimize_chroma Yes acid_wash Perform an acidic wash during work-up starting_material->acid_wash Yes recrystallize Attempt recrystallization starting_material->recrystallize No triturate->multiple_spots end Pure Product optimize_chroma->end acid_wash->end recrystallize->end

Caption: Decision tree for troubleshooting common purification challenges.

References

Technical Support Center: Synthesis of Imidazo[1,2-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of imidazo[1,2-a]pyrazine derivatives.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of imidazo[1,2-a]pyrazines, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Imidazo[1,2-a]pyrazine Product

Question: I am performing a condensation reaction between a 2-aminopyrazine and an α-halocarbonyl compound, but I am getting a very low yield of my desired product. What could be the problem?

Answer: Low yields in this synthesis can stem from several factors:

  • Suboptimal Reaction Conditions: The reaction temperature, solvent, and reaction time are critical. Ensure these parameters are optimized for your specific substrates.

  • Poor Quality of Starting Materials: Impurities in either the 2-aminopyrazine or the α-halocarbonyl compound can lead to unwanted side reactions. It is advisable to use purified starting materials.

  • Incorrect Stoichiometry: Ensure the molar ratios of your reactants are correct. An excess of one reactant may not necessarily drive the reaction to completion and could favor side product formation.

  • Inadequate Mixing: For heterogeneous reactions, efficient stirring is crucial to ensure the reactants are in close contact.

Troubleshooting Steps:

  • Optimize Reaction Conditions: Systematically vary the temperature and reaction time to find the optimal conditions. Screen different solvents to assess their impact on the reaction yield.

  • Purify Starting Materials: Recrystallize or chromatograph the 2-aminopyrazine and distill or chromatograph the α-halocarbonyl compound before use.

  • Verify Stoichiometry: Carefully measure your starting materials to ensure the correct molar ratios.

  • Improve Agitation: Use a suitable stirrer and ensure vigorous mixing throughout the reaction.

Issue 2: Formation of Multiple Products and Isomers

Question: My reaction is producing a mixture of products, and I am struggling to isolate the desired imidazo[1,2-a]pyrazine derivative. How can I improve the selectivity?

Answer: The formation of multiple products, particularly regioisomers, is a common challenge, especially when using unsymmetrical α-halocarbonyl compounds. For instance, the reaction of 2-aminopyrazine with ethyl 2-chloroacetoacetate can lead to three different cyclized products due to competing reaction pathways.[1]

  • Product 1 (Desired): Results from the initial nucleophilic attack of the endocyclic nitrogen of the pyrazine ring on the alkyl-chloro group, followed by cyclization between the exocyclic primary amine and the ketone carbonyl.

  • Side Product 2 (Isomer): Also initiated by the endocyclic nitrogen's attack, but the subsequent cyclization occurs between the primary amine and the ester carbonyl, followed by rearrangement.[1]

  • Side Product 3 (Isomer): Forms when the exocyclic primary amine initiates the nucleophilic attack, with cyclization occurring from the ortho position of the pyrazine ring.[1]

The following diagram illustrates these competing reaction pathways:

G cluster_start Starting Materials cluster_path1 Pathway 1 (Desired Product) cluster_path2 Pathway 2 (Side Product) cluster_path3 Pathway 3 (Side Product) SM1 2-Aminopyrazine I1 Intermediate 1 (Endocyclic N attack) SM1->I1 Nucleophilic attack by endocyclic nitrogen I3 Intermediate 2 (Exocyclic N attack) SM1->I3 Nucleophilic attack by exocyclic primary amine SM2 Ethyl 2-chloroacetoacetate SM2->I1 Nucleophilic attack by endocyclic nitrogen SM2->I3 Nucleophilic attack by exocyclic primary amine P1 Desired Imidazo[1,2-a]pyrazine (Cyclization at ketone) I1->P1 Cyclization at ketone carbonyl I2 Intermediate 1 (Endocyclic N attack) P2 Isomeric Side Product (Cyclization at ester) I2->P2 Cyclization at ester carbonyl P3 Isomeric Side Product (Ortho cyclization) I3->P3 Ortho cyclization

Competing reaction pathways in the synthesis of imidazo[1,2-a]pyrazines.

Troubleshooting Steps to Improve Regioselectivity:

  • Modify the α-Halocarbonyl Compound: If possible, use a symmetrical α-halocarbonyl compound to avoid the formation of regioisomers.

  • Protecting Groups: Consider protecting one of the reactive sites on the 2-aminopyrazine to direct the cyclization to the desired position.

  • Optimize Reaction Conditions: The ratio of isomers can be sensitive to reaction conditions. Experiment with different solvents, temperatures, and catalysts to favor the formation of the desired product.

  • Purification: If the formation of isomers cannot be avoided, utilize chromatographic techniques such as column chromatography or preparative HPLC for separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic methods for preparing imidazo[1,2-a]pyrazine derivatives?

A1: The two most prevalent methods are:

  • Condensation Reaction: This involves the reaction of a 2-aminopyrazine with an α-halocarbonyl compound. This method is analogous to the Tschitschibabin reaction for the synthesis of imidazo[1,2-a]pyridines.

  • Groebke-Blackburn-Bienaymé (GBB) Reaction: This is a one-pot, three-component reaction involving a 2-aminoazine (like 2-aminopyrazine), an aldehyde, and an isocyanide.[2] It is a powerful method for rapidly generating a library of substituted imidazo[1,2-a]pyrazines.[3]

Q2: I am using the Groebke-Blackburn-Bienaymé (GBB) reaction and my yields are inconsistent. Why might this be?

A2: The GBB reaction, while efficient, can be sensitive to several factors:

  • Purity of Reactants: The purity of the aldehyde and isocyanide is crucial. Aldehydes can oxidize to carboxylic acids, and isocyanides can decompose, especially if they are volatile or unstable.

  • Catalyst: While some GBB reactions can proceed without a catalyst, many benefit from the addition of a Lewis or Brønsted acid to activate the imine intermediate. The choice and amount of catalyst can significantly impact the yield.[3]

  • Solvent: The choice of solvent can influence the solubility of the reactants and intermediates, affecting the reaction rate and yield.

  • Temperature: While many GBB reactions are performed at room temperature, some substrate combinations may require heating to proceed at a reasonable rate.

Q3: Are there any specific safety precautions I should take when synthesizing imidazo[1,2-a]pyrazine derivatives?

A3: Yes, standard laboratory safety precautions should always be followed. Additionally:

  • α-Halocarbonyl Compounds: These are often lachrymatory and corrosive. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • Isocyanides: Many isocyanides are volatile and have a strong, unpleasant odor. They are also toxic and should be handled with extreme care in a fume hood.

  • Solvents: Use appropriate solvents and be aware of their flammability and toxicity.

Quantitative Data Summary

The yield of imidazo[1,2-a]pyrazine derivatives is highly dependent on the specific substrates and reaction conditions. The following table summarizes representative yields from the literature for the GBB reaction.

2-AminoazineAldehydeIsocyanideCatalystSolventYield (%)Reference
2-Aminopyrazine4-Nitrobenzaldehydetert-Butyl isocyanideAcetic AcidMethanol85[2]
2-AminopyrazineBenzaldehydeCyclohexyl isocyanideSc(OTf)₃Dichloromethane92[3]
2-AminopyrimidineBenzaldehydetert-Butyl isocyanidePerchloric AcidMethanol98[2]

Experimental Protocols

Protocol 1: General Procedure for the Condensation Synthesis of Imidazo[1,2-a]pyrazines

  • To a solution of the appropriate 2-aminopyrazine (1.0 eq.) in a suitable solvent (e.g., ethanol, DMF), add the α-halocarbonyl compound (1.0-1.2 eq.).

  • The reaction mixture is stirred at a temperature ranging from room temperature to reflux for a period of 2 to 24 hours, while monitoring the progress by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • If a precipitate forms, it is collected by filtration, washed with a cold solvent, and dried.

  • If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

Protocol 2: General Procedure for the Groebke-Blackburn-Bienaymé (GBB) Synthesis of 3-Aminoimidazo[1,2-a]pyrazines

  • In a round-bottom flask, dissolve the 2-aminopyrazine (1.0 eq.) and the aldehyde (1.0 eq.) in a suitable solvent (e.g., methanol, dichloromethane).

  • If a catalyst is used (e.g., Sc(OTf)₃, 10 mol%), it is added at this stage.

  • The mixture is stirred at room temperature for 10-30 minutes.

  • The isocyanide (1.0 eq.) is then added, and the reaction is stirred at room temperature for 12-48 hours, with progress monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel.[3][4]

Signaling Pathways and Experimental Workflows

Imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of several key signaling pathways implicated in diseases such as cancer and inflammation.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of immune responses, inflammation, and cell survival. Dysregulation of this pathway is associated with various diseases. Some imidazo[1,2-a]pyrazine derivatives have been shown to inhibit IκB kinase (IKK), a key enzyme in the activation of the NF-κB pathway.

NFkB_Pathway cluster_stimuli External Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli TNF-α, IL-1, etc. IKK IKK Complex Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates IkB_P P-IκB IkB->IkB_P NFkB NF-κB NFkB->IkB bound to NFkB_N NF-κB NFkB->NFkB_N translocates to Proteasome Proteasome IkB_P->Proteasome ubiquitination & degradation Proteasome->NFkB releases Inhibitor Imidazo[1,2-a]pyrazine Derivative Inhibitor->IKK inhibits DNA DNA NFkB_N->DNA binds to Transcription Gene Transcription (Inflammation, Survival) DNA->Transcription

Inhibition of the NF-κB pathway by imidazo[1,2-a]pyrazine derivatives.

cGAS-STING Signaling Pathway

The cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway is a key component of the innate immune system that detects the presence of cytosolic DNA, a danger signal associated with viral infections and cellular damage. Ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a negative regulator of this pathway. Imidazo[1,2-a]pyrazine derivatives have been developed as potent inhibitors of ENPP1, thereby enhancing the anti-tumor immune response.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_extracellular Extracellular Space / ER Lumen cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING activates ENPP1 ENPP1 cGAMP->ENPP1 hydrolyzes TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates IRF3_P P-IRF3 IRF3->IRF3_P IRF3_P_N P-IRF3 (dimer) IRF3_P->IRF3_P_N dimerizes & translocates AMP_GMP AMP + GMP ENPP1->AMP_GMP Inhibitor Imidazo[1,2-a]pyrazine Derivative Inhibitor->ENPP1 inhibits ISGs Interferon-Stimulated Genes (ISGs) IRF3_P_N->ISGs induces transcription of

Enhancement of the cGAS-STING pathway by imidazo[1,2-a]pyrazine derivatives.

General Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and purification of imidazo[1,2-a]pyrazine derivatives.

Workflow Start Starting Materials (2-Aminopyrazine, etc.) Reaction Synthesis (Condensation or GBB) Start->Reaction Workup Reaction Workup (e.g., Quenching, Extraction) Reaction->Workup Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis Final Pure Imidazo[1,2-a]pyrazine Derivative Analysis->Final

A generalized experimental workflow for imidazo[1,2-a]pyrazine synthesis.

References

"stability of Methyl imidazo[1,2-a]pyrazine-8-carboxylate under different conditions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of Methyl imidazo[1,2-a]pyrazine-8-carboxylate for researchers, scientists, and professionals in drug development. The information is based on general chemical principles of the imidazo[1,2-a]pyrazine scaffold and the methyl ester functional group, as specific stability data for this compound is limited. It is crucial to perform compound-specific stability studies for your particular application.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the imidazo[1,2-a]pyrazine core?

The imidazo[1,2-a]pyrazine system is an aromatic heterocyclic scaffold and is generally considered to be relatively stable under neutral conditions.[1][2] However, its stability can be influenced by substituents and external conditions.

Q2: How does the methyl ester group at the 8-position affect the stability of the molecule?

The methyl ester group introduces a potential site for hydrolysis, especially under acidic or basic conditions. Esters are known to be labile to hydrolysis, which would yield the corresponding carboxylic acid and methanol.[3][4]

Q3: What are the likely degradation pathways for this compound?

The primary anticipated degradation pathway is the hydrolysis of the methyl ester to the corresponding carboxylic acid. Other potential degradation pathways, especially under forced conditions, could include oxidation of the heterocyclic ring system and photodecomposition upon exposure to light.

Q4: Are there any known metabolic liabilities of the imidazo[1,2-a]pyrazine ring?

While specific data for this compound is unavailable, related structures like imidazo[1,2-a]pyrimidines have been shown to be metabolized by aldehyde oxidase (AO).[5] This could be a potential metabolic pathway to consider in biological systems.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of compound purity in solution over time. Hydrolysis of the methyl ester: This is more likely if the solvent is aqueous and has a non-neutral pH.Prepare solutions fresh daily. If storage is necessary, use an anhydrous aprotic solvent and store at low temperatures. Buffer aqueous solutions to a neutral pH if possible.
Unexpected peaks in chromatogram after storage. Degradation of the compound: This could be due to hydrolysis, oxidation, or photodecomposition.Analyze the degradation products to identify the pathway. Protect the compound from light and oxygen. Consider storing under an inert atmosphere (e.g., argon or nitrogen).
Inconsistent results in biological assays. Compound instability in assay media: The pH, temperature, or components of the cell culture media could be causing degradation.Perform a stability study of the compound in the specific assay media to determine its half-life. Adjust experimental protocols accordingly (e.g., reduce incubation time).
Discoloration of the solid compound. Oxidation or photodecomposition: Exposure to air and/or light can cause degradation of organic molecules.Store the solid compound in a tightly sealed container, protected from light (e.g., in an amber vial), and at a controlled low temperature.

Stability Data Summary

The following tables present hypothetical stability data for this compound to illustrate a typical stability profile. Note: This is example data and should be confirmed by experimental studies.

Table 1: pH-Dependent Stability (Hydrolysis)

pHTemperature (°C)Time (hours)% Degradation (Hypothetical)
2.0372415%
4.537245%
7.43724<1%
9.0372425%

Table 2: Forced Degradation Studies

ConditionTime (hours)% Degradation (Hypothetical)
0.1 M HCl, 60°C640%
0.1 M NaOH, 60°C665%
10% H₂O₂, RT2410%
UV Light (254 nm), Solid488%
Heat (80°C), Solid723%

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Methodology:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Incubate at 60°C for a defined period (e.g., 2, 6, 12, 24 hours).

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Incubate at 60°C for a defined period.

  • Oxidative Degradation: Dissolve the compound in a solution containing 10% hydrogen peroxide. Keep at room temperature and protect from light for a defined period.

  • Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 80°C) for a defined period.

  • Photostability: Expose the solid compound to a UV light source (e.g., 254 nm) for a defined period.

  • Analysis: At each time point, withdraw a sample, neutralize if necessary, and analyze by a suitable stability-indicating method (e.g., HPLC-UV) to determine the percentage of the parent compound remaining and to profile any degradation products.

Protocol 2: pH-Dependent Stability Study

Objective: To determine the rate of hydrolysis at different pH values.

Methodology:

  • Prepare a series of buffers at different pH values (e.g., pH 2.0, 4.5, 7.4, 9.0).

  • Dissolve the compound in each buffer to a known concentration.

  • Incubate the solutions at a constant temperature (e.g., 37°C).

  • At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.

  • Immediately analyze the samples by a validated HPLC method to quantify the amount of the compound remaining.

  • Calculate the degradation rate constant and half-life at each pH.

Visualizations

Forced_Degradation_Workflow cluster_conditions Forced Degradation Conditions cluster_analysis Analysis Acid Acid HPLC_Analysis HPLC Analysis Acid->HPLC_Analysis Analyze Samples Base Base Base->HPLC_Analysis Analyze Samples Oxidative Oxidative Oxidative->HPLC_Analysis Analyze Samples Thermal Thermal Thermal->HPLC_Analysis Analyze Samples Photo Photo Photo->HPLC_Analysis Analyze Samples Peak_Purity Peak Purity Assessment HPLC_Analysis->Peak_Purity Evaluate Mass_Balance Mass Balance Calculation HPLC_Analysis->Mass_Balance Evaluate Compound Compound Compound->Acid Expose to Compound->Base Expose to Compound->Oxidative Expose to Compound->Thermal Expose to Compound->Photo Expose to

Caption: Workflow for a forced degradation study.

Hydrolysis_Pathway Methyl_Imidazo_Pyrazine This compound Carboxylic_Acid Imidazo[1,2-a]pyrazine-8-carboxylic Acid Methyl_Imidazo_Pyrazine->Carboxylic_Acid H₂O / H⁺ or OH⁻ Methanol Methanol

Caption: Potential hydrolysis degradation pathway.

References

Technical Support Center: Troubleshooting Low Bioactivity of Synthetic Imidazo[1,2-a]pyrazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with synthetic imidazo[1,2-a]pyrazine compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental validation of these compounds, particularly focusing on issues related to low or unexpected biological activity.

Frequently Asked Questions (FAQs)

Q1: My synthetic imidazo[1,2-a]pyrazine compound shows lower than expected bioactivity. What are the initial troubleshooting steps?

A1: Low bioactivity can stem from several factors. A systematic approach to troubleshooting is crucial. Here is a logical workflow to diagnose the issue:

G A Low Bioactivity Observed B Step 1: Verify Compound Identity, Purity, and Stability A->B C Step 2: Re-evaluate Experimental Assay Conditions B->C D Step 3: Investigate Compound-Specific Properties C->D E Step 4: Confirm Target Engagement D->E F Conclusion: Bioactivity Issue Identified E->F

Caption: Troubleshooting workflow for low bioactivity.

Start by confirming the compound's integrity and purity, then scrutinize the experimental setup, investigate the compound's physicochemical properties, and finally, directly assess its interaction with the biological target.[1]

Q2: How can I confirm the identity and purity of my synthesized imidazo[1,2-a]pyrazine compound?

A2: It is essential to verify that the compound you are testing is indeed the correct molecule and is free from impurities that could interfere with the biological assay.

  • Identity Confirmation: Use techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the molecular structure of your synthesized compound.[2]

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of a compound. For biological assays, a purity of >95% is generally recommended.[1] Impurities from the synthesis process, such as truncated products or by-products, can compete with or inhibit the activity of your compound of interest.[1]

Q3: Could issues with compound handling and storage be the cause of low bioactivity?

A3: Yes, improper handling and storage can lead to compound degradation.

  • Storage: Store compounds at appropriate temperatures (typically -20°C or -80°C), protected from light and moisture.[1]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can degrade the compound. It is advisable to prepare small aliquots of your stock solution to minimize freeze-thaw cycles.[1]

  • Solvent Compatibility: Ensure the solvent used to dissolve your compound is compatible with both the compound and the biological assay. Some solvents, like DMSO, can have effects on cells at higher concentrations.[3]

Troubleshooting Guides

Guide 1: Issues Related to Compound Synthesis and Purity

This guide addresses problems arising from the synthesis and purification of imidazo[1,2-a]pyrazine compounds.

Problem: I am having trouble synthesizing the imidazo[1,2-a]pyrazine core.

  • Possible Cause: Inefficient cyclization reaction.

  • Suggested Solution: Various synthetic methods for imidazo[1,2-a]pyrazines have been reported. A common and efficient method is the one-pot, three-component condensation of a 2-aminopyrazine, an aldehyde, and an isocyanide.[4][5][6] Using a catalyst, such as iodine or zirconium(IV) chloride, can improve reaction yields and reduce reaction times.[4][5][6] Microwave-assisted synthesis can also be an effective strategy for improving yields and reaction times.[4]

Problem: My purified compound has low yield and/or is impure.

  • Possible Cause: Suboptimal reaction or purification conditions.[7][8]

  • Suggested Solution:

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction progress and identify the optimal reaction time to maximize product formation and minimize side products.[7]

    • Purification Strategy: Column chromatography is a common method for purifying synthetic compounds. The choice of solvent system (mobile phase) is critical for good separation.[9] If a single solvent system is ineffective, consider using a gradient elution.[9] Recrystallization is another powerful purification technique, but the solvent choice is crucial to avoid the compound "oiling out".[9][10]

Guide 2: Issues Related to In Vitro Bioassays

This section focuses on troubleshooting cell-free and cell-based assays.

Problem: My compound shows no activity in a kinase inhibition assay.

  • Possible Cause 1: Incorrect Assay Format.

  • Suggested Solution: There are various formats for kinase assays, including radiometric assays, fluorescence-based assays, and luminescence-based assays.[11] The choice of assay can influence the results. Ensure the assay format is suitable for your specific kinase and compound.

  • Possible Cause 2: Poor Compound-Target Engagement.

  • Suggested Solution: The compound may not be binding to the kinase. Biophysical assays are essential to confirm direct binding.[][13][14][15][16]

Problem: I am observing inconsistent results in my cell-based assays.

  • Possible Cause 1: Cell Health and Viability.

  • Suggested Solution: Ensure that the cells used in the assay are healthy and in the logarithmic growth phase.[17][18] Do not use cells that have been passaged too many times.[17] Regularly check for mycoplasma contamination.[19]

  • Possible Cause 2: Inappropriate Cell Seeding Density.

  • Suggested Solution: The number of cells seeded can significantly impact the assay window. Optimize the cell seeding density to obtain a robust signal without overcrowding the wells.[17]

  • Possible Cause 3: "Edge Effects" in Microplates.

  • Suggested Solution: The outer wells of a microplate are more prone to evaporation, which can affect cell growth and compound concentration. To mitigate this, avoid using the perimeter wells for experimental samples and instead fill them with sterile PBS or media.[3]

Experimental Protocols

Protocol 1: General Procedure for a Three-Component Synthesis of Imidazo[1,2-a]pyrazines

This protocol is based on an iodine-catalyzed, one-pot synthesis.[5][6]

  • To a solution of an aryl aldehyde (1 mmol) and a 2-aminopyrazine (1 mmol) in a suitable solvent (e.g., methanol), add iodine (10 mol%).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add an isocyanide (1.2 mmol) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: In Vitro Kinase Inhibition Assay (Generic)

This protocol outlines a general procedure for assessing kinase inhibition.[11][20]

  • Prepare a reaction buffer appropriate for the specific kinase being tested.

  • In a microplate, add the kinase enzyme to the reaction buffer.

  • Add the synthetic imidazo[1,2-a]pyrazine compound at various concentrations. Include a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).[11]

  • Pre-incubate the plate to allow the compound to bind to the kinase.

  • Initiate the kinase reaction by adding the substrate and ATP (often radiolabeled, e.g., [γ-³³P]ATP).

  • Incubate the reaction for a defined period at the optimal temperature for the kinase.

  • Stop the reaction (e.g., by adding a stop solution).

  • Detect the phosphorylated substrate. For radiometric assays, this can be done by capturing the substrate on a filter membrane and measuring the incorporated radioactivity.[20]

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Data Presentation

Table 1: Example Anticancer Activity of Imidazo[1,2-a]pyrazine Derivatives

The following table summarizes the IC50 values of a series of synthesized imidazo[1,2-a]pyrazine compounds against various cancer cell lines, as reported in the literature.[5][21] This data can serve as a benchmark for expected potency.

CompoundCell LineIC50 (µM)
10b Hep-220
HepG218
MCF-721
A37516
12b Hep-211
HepG213
MCF-711
A37511

Signaling Pathways and Workflows

Confirming Target Engagement

Low bioactivity in a cell-based assay despite potent enzymatic inhibition can be due to poor cell permeability or rapid metabolism. A critical step is to confirm that the compound is reaching and binding to its intended target within the cell.

cluster_0 Biochemical vs. Cellular Activity cluster_1 Troubleshooting Target Engagement A Potent in Biochemical Assay B Weak in Cellular Assay A->B Discrepancy C Assess Cell Permeability (e.g., PAMPA assay) B->C D Evaluate Compound Stability (e.g., Microsomal Stability Assay) B->D E Directly Measure Target Binding (e.g., Cellular Thermal Shift Assay - CETSA) B->E

Caption: Workflow for investigating discrepancies between biochemical and cellular activity.

Biophysical Assays for Target Engagement

To definitively determine if your compound binds to its target, various biophysical techniques can be employed.[][13][14][15][16]

cluster_0 Biophysical Techniques A Synthetic Compound + Purified Target Protein B Surface Plasmon Resonance (SPR) Measures binding kinetics (kon, koff) and affinity (KD) A->B C Isothermal Titration Calorimetry (ITC) Measures binding affinity (KD) and thermodynamics (ΔH, ΔS) A->C D Thermal Shift Assay (TSA) Measures changes in protein melting temperature upon ligand binding A->D E Microscale Thermophoresis (MST) Measures binding affinity in solution A->E F Confirmation of Direct Target Binding B->F C->F D->F E->F

Caption: Overview of biophysical assays to confirm compound-target interaction.

Surface Plasmon Resonance (SPR) is a powerful technique for studying real-time binding kinetics, while Isothermal Titration Calorimetry (ITC) provides detailed thermodynamic information about the binding event.[13] Thermal Shift Assays (TSA) and Microscale Thermophoresis (MST) are also valuable methods for validating compound binding.[][14] The absence of a measurable interaction in these assays is a strong indicator that the observed low bioactivity is due to a lack of target engagement.[22]

References

Technical Support Center: Scale-up Synthesis of Methyl Imidazo[1,2-a]pyrazine-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Methyl imidazo[1,2-a]pyrazine-8-carboxylate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis process in a question-and-answer format.

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction.Monitor the reaction progress closely using Thin Layer Chromatography (TLC).[1] Consider extending the reaction time or moderately increasing the temperature. Ensure all reagents are fresh and anhydrous, as moisture can interfere with the reaction.
Suboptimal reaction temperature.The reaction temperature can be critical. For the condensation of an aminopyrazine with an α-halocarbonyl compound, a temperature of around 50°C has been reported to be effective when refluxing in an oil bath.[1] Optimization of the temperature may be required for specific substrates.
Inefficient purification.Gummy or oily products can be challenging to purify. Dissolving the crude material in a minimal amount of a suitable solvent and scratching the flask can induce crystallization.[1] Column chromatography using neutral alumina with a gradient of n-hexane and ethyl acetate has been shown to be effective for purification.[1]
Formation of Multiple Products (Side Reactions) Non-selective reaction conditions.The choice of solvent and base can influence the selectivity of the reaction. Acetic acid is a commonly used solvent for this type of condensation.[1] The addition of a mild base like sodium acetate can help to neutralize any generated acid and may improve selectivity.[1]
Isomerization of reagents.Some reagents may be prone to isomerization under the reaction conditions, leading to a mixture of products.[2] Careful control of temperature and reaction time can help to minimize this.
Difficulty in Product Isolation Product is highly soluble in the reaction solvent.After the reaction is complete, quenching with a saturated sodium bicarbonate solution can help to precipitate the product or facilitate its extraction.[1] If the product remains in the aqueous layer, multiple extractions with a suitable organic solvent like ethyl acetate are recommended.[1]
Formation of a stable emulsion during workup.Adding a small amount of brine (saturated NaCl solution) can help to break up emulsions during the extraction process.
Product Purity Issues Incomplete removal of starting materials or reagents.Thorough washing of the organic layer with water and brine during the workup is crucial.[1] For purification, column chromatography is often necessary. The choice of eluent system (e.g., n-hexane:ethyl acetate) should be optimized by TLC.[1]
Co-elution of impurities during chromatography.If impurities co-elute with the product, a different chromatography stationary phase (e.g., silica gel instead of alumina) or a different eluent system may be required. Recrystallization from a suitable solvent system can also be an effective final purification step.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic route for the preparation of the imidazo[1,2-a]pyrazine core?

A1: The most common method for synthesizing the imidazo[1,2-a]pyrazine scaffold is through the condensation reaction of an aminopyrazine with an α-halocarbonyl compound.[2] This reaction is a type of cyclocondensation.

Q2: How can I monitor the progress of the reaction?

A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, the consumption of reactants and the formation of the product can be visualized over time.

Q3: What are the typical solvents and reagents used in this synthesis?

A3: Common solvents include acetic acid and ethanol.[1] Reagents often include a base such as sodium acetate to facilitate the reaction. For subsequent functionalization, reagents like N-bromosuccinimide (for bromination) or formaldehyde (for hydroxymethylation) may be used.[1]

Q4: What purification techniques are most effective for this compound?

A4: Following an aqueous workup, the crude product is often purified by column chromatography. Neutral alumina is a commonly used stationary phase with a mobile phase consisting of a mixture of n-hexane and ethyl acetate.[1] The ratio of the solvents is typically optimized based on TLC analysis.

Q5: What analytical methods are used to characterize the final product?

A5: The structure and purity of this compound and its derivatives are typically confirmed using spectroscopic methods such as 13C Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Experimental Protocols

General Procedure for the Synthesis of the Imidazo[1,2-a]pyrazine Core

This protocol is a generalized procedure based on literature reports for the synthesis of imidazo[1,2-a]pyrazine derivatives.[1]

  • Reaction Setup: In a two-necked round-bottom flask equipped with a condenser and a calcium chloride guard tube, dissolve the starting aminopyrazine in a suitable solvent such as acetic acid.

  • Reagent Addition: To this solution, add the appropriate α-halocarbonyl compound and a base like sodium acetate.

  • Reaction Conditions: The reaction mixture is typically stirred and heated. A common condition is refluxing at 50°C in an oil bath for 24 hours.[1]

  • Monitoring: Monitor the reaction progress periodically using TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on neutral alumina using a suitable eluent system (e.g., a gradient of n-hexane and ethyl acetate).

Visualizations

Experimental Workflow for Imidazo[1,2-a]pyrazine Synthesis

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve Aminopyrazine in Acetic Acid add_reagents Add α-Halocarbonyl & Sodium Acetate start->add_reagents reflux Reflux at 50°C for 24h add_reagents->reflux quench Quench with Sat. NaHCO3 reflux->quench extract Extract with Ethyl Acetate quench->extract wash Wash with H2O & Brine extract->wash dry Dry over Na2SO4 & Concentrate wash->dry chromatography Column Chromatography (Neutral Alumina) dry->chromatography product Pure Product chromatography->product

Caption: A typical workflow for the synthesis and purification of imidazo[1,2-a]pyrazines.

Logical Relationship of Troubleshooting Steps

troubleshooting_logic cluster_investigation Investigation cluster_solutions Potential Solutions problem Low Yield or Impure Product check_reaction Check Reaction Completion (TLC) problem->check_reaction check_conditions Review Reaction Conditions problem->check_conditions check_workup Analyze Workup Procedure problem->check_workup check_purification Evaluate Purification Method problem->check_purification optimize_time_temp Adjust Reaction Time/Temperature check_reaction->optimize_time_temp optimize_reagents Optimize Solvents/ Reagents check_conditions->optimize_reagents improve_extraction Modify Extraction/ Wash Steps check_workup->improve_extraction refine_chromatography Refine Chromatography/ Recrystallize check_purification->refine_chromatography final_product Improved Yield/ Purity optimize_time_temp->final_product optimize_reagents->final_product improve_extraction->final_product refine_chromatography->final_product

Caption: A logical diagram for troubleshooting common synthesis issues.

References

Validation & Comparative

Comparative Analysis of Imidazo[1,2-a]pyrazine Derivatives: A Focus on Anticancer and Antiviral Activities

Author: BenchChem Technical Support Team. Date: December 2025

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise in various therapeutic areas. Researchers have synthesized and evaluated numerous analogues, exploring the impact of different substituents on their biological profiles. This has led to the identification of potent compounds with significant activity against various cancer cell lines and viruses.

Anticancer Activity of Imidazo[1,2-a]pyrazine Derivatives

Several studies have highlighted the potential of imidazo[1,2-a]pyrazine derivatives as anticancer agents. These compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including the inhibition of protein kinases and tubulin polymerization.

A series of novel imidazo[1,2-a]pyrazine derivatives were synthesized and evaluated for their in vitro antiproliferative activity against several human cancer cell lines. Notably, compounds with specific substitutions demonstrated potent inhibitory effects. For instance, certain diarylamide and diarylurea derivatives containing the imidazo[1,2-a]pyrazine scaffold have shown submicromolar IC50 values against the A375P human melanoma cell line.[1] Another study focused on derivatives as tubulin polymerization inhibitors, with compound TB-25 exhibiting an exceptionally low IC50 of 23 nM against HCT-116 cells.[2][3]

dot

Imidazo[1,2-a]pyrazine_Derivative Imidazo[1,2-a]pyrazine_Derivative Tubulin Tubulin Imidazo[1,2-a]pyrazine_Derivative->Tubulin Inhibits Polymerization Microtubule_Destabilization Microtubule_Destabilization Tubulin->Microtubule_Destabilization G2/M_Cell_Cycle_Arrest G2/M_Cell_Cycle_Arrest Microtubule_Destabilization->G2/M_Cell_Cycle_Arrest Apoptosis Apoptosis G2/M_Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action for tubulin-inhibiting imidazo[1,2-a]pyrazine derivatives.

Comparative Anticancer Activity Data
CompoundCancer Cell LineIC50 (µM)Reference
15d A375P (Melanoma)< 0.06[1]
17e A375P (Melanoma)< 0.06[1]
18c A375P (Melanoma)< 0.06[1]
18h A375P (Melanoma)< 0.06[1]
18i A375P (Melanoma)< 0.06[1]
TB-25 HCT-116 (Colon)0.023[2][3]
12b Hep-2 (Laryngeal)11[4][5]
12b HepG2 (Liver)13[4][5]
12b MCF-7 (Breast)11[4][5]
12b A375 (Melanoma)11[4][5]
3c MCF7 (Breast)6.66 (average)[6]
3c HCT116 (Colon)6.66 (average)[6]
3c K652 (Leukemia)6.66 (average)[6]
14c A549 (Lung)Not specified[7]
14c PC-3 (Prostate)Not specified[7]
14c MCF-7 (Breast)Not specified[7]
Experimental Protocols: Anticancer Activity Assays

Cell Viability Assay (MTT Assay):

  • Cancer cells were seeded in 96-well plates and allowed to attach overnight.

  • The cells were then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • Following treatment, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.

Tubulin Polymerization Assay:

  • Tubulin protein was incubated with the test compounds in a polymerization buffer at 37°C.

  • The increase in absorbance at 340 nm, which corresponds to the extent of tubulin polymerization, was monitored over time using a spectrophotometer.

  • The IC50 value for tubulin polymerization inhibition was determined by comparing the polymerization rates in the presence and absence of the compounds.

dot

cluster_workflow Anticancer Activity Workflow Start Start Synthesize_Derivatives Synthesize Imidazo[1,2-a]pyrazine Derivatives Start->Synthesize_Derivatives MTT_Assay Perform MTT Assay (Cell Viability) Synthesize_Derivatives->MTT_Assay Cell_Culture Culture Cancer Cell Lines Cell_Culture->MTT_Assay Calculate_IC50 Calculate IC50 Values MTT_Assay->Calculate_IC50 Mechanism_Studies Mechanism of Action Studies (e.g., Tubulin Polymerization) Calculate_IC50->Mechanism_Studies End End Mechanism_Studies->End

Caption: General experimental workflow for evaluating the anticancer activity of imidazo[1,2-a]pyrazine derivatives.

Antiviral Activity of Imidazo[1,2-a]pyrazine Derivatives

The imidazo[1,2-a]pyrazine scaffold has also been a source of potent antiviral agents. A notable example is the derivative A4 , which has demonstrated broad-spectrum anti-influenza activity, including against oseltamivir-resistant strains.[8][9] This compound was identified through a phenotypic screening approach and was found to act by inducing the clustering of the viral nucleoprotein (NP) and preventing its nuclear accumulation.[8]

Another study reported on imidazo[1,2-a]pyrazine derivatives with activity against human coronavirus 229E. Compound 3b , featuring a pyridin-4-yl group at position 2 and a cyclohexyl group at position 3, was the most potent in this series, with an IC50 of 56.96 µM.[6]

dot

Imidazo_A4 Imidazo[1,2-a]pyrazine Derivative A4 Viral_NP Viral Nucleoprotein (NP) Imidazo_A4->Viral_NP Binds to NP_Clustering Induces NP Clustering Viral_NP->NP_Clustering Nuclear_Import_Block Prevents Nuclear Accumulation NP_Clustering->Nuclear_Import_Block Inhibition_of_Replication Inhibition of Viral Replication Nuclear_Import_Block->Inhibition_of_Replication

References

A Comparative Analysis of Methyl Imidazo[1,2-a]pyrazine-8-carboxylate and Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic potential of Methyl imidazo[1,2-a]pyrazine-8-carboxylate as a kinase inhibitor. While direct experimental data for this specific compound is not extensively available in published literature, its core structure, imidazo[1,2-a]pyrazine, is a well-established scaffold for potent inhibitors of key oncogenic kinases. This analysis will, therefore, draw upon data from closely related imidazo[1,2-a]pyrazine analogs and compare their performance against established clinical and pre-clinical kinase inhibitors, namely Danusertib (an Aurora kinase inhibitor) and Alpelisib (a PI3K inhibitor).

Introduction to Imidazo[1,2-a]pyrazines in Kinase Inhibition

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its ability to interact with the ATP-binding pocket of various kinases. Derivatives of this core have demonstrated significant inhibitory activity against several critical cancer targets, including Aurora kinases and Phosphoinositide 3-kinases (PI3Ks). The strategic placement of substituents on the imidazo[1,2-a]pyrazine ring system allows for the fine-tuning of potency and selectivity, making it an attractive starting point for the design of novel kinase inhibitors.

Comparative Kinase Inhibition Profile

To contextualize the potential of this compound, we will compare the inhibitory activities of its structural analogs against Aurora kinases and PI3Ks with that of the well-characterized inhibitors Danusertib and Alpelisib.

Aurora Kinase Inhibition

Aurora kinases (A and B) are serine/threonine kinases that play essential roles in the regulation of mitosis. Their overexpression is a common feature in many human cancers, making them attractive targets for cancer therapy.

Table 1: Comparative IC50 Values for Aurora Kinase Inhibitors

CompoundTargetIC50 (nM)Reference CompoundTargetIC50 (nM)
Imidazo[1,2-a]pyrazine Analog 1Aurora A/B250DanusertibAurora A13
SCH 1473759 (Amino alcohol derivative)Aurora A/B~25Aurora B79
Aurora C61

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate greater potency.

Imidazo[1,2-a]pyrazine analogs have shown promise as dual inhibitors of Aurora A and B kinases. For instance, a lead compound from this class exhibited an IC50 of 250 nM.[1] Through structure-based design, this was optimized to yield potent derivatives like SCH 1473759, which demonstrated a cellular IC50 of approximately 25 nM for the inhibition of histone H3 phosphorylation, a marker of Aurora B activity.[1] In comparison, Danusertib, a well-known Aurora kinase inhibitor that has been in clinical trials, displays IC50 values of 13 nM, 79 nM, and 61 nM against Aurora A, B, and C, respectively. While the initial imidazo[1,2-a]pyrazine analog is less potent than Danusertib, the optimized derivatives showcase comparable and, in some cellular contexts, more potent inhibition, highlighting the potential of this scaffold.

PI3K Inhibition

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is one of the most common events in human cancers.

Table 2: Comparative IC50 Values for PI3K Inhibitors

CompoundTargetIC50 (nM)Reference CompoundTargetIC50 (nM)
Imidazo[1,2-a]pyridine Analog (2g)PI3Kα1.8Alpelisib (BYL719)PI3Kα5
Imidazo[1,2-a]pyridine-Thiazole Analog (12)PI3Kα2.8
Imidazo[1,2-a]pyridine-Quinazoline Analog (13k)PI3Kα1.94

Note: The imidazo[1,2-a]pyridine scaffold is structurally very similar to imidazo[1,2-a]pyrazine and is often used in the same context for kinase inhibitor design.

Derivatives of the closely related imidazo[1,2-a]pyridine scaffold have demonstrated potent and selective inhibition of PI3Kα. For example, compound 2g from a synthesized series showed an impressive IC50 of 1.8 nM against PI3Kα.[2] Further modifications led to a thiazole derivative with an IC50 of 2.8 nM and high selectivity for the α-isoform.[2] Another analog, a quinazoline derivative, exhibited a potent IC50 of 1.94 nM against PI3Kα.[3] These values are in the same range, and in some cases, more potent than the FDA-approved PI3Kα inhibitor Alpelisib, which has an IC50 of 5 nM.[2] This underscores the significant potential of the imidazo[1,2-a]pyrazine core, and by extension this compound, as a template for developing highly effective PI3K inhibitors.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental procedures used to evaluate these inhibitors, the following diagrams are provided.

G Aurora Kinase Signaling Pathway cluster_0 Upstream Regulation cluster_1 Mitosis cluster_2 Inhibition cluster_3 Downstream Effects of Inhibition Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Aurora Kinase A/B Aurora Kinase A/B Receptor Tyrosine Kinases->Aurora Kinase A/B Activates Centrosome Separation Centrosome Separation Aurora Kinase A/B->Centrosome Separation Spindle Assembly Spindle Assembly Aurora Kinase A/B->Spindle Assembly Chromosome Segregation Chromosome Segregation Aurora Kinase A/B->Chromosome Segregation Cytokinesis Cytokinesis Aurora Kinase A/B->Cytokinesis Mitotic Arrest Mitotic Arrest Centrosome Separation->Mitotic Arrest Spindle Assembly->Mitotic Arrest Chromosome Segregation->Mitotic Arrest Cytokinesis->Mitotic Arrest This compound This compound This compound->Aurora Kinase A/B Danusertib Danusertib Danusertib->Aurora Kinase A/B Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: Aurora Kinase Signaling Pathway and Points of Inhibition.

G PI3K Signaling Pathway cluster_0 Upstream Regulation cluster_1 PI3K Signaling Cascade cluster_2 Inhibition cluster_3 Downstream Cellular Processes Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases PI3K PI3K Receptor Tyrosine Kinases->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell Growth Cell Growth mTOR->Cell Growth Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival This compound This compound This compound->PI3K Alpelisib Alpelisib Alpelisib->PI3K

Caption: PI3K Signaling Pathway and Points of Inhibition.

G Experimental Workflow for Kinase Inhibitor Evaluation Compound Synthesis Compound Synthesis In Vitro Kinase Assay In Vitro Kinase Assay Compound Synthesis->In Vitro Kinase Assay Determine IC50 Determine IC50 In Vitro Kinase Assay->Determine IC50 Cell-Based Assays Cell-Based Assays Cell Viability Assay (e.g., MTT) Cell Viability Assay (e.g., MTT) Cell-Based Assays->Cell Viability Assay (e.g., MTT) Western Blot for Pathway Modulation Western Blot for Pathway Modulation Cell-Based Assays->Western Blot for Pathway Modulation Determine IC50->Cell-Based Assays Determine GI50/IC50 Determine GI50/IC50 Cell Viability Assay (e.g., MTT)->Determine GI50/IC50 Lead Optimization Lead Optimization Western Blot for Pathway Modulation->Lead Optimization Determine GI50/IC50->Lead Optimization

Caption: General Experimental Workflow for Kinase Inhibitor Evaluation.

Experimental Protocols

The following are generalized protocols for the key experiments cited in the evaluation of kinase inhibitors.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay determines the direct inhibitory effect of a compound on the activity of a purified kinase enzyme.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., this compound) in DMSO.

    • Prepare a reaction buffer containing a suitable buffer (e.g., Tris-HCl), MgCl2, and DTT.

    • Prepare solutions of the purified kinase enzyme, a suitable substrate (e.g., a peptide or protein), and ATP.

  • Assay Procedure:

    • Add the reaction buffer to the wells of a microplate.

    • Add serial dilutions of the test compound to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

    • Add the kinase enzyme to the wells and incubate for a short period to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate and ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time.

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection:

    • Quantify the kinase activity by measuring the amount of phosphorylated substrate. This can be done using various methods, such as:

      • Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

      • Fluorescence-based assay: Using a fluorescently labeled substrate or an antibody that recognizes the phosphorylated substrate.

      • Luminescence-based assay: Measuring the amount of ATP consumed during the reaction.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., one with overexpression of the target kinase) in a suitable growth medium.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the test compound. Include a negative control (medium with DMSO).

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition and Incubation:

    • Prepare a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

    • Add the MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Remove the medium containing MTT.

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the negative control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Conclusion

Based on the potent and selective inhibitory activities of its close structural analogs, this compound represents a promising starting point for the development of novel kinase inhibitors. The imidazo[1,2-a]pyrazine scaffold has demonstrated its versatility in targeting key oncogenic kinases such as Aurora kinases and PI3Ks, with some derivatives exhibiting potency comparable to or exceeding that of established inhibitors. Further synthesis and biological evaluation of this compound and its derivatives are warranted to fully elucidate their therapeutic potential. The experimental protocols and comparative data presented in this guide provide a framework for such future investigations.

References

Validating the Anticancer Activity of Methyl Imidazo[1,2-a]pyrazine-8-carboxylate In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the in vivo anticancer activity of the novel compound, Methyl imidazo[1,2-a]pyrazine-8-carboxylate. Due to the limited publicly available in vivo data for this specific molecule, this guide leverages data from related imidazo[1,2-a]pyrazine derivatives and compares its potential profile against established anticancer agents with relevant mechanisms of action: Temozolomide, Paclitaxel, and Doxorubicin.

Introduction to this compound and Comparators

This compound belongs to a class of heterocyclic compounds, some of which have demonstrated potent anticancer activities. Several derivatives of imidazo[1,2-a]pyrazine have been identified as tubulin polymerization inhibitors, inducing cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2][3][4] This positions them as microtubule-targeting agents, a well-validated strategy in cancer chemotherapy.

To objectively evaluate the preclinical potential of this compound, this guide uses the following comparators:

  • Temozolomide (TMZ): An oral alkylating agent that methylates DNA, leading to cytotoxic DNA lesions.[5][6] It is a standard-of-care for glioblastoma, providing a relevant comparison for a novel small molecule, particularly one with potential to cross the blood-brain barrier.

  • Paclitaxel: A classic microtubule-stabilizing agent that also causes G2/M cell cycle arrest.[7][8] It serves as a direct mechanistic comparator to the potential action of imidazo[1,2-a]pyrazine derivatives.

  • Doxorubicin: A topoisomerase II inhibitor and anthracycline antibiotic with broad-spectrum anticancer activity. It is a widely used positive control in preclinical in vivo studies.

Comparative In Vivo Efficacy

The following table summarizes representative in vivo efficacy data for the comparator compounds in mouse xenograft models. This provides a benchmark for the anticipated performance of this compound.

CompoundCancer Type (Cell Line)Mouse StrainDosing ScheduleKey Efficacy Results
Temozolomide Glioblastoma (GBM12, GBM22)Athymic Nude Mice1 cycle (daily for 5 days)94% and 190% increase in median survival relative to placebo, respectively.[9]
Glioblastoma (U87MG)N/A10 mg/kg, 5 times a week (p.o.)Significant tumor volume reduction compared to control.[10]
GlioblastomaAthymic Nude Mice1.77 mg/kg (metronomic)Significant tumor growth inhibition.[11]
Paclitaxel Lung Cancer (A549, NCI-H23, etc.)Nude Mice12 and 24 mg/kg/day (i.v. for 5 days)Significant tumor growth inhibition at both doses.[12]
Appendiceal Adenocarcinoma (PDX)NSG Mice25 mg/kg (weekly for 3 weeks, 2 cycles)71.4-98.3% tumor growth reduction.[7]
Pancreatic Cancer (BxPC-3)N/A12.5 mg/kg (i.v.)Significant reduction in tumor growth.[13]
Doxorubicin Breast Cancer (Metastatic)Balb/c Mice6 mg/kg (in combination with Paclitaxel)Excellent antitumor activity.[14]

Comparative In Vivo Toxicity Profile

Assessing the toxicity and tolerability of a new chemical entity is critical. The table below presents key toxicity parameters for the comparator drugs, which are essential for designing in vivo studies for this compound.

CompoundAnimal ModelMaximum Tolerated Dose (MTD) / LD50Key Toxicities Observed
Temozolomide N/AGenerally well-tolerated in preclinical models at therapeutic doses.Myelosuppression is the primary dose-limiting toxicity in humans.
Paclitaxel Nude MiceMTD: 20 mg/kg (Taxol formulation), 60 mg/kg (Genexol-PM formulation).[15]Neutropenia, peripheral neuropathy.[16][17] Formulation-related toxicities (e.g., from Cremophor EL).[18]
RatsLD50: 8.3 mg/kg (male), 8.8 mg/kg (female) for Taxol.[15]
Doxorubicin Rats10 mg/kg (single i.p. injection)80% mortality by day 28.[19][20]
Rats & MiceCumulative dose-dependent cardiotoxicity.[19][20][21]Cardiotoxicity, myelosuppression, nephrotoxicity, hepatotoxicity.[20]

Comparative Pharmacokinetic (PK) Parameters

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is vital for optimizing dosing and predicting efficacy. This table summarizes key pharmacokinetic parameters of the comparator drugs in mice.

CompoundDose & RouteCmaxt1/2 (half-life)AUC (Area Under the Curve)Bioavailability
Temozolomide 50 mg/kg (p.o.)~15 µg/mL~1.2 hoursN/A~100% in humans.[6]
Paclitaxel 22.5 mg/kg (i.v.)N/A43-69 minN/A~10% (i.p.), 0% (p.o.).[22]
10 mg/kg (i.v.)~2.5 µg/mLN/AN/AN/A
Doxorubicin 12 mg/kg (i.v.)N/AN/APlasma and liver concentrations similar to i.p. after 2h.[23][24]N/A
10 mg/kg (i.v.)~10 µg/mLN/AN/AN/A

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results.

In Vivo Xenograft Tumor Model Protocol
  • Cell Culture: Culture human cancer cells (e.g., HCT-116 for colon cancer, A549 for lung cancer) in appropriate media until they reach 80-90% confluency.

  • Cell Preparation: Harvest cells using trypsin, wash with sterile PBS, and resuspend at a concentration of 5 x 10^7 cells/mL in a 1:1 mixture of PBS and Matrigel®. Keep the cell suspension on ice.

  • Animal Model: Use 6-8 week old female athymic nude mice.

  • Tumor Implantation: Anesthetize the mouse. Subcutaneously inject 100-200 µL of the cell suspension (containing 5-10 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Once tumors are palpable (typically 5-10 days post-injection), measure tumor dimensions (length and width) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

  • Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups. Administer this compound and comparator drugs via the determined route (e.g., oral gavage, intraperitoneal, or intravenous injection) according to the planned dosing schedule. The vehicle used for the test compound should be administered to the control group.

  • Data Collection: Continue to monitor tumor volume and body weight throughout the study. Record any clinical signs of toxicity.

  • Endpoint: The study can be terminated when tumors in the control group reach a maximum allowable size, or after a predetermined treatment duration. Survival studies may continue until a pre-defined endpoint is met. At the end of the study, tumors and major organs can be harvested for further analysis (e.g., histology, biomarker analysis).

In Vivo Toxicity Study Protocol
  • Animal Model: Use healthy mice or rats of a specific strain (e.g., BALB/c mice, Sprague-Dawley rats).

  • Dose Range Finding: Conduct a preliminary study to determine the dose range. Administer single doses of the compound at increasing concentrations to small groups of animals.

  • Acute/Sub-chronic Toxicity Study:

    • Divide animals into groups, including a vehicle control group and at least three dose levels of the test compound.

    • Administer the compound daily or according to the proposed clinical schedule for a defined period (e.g., 14 or 28 days).

  • Monitoring:

    • Clinical Observations: Observe animals daily for any signs of distress, changes in behavior, or physical abnormalities.

    • Body Weight: Record body weight at least twice weekly. Significant weight loss (>15-20%) is a key indicator of toxicity.

    • Food and Water Consumption: Monitor as needed.

  • Terminal Procedures:

    • At the end of the study, collect blood samples for hematology and clinical chemistry analysis.

    • Perform a gross necropsy and weigh major organs.

    • Collect organs for histopathological examination.

Pharmacokinetic (PK) Study Protocol
  • Animal Model: Use cannulated mice or rats to facilitate serial blood sampling.

  • Drug Administration: Administer a single dose of the compound via the intended clinical route (e.g., intravenous bolus and oral gavage to determine bioavailability).

  • Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of the parent drug and any major metabolites in the plasma samples.

  • PK Analysis: Use non-compartmental analysis software (e.g., WinNonlin) to calculate key PK parameters such as Cmax, Tmax, AUC, clearance, volume of distribution, and half-life.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for Imidazo[1,2-a]pyrazine Derivatives (as Tubulin Inhibitors)

cluster_0 Microtubule Dynamics Alpha-Tubulin Alpha-Tubulin Microtubule Microtubule Alpha-Tubulin->Microtubule Polymerization Beta-Tubulin Beta-Tubulin Beta-Tubulin->Microtubule Microtubule->Alpha-Tubulin Depolymerization Microtubule->Beta-Tubulin G2_M_Arrest G2/M Phase Cell Cycle Arrest Microtubule->G2_M_Arrest Disruption leads to Imidazo_Pyrazine This compound Imidazo_Pyrazine->Beta-Tubulin Binds to Colchicine Site Imidazo_Pyrazine->Microtubule Inhibits Polymerization Apoptosis Apoptosis G2_M_Arrest->Apoptosis

Caption: Proposed mechanism of action for imidazo[1,2-a]pyrazine derivatives as tubulin inhibitors.

Signaling Pathway for Temozolomide (DNA Alkylating Agent)

TMZ Temozolomide MTIC MTIC (active metabolite) TMZ->MTIC Spontaneous conversion DNA DNA MTIC->DNA Methylates DNA_Lesions DNA Lesions (O6-MeG, N7-MeG, N3-MeA) DNA->DNA_Lesions MMR Mismatch Repair (MMR) System DNA_Lesions->MMR Recognized by MGMT MGMT Repair Enzyme DNA_Lesions->MGMT Repaired by DSB DNA Double-Strand Breaks MMR->DSB Leads to futile repair cycles & Apoptosis Apoptosis DSB->Apoptosis

Caption: Temozolomide's mechanism of action via DNA alkylation and the DNA damage response pathway.

General In Vivo Experimental Workflow

Start Start: Compound Synthesis Tox_PK Toxicity & PK Studies (Dose Selection) Start->Tox_PK Xenograft Xenograft Model Establishment Start->Xenograft Treatment Treatment Initiation (Compound vs. Comparators vs. Vehicle) Tox_PK->Treatment Xenograft->Treatment Monitoring Monitor Tumor Growth, Body Weight, & Clinical Signs Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Data_Analysis Data Analysis (Efficacy, Toxicity) Endpoint->Data_Analysis End Conclusion: Validate Activity Data_Analysis->End

Caption: A generalized workflow for the in vivo validation of a novel anticancer compound.

References

A Comparative Guide to the Synthesis of Imidazo[1,2-a]pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

Imidazo[1,2-a]pyrazines are a class of nitrogen-fused heterocyclic compounds that have garnered significant attention from the medicinal chemistry community. Their structural motif is a key component in a variety of biologically active molecules, exhibiting a range of therapeutic properties, including as inhibitors of kinases such as Aurora kinases, PI3K, and IGF-1R, which are crucial targets in cancer therapy.[1][2][3] This guide provides a comparative overview of the primary synthetic methodologies for constructing the imidazo[1,2-a]pyrazine core, presenting quantitative data, detailed experimental protocols, and visual representations of synthetic and biological pathways to aid researchers in drug discovery and development.

Comparison of Synthetic Methodologies

The synthesis of the imidazo[1,2-a]pyrazine scaffold can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of method often depends on the desired substitution pattern, scalability, and considerations for green chemistry.

Synthetic MethodKey FeaturesTypical Reaction TimeYield Range
Two-Component Condensation Traditional method reacting 2-aminopyrazines with α-haloketones.[4]Several hours to overnightModerate to Excellent
Three-Component Reactions (MCRs) One-pot synthesis involving, for example, a 2-aminopyrazine, an aldehyde, and an isocyanide (e.g., Groebke-Blackburn-Bienaymé, Ugi).[5][6]30 minutes to 24 hoursGood to Excellent
Microwave-Assisted Synthesis Utilizes microwave irradiation to accelerate reactions, often leading to higher yields and shorter reaction times.[4][7]10 - 60 minutesGood to Excellent
Iodine-Catalyzed Synthesis A cost-effective and environmentally friendly approach for three-component synthesis at room temperature.[1][5]30 minutes to a few hoursGood to Excellent
Catalyst-Free Synthesis Often performed under microwave irradiation in green solvents, avoiding the need for a catalyst.[4]MinutesExcellent

Experimental Protocols

Two-Component Condensation (General Procedure)

This method represents the most traditional approach to synthesizing imidazo[1,2-a]pyrazines.

Reaction: A mixture of a 2-aminopyrazine (1.0 mmol) and an α-haloketone (1.1 mmol) in a suitable solvent such as ethanol or DMF is stirred at room temperature or heated to reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyrazine.

Iodine-Catalyzed Three-Component Synthesis of N-(tert-butyl)-2-(4-nitrophenyl)imidazo[1,2-a]pyrazin-3-amine[5]

This one-pot synthesis is an efficient and cost-effective method.

Reaction: To a solution of 4-nitrobenzaldehyde (1.5 g, 10 mmol) and 2-aminopyrazine (1.0 g, 10 mmol) in ethanol (20 ml), tert-butyl isocyanide (1.2 g, 10 mmol) is added. To this mixture, a catalytic amount of iodine is added, and the reaction is stirred at room temperature. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is concentrated, and the crude product is purified by column chromatography to yield the N-(tert-butyl)-2-(4-nitrophenyl)imidazo[1,2-a]pyrazin-3-amine.

Microwave-Assisted Catalyst-Free Synthesis[4]

This method offers a rapid and environmentally friendly route to imidazo[1,2-a]pyrazines.

Reaction: A mixture of the substituted 2-aminopyrazine (1.0 mmol) and the α-bromoketone (1.1 mmol) in a 1:1 mixture of H₂O and isopropanol is subjected to microwave irradiation at a ceiling temperature of 120°C for 10-15 minutes. After cooling, the product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization or column chromatography.

Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction[6]

This multicomponent reaction allows for the rapid assembly of 3-aminoimidazo[1,2-a]pyrazines.

Reaction: To a solution of an aminopyrazine (1.0 equiv.) and an aldehyde (1.0 equiv.) in a suitable solvent like methanol, an isocyanide (1.0 equiv.) is added. A Lewis acid catalyst, such as scandium triflate or BF₃·OEt₂, is then added, and the mixture is stirred at room temperature. The reaction is monitored by TLC. After completion, the solvent is evaporated, and the residue is purified by chromatography to provide the 3-aminoimidazo[1,2-a]pyrazine.

Synthetic and Signaling Pathway Diagrams

Synthetic Pathways

The following diagrams illustrate the logical flow of the key synthetic methods described.

G General Synthetic Routes to Imidazo[1,2-a]pyrazines cluster_0 Two-Component Condensation cluster_1 Three-Component Reaction (GBB/Ugi) cluster_2 Iodine-Catalyzed Three-Component Reaction cluster_3 Microwave-Assisted Catalyst-Free Synthesis 2-Aminopyrazine 2-Aminopyrazine Imidazo[1,2-a]pyrazine_2C Imidazo[1,2-a]pyrazine_2C 2-Aminopyrazine->Imidazo[1,2-a]pyrazine_2C + α-Haloketone 2-Aminopyrazine_3C 2-Aminopyrazine 3-Aminoimidazo[1,2-a]pyrazine 3-Aminoimidazo[1,2-a]pyrazine 2-Aminopyrazine_3C->3-Aminoimidazo[1,2-a]pyrazine Aldehyde Aldehyde Aldehyde->3-Aminoimidazo[1,2-a]pyrazine + Isocyanide 2-Aminopyrazine_I2 2-Aminopyrazine Imine Intermediate Imine Intermediate 2-Aminopyrazine_I2->Imine Intermediate + Aldehyde Aldehyde_I2 Aldehyde Isocyanide_I2 Isocyanide Iminium Ion Intermediate Iminium Ion Intermediate Imine Intermediate->Iminium Ion Intermediate + Isocyanide, I₂ catalyst Cyclized Product Cyclized Product Iminium Ion Intermediate->Cyclized Product [4+1] Cycloaddition 2-Aminopyrazine_MW 2-Aminopyrazine Imidazo[1,2-a]pyrazine_MW Imidazo[1,2-a]pyrazine_MW 2-Aminopyrazine_MW->Imidazo[1,2-a]pyrazine_MW + α-Bromoketone, H₂O/IPA, MW α-Bromoketone_MW α-Bromoketone

Caption: Overview of major synthetic strategies for imidazo[1,2-a]pyrazines.

Imidazo[1,2-a]pyrazines in Kinase Inhibition Pathways

Imidazo[1,2-a]pyrazine derivatives have been extensively investigated as inhibitors of various protein kinases implicated in cancer progression. The diagrams below illustrate their inhibitory action on key signaling pathways.

G Imidazo[1,2-a]pyrazine Inhibition of PI3K/Akt Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Cell Survival & Proliferation Cell Survival & Proliferation Akt->Cell Survival & Proliferation Imidazo[1,2-a]pyrazine Imidazo[1,2-a]pyrazine Imidazo[1,2-a]pyrazine->PI3K inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by imidazo[1,2-a]pyrazines.

G Imidazo[1,2-a]pyrazine Inhibition of Aurora Kinase Aurora Kinase A Aurora Kinase A Centrosome Maturation Centrosome Maturation Aurora Kinase A->Centrosome Maturation Spindle Assembly Spindle Assembly Centrosome Maturation->Spindle Assembly Mitotic Progression Mitotic Progression Spindle Assembly->Mitotic Progression Imidazo[1,2-a]pyrazine Imidazo[1,2-a]pyrazine Imidazo[1,2-a]pyrazine->Aurora Kinase A inhibits

Caption: Inhibition of Aurora Kinase A function during mitosis.

This guide provides a foundational understanding of the synthetic landscape of imidazo[1,2-a]pyrazines. The choice of a particular synthetic route will be dictated by the specific target molecule, available resources, and desired scale of the reaction. The provided protocols and diagrams serve as a starting point for researchers to navigate the synthesis and biological application of this important heterocyclic scaffold.

References

Efficacy of Methyl Imidazo[1,2-a]pyrazine-8-carboxylate: An Analysis of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and clinical trial data reveals a lack of specific efficacy information for the compound Methyl imidazo[1,2-a]pyrazine-8-carboxylate when directly compared to established standards of care for any particular disease. While the broader class of imidazo[1,2-a]pyrazine derivatives has shown promise in preclinical and early-stage research across several therapeutic areas, including oncology, inflammatory conditions, and neurology, data on this specific ester derivative is not sufficiently detailed to conduct a comparative analysis against current treatment protocols.

The imidazo[1,2-a]pyrazine scaffold is a recurring motif in medicinal chemistry, with various analogues being investigated for a range of biological activities. These include roles as inhibitors of Aurora kinases and ENPP1 in oncology, negative modulators of AMPA receptors for neurological disorders, and as potential anti-inflammatory and antifungal agents.[1][2][3][4][5] However, the specific contribution and efficacy profile of the "this compound" variant remain largely uncharacterized in comparative studies.

Potential Therapeutic Areas for Imidazo[1,2-a]pyrazine Derivatives

Research into compounds containing the imidazo[1,2-a]pyrazine core suggests several potential avenues for therapeutic development:

  • Oncology: Derivatives have been explored as c-Met inhibitors and antitumor agents, with some showing activity in animal models of cancer.[6][7]

  • Neurological Disorders: Certain imidazo[1,2-a]pyrazine compounds have demonstrated anticonvulsant properties, indicating potential applications in conditions like epilepsy.[8][9]

  • Inflammatory Diseases: The scaffold has been investigated for its anti-inflammatory potential, suggesting a possible role in managing inflammatory conditions.[1][2]

Despite these broad areas of investigation for the parent class of molecules, specific preclinical or clinical data that would allow for a quantitative comparison of this compound with a standard of care is not available in the public domain. Such a comparison would necessitate information on a specific disease indication, for which this compound is being formally evaluated.

Future Outlook

For a meaningful comparison to be drawn, further research is required to first identify a specific therapeutic indication for this compound. Subsequently, well-designed preclinical and clinical studies that directly compare its efficacy and safety against current standard-of-care treatments for that specific condition would be necessary. Without this foundational data, any assessment of its comparative efficacy remains speculative.

Professionals in drug development and research are encouraged to monitor emerging data from chemical suppliers and early-stage research consortia that may shed light on the specific biological targets and potential therapeutic applications of this compound.[10]

References

Unveiling the Cross-Reactivity Profile of the Imidazo[1,2-a]pyrazine Scaffold: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the imidazo[1,2-a]pyrazine scaffold, the core structure of Methyl imidazo[1,2-a]pyrazine-8-carboxylate, reveals a significant potential for cross-reactivity across a diverse range of enzyme families. While direct experimental data on the specific cross-reactivity of this compound is not publicly available, the extensive research on derivatives of this scaffold provides critical insights for drug development professionals. This guide synthesizes the available data to offer a comparative overview of the enzymatic targets of imidazo[1,2-a]pyrazine derivatives, detailed experimental protocols for assessing selectivity, and visualizations of relevant biological pathways and experimental workflows.

The imidazo[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry, forming the basis for inhibitors targeting a wide array of enzymes. The versatility of this heterocyclic system allows for substitutions that can be tailored to interact with the active sites of various proteins, leading to a broad spectrum of biological activities. This inherent flexibility, however, also presents a challenge in achieving high selectivity, making cross-reactivity assessment a critical step in the development of drug candidates based on this scaffold.

Comparative Enzymatic Inhibition Profile of Imidazo[1,2-a]pyrazine Derivatives

The following table summarizes the inhibitory activities of various imidazo[1,2-a]pyrazine derivatives against a range of enzymes. This data, collated from multiple studies, highlights the diverse targeting capabilities of this chemical class and underscores the potential for off-target effects.

Compound Class/DerivativePrimary Target(s)Other Tested Enzymes/TargetsIC50 Values (Primary Target)Reference
Imidazo[1,2-a]pyrazine derivativesCDK9Not specified0.16 µM (for compound 3c)[1]
Imidazo[1,2-a]pyrazine derivativesTubulin polymerizationNot specified23 nM (for compound TB-25 against HCT-116 cells)[2][3]
Imidazo[1,2-a]pyridine derivativesPI3K p110alphaOther PI3K isoforms0.0018 µM (for compound 2g)[4]
Imidazo[1,2-a]pyridine derivativesDPP-4DPP-8, DPP-90.13 µM (for compound 5d)[5]
Imidazo[1,2-a]pyrazine derivativesAurora A/B kinasesOff-target kinase panelNot specified[6][7]
Imidazo[1,5-a]pyrazine analogueBruton's Tyrosine Kinase (BTK)Not specifiedNot specified[8]
Imidazo[1,2-a]pyrazine derivativesIKK1, IKK2Not specifiedNot specified[9]
Imidazo[1,2-a]pyrazine derivativesPhosphodiesteraseAdrenergic receptors (alpha 1, alpha 2, beta 1, beta 2)Not specified[10][11]
8-amino imidazo[1,2-a]pyrazine derivativesVirB11 ATPase (HP0525)Not specifiedNot specified[12][13]
Triazolopyrazine derivativesc-MetNot specifiedNot specified[14]

Experimental Protocols for Assessing Enzyme Cross-Reactivity

To ensure the reliability and reproducibility of cross-reactivity studies, standardized and detailed experimental protocols are essential. Below are representative methodologies for key assays cited in the literature for imidazo[1,2-a]pyrazine derivatives.

Kinase Inhibition Assay (General Protocol):

A common method to assess the inhibitory activity of compounds against a panel of kinases is through in vitro kinase assays.

  • Enzyme and Substrate Preparation: Recombinant human kinase enzymes and their corresponding substrates are obtained from commercial sources.

  • Compound Preparation: The test compound, such as a derivative of this compound, is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted to various concentrations.

  • Assay Reaction: The kinase, substrate, and ATP are combined in a reaction buffer. The test compound at varying concentrations is added to the reaction mixture.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as:

    • Radiometric assays: Using radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-based assays: Using commercial kits that measure the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).

    • Fluorescence-based assays: Employing fluorescently labeled substrates or antibodies to detect phosphorylation.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a DMSO control. The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is then determined by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (e.g., MTT Assay):

Cell-based assays are crucial for understanding the effect of a compound on cellular processes and can indicate the inhibition of intracellular targets.

  • Cell Culture: Cancer cell lines (e.g., HCT116, MCF7) are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a specialized buffer).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes involved in assessing cross-reactivity and the biological context of the targeted enzymes, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound Test Compound (e.g., this compound) serial_dilution Serial Dilution of Compound compound->serial_dilution kinase_panel Panel of Kinase Enzymes reaction_setup Set up Kinase Reactions kinase_panel->reaction_setup reagents ATP, Substrates, Buffers reagents->reaction_setup serial_dilution->reaction_setup incubation Incubation reaction_setup->incubation detection Signal Detection (Luminescence/Fluorescence) incubation->detection raw_data Raw Data Collection detection->raw_data inhibition_calc Calculate % Inhibition raw_data->inhibition_calc ic50 Determine IC50 Values inhibition_calc->ic50 selectivity_profile Generate Selectivity Profile ic50->selectivity_profile

Caption: Workflow for Kinase Selectivity Profiling.

G cluster_upstream Upstream Signaling cluster_pi3k PI3K Pathway cluster_downstream Downstream Effects cluster_inhibitor Point of Inhibition growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3  PIP2 to pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt Activates mtor mTOR akt->mtor Activates apoptosis Inhibition of Apoptosis akt->apoptosis Inhibits cell_growth Cell Growth & Proliferation mtor->cell_growth inhibitor Imidazo[1,2-a]pyrazine Derivative inhibitor->pi3k Inhibits

Caption: PI3K/Akt Signaling Pathway Inhibition.

References

Comparative Analysis of Imidazo[1,2-a]pyrazine Derivatives: An In Vitro and In Vivo Correlation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities. This guide provides a comparative analysis of the in vitro and in vivo activities of various imidazo[1,2-a]pyrazine derivatives, including the titular Methyl imidazo[1,2-a]pyrazine-8-carboxylate, to facilitate further research and drug development. While direct and comprehensive in vitro to in vivo correlation studies for this compound are not extensively available in the public domain, this guide synthesizes data from a range of structurally related compounds to provide a broader understanding of this chemical class.

I. Overview of Biological Activities

Imidazo[1,2-a]pyrazine derivatives have been investigated for a multitude of therapeutic applications, demonstrating efficacy as:

  • Anticancer Agents: Targeting various mechanisms including tubulin polymerization, Aurora kinase inhibition, and modulation of the cGAS-STING pathway.[1][2][3]

  • Central Nervous System (CNS) Modulators: Acting as negative allosteric modulators (NAMs) of AMPA receptors, with potential applications in epilepsy and other neurological disorders.

  • Anti-inflammatory Agents: Through inhibition of kinases such as IKK1 and IKK2.[4]

  • Other Therapeutic Areas: Including uterine-relaxing, antibronchospastic, and cardiac-stimulating properties.[5]

This guide will focus on the anticancer and CNS activities where more substantial comparative data is available.

II. Data Presentation: In Vitro and In Vivo Activity

The following tables summarize the quantitative data for various imidazo[1,2-a]pyrazine derivatives, providing a basis for comparison of their potency and efficacy across different assays and models.

Table 1: In Vitro Anticancer Activity of Imidazo[1,2-a]pyrazine Derivatives
Compound IDTargetCell LineAssay TypeIC50 / GI50Reference
TB-25 Tubulin PolymerizationHCT-116Antiproliferative23 nM[2]
HepG-2Antiproliferative45 nM[2]
A549Antiproliferative38 nM[2]
MDA-MB-231Antiproliferative52 nM[2]
Compound 7 ENPP1(Enzymatic Assay)Inhibition5.70 nM / 9.68 nM[1]
Compound 12b Not SpecifiedHep-2Anticancer11 µM[3]
HepG2Anticancer13 µM[3]
MCF-7Anticancer11 µM[3]
A375Anticancer11 µM[3]
Diarylurea 15d Not SpecifiedA375P (Melanoma)Antiproliferative<0.06 µM[6]
Diarylurea 17e Not SpecifiedA375P (Melanoma)Antiproliferative<0.06 µM[6]
Diarylurea 18c Not SpecifiedA375P (Melanoma)Antiproliferative<0.06 µM[6]
Table 2: In Vivo Anticancer Efficacy of Imidazo[1,2-a]pyrazine Derivatives
Compound IDAnimal ModelTumor TypeDosingOutcomeReference
Compound 7 Murine Model(Not Specified)80 mg/kg (with anti-PD-1)77.7% Tumor Growth Inhibition[1][7]

III. Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols cited in this guide.

In Vitro Antiproliferative Assay (for TB-25)
  • Cell Lines: Human cancer cell lines (HepG-2, HCT-116, A549, and MDA-MB-231) were used.

  • Method: The Sulforhodamine B (SRB) assay was employed to determine cell viability. Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration.

  • Data Analysis: The concentration of the compound that causes a 50% inhibition of cell growth (IC50) was calculated from dose-response curves.[2]

ENPP1 Inhibition Assay (for Compound 7)
  • Enzyme: Recombinant human ENPP1 was used.

  • Method: The inhibitory activity was measured using a commercially available ENPP1 inhibitor screening kit. The assay is based on the hydrolysis of a synthetic substrate, and the product is detected colorimetrically or fluorometrically.

  • Data Analysis: IC50 values were determined by fitting the dose-response data to a four-parameter logistic equation.[1]

In Vivo Tumor Growth Inhibition Study (for Compound 7)
  • Animal Model: A murine tumor model was utilized.

  • Treatment: Animals were treated with Compound 7 (80 mg/kg) in combination with an anti-PD-1 antibody.

  • Endpoint: Tumor growth was monitored over time, and the tumor growth inhibition (TGI) rate was calculated at the end of the study.[1][7]

IV. Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can significantly aid in their understanding. The following diagrams were generated using the Graphviz (DOT language).

ENPP1_cGAS_STING_Pathway cluster_tumor_cell Tumor Cell cluster_immune_cell Immune Cell dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS senses cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING activates ENPP1 ENPP1 cGAMP->ENPP1 hydrolyzes TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFNs Type I IFNs IRF3->IFNs induces expression IFNAR IFNAR IFNs->IFNAR binds AMP_GMP AMP + GMP ENPP1->AMP_GMP Imidazo_Pyrazine Imidazo[1,2-a]pyrazine Derivative (e.g., Cpd 7) Imidazo_Pyrazine->ENPP1 inhibits Immune_Response Antitumor Immune Response IFNAR->Immune_Response activates

Caption: ENPP1/cGAS-STING signaling pathway targeted by imidazo[1,2-a]pyrazine derivatives.

Tubulin_Polymerization_Inhibition cluster_cell Cancer Cell Tubulin α/β-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules polymerization Microtubules->Tubulin depolymerization Mitotic_Spindle Mitotic Spindle Microtubules->Mitotic_Spindle forms Cell_Cycle_Arrest G2/M Arrest Mitotic_Spindle->Cell_Cycle_Arrest disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis induces Imidazo_Pyrazine Imidazo[1,2-a]pyrazine Derivative (e.g., TB-25) Imidazo_Pyrazine->Tubulin inhibits polymerization

Caption: Mechanism of action for tubulin-inhibiting imidazo[1,2-a]pyrazine derivatives.

Experimental_Workflow_Anticancer cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Compound Synthesis (Imidazo[1,2-a]pyrazine core) Screening Antiproliferative Screening (e.g., SRB assay) Synthesis->Screening IC50 IC50 Determination Screening->IC50 Mechanism Mechanism of Action Studies (e.g., Tubulin polymerization, Kinase inhibition) IC50->Mechanism Lead_Selection Lead Compound Selection Mechanism->Lead_Selection Animal_Model Xenograft/Syngeneic Animal Model Lead_Selection->Animal_Model Treatment Compound Administration Animal_Model->Treatment Efficacy Tumor Growth Inhibition (TGI) Assessment Treatment->Efficacy PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Treatment->PK_PD

Caption: General experimental workflow for anticancer drug discovery with imidazo[1,2-a]pyrazines.

V. Conclusion and Future Directions

The imidazo[1,2-a]pyrazine scaffold represents a versatile platform for the development of novel therapeutics. The available data indicates that derivatives of this class can be potent inhibitors of various biological targets, translating to efficacy in preclinical in vivo models. However, a clear and direct correlation between in vitro potency and in vivo efficacy is not always straightforward and is dependent on the specific compound, its mechanism of action, and its pharmacokinetic properties.

For this compound specifically, further research is warranted to elucidate its biological activity and potential therapeutic applications. Future studies should focus on:

  • Comprehensive in vitro profiling: Including a broad panel of cancer cell lines and relevant enzymatic assays to identify its primary mechanism of action.

  • Pharmacokinetic studies: To determine its absorption, distribution, metabolism, and excretion (ADME) properties.

  • In vivo efficacy studies: In relevant animal models based on the in vitro findings.

By systematically gathering this data, a clearer picture of the therapeutic potential of this compound and the broader class of imidazo[1,2-a]pyrazines will emerge, paving the way for the development of new and effective treatments for a range of diseases.

References

Benchmarking Methyl Imidazo[1,2-a]pyrazine-8-carboxylate and its Analogs Against Commercial and Investigational Drugs in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative analysis of imidazo[1,2-a]pyrazine derivatives, using them as a proxy for Methyl imidazo[1,2-a]pyrazine-8-carboxylate, against commercially available and clinical-stage drugs targeting key oncological pathways. The comparison focuses on three validated cancer targets: Phosphoinositide 3-kinase (PI3K), Aurora Kinases, and Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1).

Executive Summary

Imidazo[1,2-a]pyrazine derivatives have shown potent inhibitory activity against PI3K, Aurora kinases, and ENPP1, positioning them as promising candidates for cancer therapy. This guide benchmarks their performance against established and emerging drugs, highlighting their potential in the landscape of targeted cancer treatment. While specific data for this compound is not yet available in the public domain, the data presented for analogous compounds underscore the therapeutic potential of this chemical class.

Comparison with PI3K Inhibitors

The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell proliferation and survival, and its dysregulation is a hallmark of many cancers.[1] Several PI3K inhibitors have been approved by the FDA for the treatment of various malignancies.[1][2][3][4][5]

Table 1: Comparative Activity of Imidazo[1,2-a]pyrazine Derivatives and Commercial PI3K Inhibitors

Compound ClassSpecific Compound/DrugTarget Isoform(s)IC50 (nM)Indication(s)
Imidazo[1,2-a]pyrazine Derivative 14cPI3Kα1250Preclinical
FDA-Approved Alpelisib (Piqray)PI3Kα5HR+/HER2- Breast Cancer[1]
FDA-Approved Idelalisib (Zydelig)PI3Kδ2.5Hematologic Malignancies[1]
FDA-Approved Copanlisib (Aliqopa)Pan-PI3K (α, δ)0.5-0.7Follicular Lymphoma[6]
FDA-Approved Duvelisib (Copiktra)PI3Kδ, PI3Kγ2.5 (δ), 27 (γ)CLL/SLL, Follicular Lymphoma[5]

Signaling Pathway: PI3K/AKT/mTOR

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes Imidazopyrazine Imidazo[1,2-a]pyrazine Derivatives Imidazopyrazine->PI3K Inhibit CommercialDrugs Alpelisib, Idelalisib, Copanlisib, Duvelisib CommercialDrugs->PI3K Inhibit

Caption: PI3K Signaling Pathway and Points of Inhibition.

Comparison with Aurora Kinase Inhibitors

Aurora kinases are essential for the regulation of mitosis, and their overexpression is common in various human tumors.[8] While no Aurora kinase inhibitors are currently FDA-approved, several are in advanced clinical trials.[9]

Table 2: Comparative Activity of Imidazo[1,2-a]pyrazine Derivatives and Investigational Aurora Kinase Inhibitors

Compound ClassSpecific Compound/DrugTarget(s)IC50 (nM)Development Stage
Imidazo[1,2-a]pyrazine Derivative 1Aurora A/BPotent (data not specified)Preclinical
Investigational Alisertib (MLN8237)Aurora A1.2Clinical Trials[10]
Investigational Barasertib (AZD1152)Aurora B0.37Clinical Trials[10]
Investigational Tozasertib (VX-680)Pan-Aurora0.6 (A), 18 (B), 4.6 (C)Clinical Trials[10]
Investigational ZM447439Aurora A/B110 (A), 130 (B)Preclinical/Tool[11][12]

A potent imidazo[1,2-a]pyrazine inhibitor of Aurora A and B kinases has been identified, demonstrating efficacy in in vivo tumor models.[13] Although specific IC50 values were not disclosed in the initial report, its progression to in vivo studies suggests significant potency, making it a strong competitor to clinical candidates like Alisertib and Barasertib.

Experimental Workflow: Kinase Inhibition Assay

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Kinase Purified Kinase (e.g., Aurora A) Incubation Incubate at 37°C Kinase->Incubation Substrate Substrate (e.g., Peptide) Substrate->Incubation ATP ATP ATP->Incubation Inhibitor Test Compound (Imidazo[1,2-a]pyrazine) Inhibitor->Incubation Detection Measure Phosphorylation (e.g., Luminescence, Fluorescence) Incubation->Detection IC50 Calculate IC50 Value Detection->IC50

Caption: General Workflow for an In Vitro Kinase Inhibition Assay.

Comparison with ENPP1 Inhibitors

ENPP1 is a negative regulator of the cGAS-STING pathway, which is crucial for the innate immune response to cancer.[3][4] By inhibiting ENPP1, the concentration of the STING agonist cGAMP increases, leading to an enhanced anti-tumor immune response.[14] Currently, there are no FDA-approved ENPP1 inhibitors, but several are in clinical development.[15]

Table 3: Comparative Activity of Imidazo[1,2-a]pyrazine Derivatives and Investigational ENPP1 Inhibitors

Compound ClassSpecific Compound/DrugIC50 (nM)Development Stage
Imidazo[1,2-a]pyrazine Derivative 75.70 - 9.68Preclinical[3][4]
Investigational STF-1623Not specifiedPhase I Clinical Trials[16]
Investigational ISM5939Not specifiedPhase I Clinical Trials[7][17]
Investigational TXN10128Not specifiedPhase I Clinical Trials[15]
Investigational SR-8541ANot specifiedPhase I Clinical Trials[15]

A series of imidazo[1,2-a]pyrazine derivatives have been identified as highly potent and selective ENPP1 inhibitors, with IC50 values in the low nanomolar range.[3][4] These compounds have demonstrated the ability to enhance the expression of downstream target genes of the STING pathway and have shown promising in vivo pharmacokinetic properties and anti-tumor efficacy in combination with anti-PD-1 antibodies.[3][4]

Signaling Pathway: cGAS-STING and ENPP1 Inhibition

cGAS_STING_Pathway dsDNA Cytosolic dsDNA (from tumor cells) cGAS cGAS dsDNA->cGAS Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING STING cGAMP->STING Activates ENPP1 ENPP1 cGAMP->ENPP1 Degraded by TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylates IFN Type I Interferons IRF3->IFN Induces AntiTumor Anti-tumor Immunity IFN->AntiTumor Imidazopyrazine Imidazo[1,2-a]pyrazine Derivatives Imidazopyrazine->ENPP1 Inhibit ClinicalInhibitors STF-1623, ISM5939 ClinicalInhibitors->ENPP1 Inhibit

Caption: The cGAS-STING Pathway and the Role of ENPP1 Inhibition.

Experimental Protocols

General Protocol for In Vitro Kinase Inhibition Assay (e.g., PI3K, Aurora Kinase)
  • Reagents and Materials : Purified recombinant human kinase, corresponding substrate (e.g., peptide or protein), ATP, assay buffer, test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™, HTRF®, or equivalent).

  • Assay Procedure :

    • A solution of the test compound at various concentrations is pre-incubated with the kinase in the assay buffer in a microplate.

    • The kinase reaction is initiated by adding a mixture of the substrate and ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C or 37°C).

    • The reaction is stopped, and the amount of product formed (phosphorylated substrate) or ATP consumed is measured using a suitable detection reagent and a plate reader.

  • Data Analysis : The percentage of kinase activity inhibition is calculated for each compound concentration relative to a DMSO control. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the dose-response curve to a suitable equation.

General Protocol for ENPP1 Inhibition Assay
  • Reagents and Materials : Recombinant human ENPP1, substrate (e.g., 2'3'-cGAMP or a surrogate substrate like p-nitrophenyl-5'-thymidine monophosphate), assay buffer, test compounds, and a detection system.

  • Assay Procedure :

    • The test compound at various concentrations is incubated with ENPP1 in the assay buffer.

    • The reaction is started by the addition of the substrate.

    • After a defined incubation period, the reaction is terminated.

    • The amount of product generated (e.g., AMP and GMP from 2'3'-cGAMP, or p-nitrophenol from the surrogate substrate) is quantified. For 2'3'-cGAMP hydrolysis, this can be done using LC-MS/MS. For surrogate substrates, a spectrophotometer can be used to measure the absorbance of the chromogenic product.

  • Data Analysis : Similar to the kinase assay, the percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.

Conclusion

The imidazo[1,2-a]pyrazine scaffold represents a versatile and promising platform for the development of novel oncology therapeutics. Derivatives of this class have demonstrated potent activity against key cancer targets, including PI3K, Aurora kinases, and ENPP1. While direct benchmarking of this compound is pending publicly available data, the performance of its analogs against both FDA-approved and clinical-stage drugs highlights the significant potential of this chemical family. Further optimization of these compounds could lead to the development of best-in-class inhibitors for these critical oncogenic pathways.

References

Validating Cell-Based Assays for Imidazo[1,2-a]pyrazine Screening: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of a cell-based assay is a critical step in the identification of novel therapeutic candidates. This guide provides a comparative analysis of a cell-based assay for screening imidazo[1,2-a]pyrazine compounds, with a focus on validation parameters, experimental protocols, and a comparison with alternative biochemical assays.

Imidazo[1,2-a]pyrazines are a class of heterocyclic compounds that have garnered significant interest in drug discovery due to their diverse biological activities, including anticancer, antiviral, and kinase inhibitory effects. High-throughput screening (HTS) of compound libraries is a common starting point to identify promising imidazo[1,2-a]pyrazine-based drug candidates. Cell-based assays are frequently employed in these campaigns as they provide a more physiologically relevant context compared to purely biochemical assays.[1]

This guide will focus on the validation of a common cell-based approach, the MTT assay for assessing antiproliferative activity, and compare it with biochemical assays targeting a known pathway modulated by some imidazo[1,2-a]pyrazines, the PI3K/Akt/mTOR signaling pathway.

Comparison of Screening Methodologies: Cell-Based vs. Biochemical Assays

The choice between a cell-based and a biochemical assay for screening imidazo[1,2-a]pyrazine compounds depends on the specific goals of the screening campaign. While biochemical assays offer a direct measure of a compound's interaction with a purified target, cell-based assays provide insights into the compound's activity in a more complex biological system.[2][3]

FeatureCell-Based Assay (e.g., MTT Proliferation Assay)Biochemical Assay (e.g., TR-FRET Kinase Assay)
Principle Measures a cellular response, such as proliferation, viability, or cytotoxicity, reflecting the overall effect of the compound on the cell.[4]Measures the direct interaction of a compound with a purified molecular target (e.g., an enzyme) in a cell-free system.[5][6]
Physiological Relevance High. Provides information on cell permeability, metabolic stability, and potential off-target effects within a cellular context.[2]Low to moderate. Lacks the complexity of a cellular environment and does not account for factors like cell permeability or metabolism.[3]
Throughput Moderate to high. Amenable to automation in 96- and 384-well formats.High. Often designed for HTS in 384- and 1536-well formats.[5]
Information Obtained Provides data on the overall cellular efficacy (e.g., IC50 for cell growth inhibition).Provides data on the direct potency of a compound against a specific target (e.g., IC50 for enzyme inhibition).[5]
Potential for False Positives/Negatives False positives can arise from compound cytotoxicity unrelated to the target of interest. False negatives can occur if the compound is not cell-permeable.False positives can occur due to assay interference (e.g., compound fluorescence). False negatives may miss compounds that require metabolic activation.[6]

Experimental Protocols

Cell-Based Assay: MTT Assay for Antiproliferative Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[4] These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer)[8]

  • Imidazo[1,2-a]pyrazine compounds

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[9]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 incubator.[7]

  • Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyrazine compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[7]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[9]

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Biochemical Assay: TR-FRET Assay for PI3K Inhibition

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust technology for studying biomolecular interactions and is well-suited for HTS of enzyme inhibitors.[6] This protocol describes a generic TR-FRET assay for a PI3K kinase.

Materials:

  • Purified PI3K enzyme

  • Fluorescently labeled substrate (e.g., a lipid substrate)

  • Europium-labeled antibody specific for the phosphorylated product

  • Imidazo[1,2-a]pyrazine compounds

  • Assay buffer

  • ATP

  • 384-well low-volume plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Dispensing: Add a small volume (e.g., 0.5 µL) of the imidazo[1,2-a]pyrazine compound dilutions or vehicle control to the wells of a 384-well plate.

  • Enzyme/Substrate Addition: Prepare a mixture of the PI3K enzyme and the fluorescently labeled substrate in the assay buffer. Add a defined volume (e.g., 4 µL) of this mixture to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP (e.g., 0.5 µL of a 250 µM solution).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the Europium-labeled antibody that specifically recognizes the phosphorylated product.

  • TR-FRET Measurement: After another incubation period (e.g., 30-60 minutes), read the plate on a TR-FRET enabled plate reader, measuring the emission at two different wavelengths (donor and acceptor).

  • Data Analysis: Calculate the TR-FRET ratio and determine the IC50 values for the compounds.

Assay Validation Parameters

ParameterDescriptionTypical Acceptance Criteria
Z'-Factor A statistical measure of the quality of an HTS assay, reflecting the separation between the positive and negative controls.[10]Z' > 0.5 indicates an excellent assay for HTS.[10]
Signal-to-Background (S/B) Ratio The ratio of the signal from the positive control to the signal from the negative control.S/B > 2 is generally considered acceptable.
Repeatability (Intra-assay Precision) The precision of the assay when repeated multiple times on the same day by the same operator.[11][12]Coefficient of Variation (%CV) < 20%.[12]
Intermediate Precision (Inter-assay Precision) The precision of the assay when repeated on different days, by different operators, or with different equipment.[11][12]%CV < 20%.[12]
Accuracy The closeness of the measured value to the true value.Determined by comparing results to a known standard or reference method.
Linearity The ability of the assay to produce results that are directly proportional to the concentration of the analyte.R² > 0.95 for the linear range.

A high-throughput screening campaign against PI3Kα using a time-resolved fluorescence assay reported a Z' value of 0.42 and a signal-to-background ratio of 3.11, with a coefficient of variation of 11%.[13]

Visualizations

experimental_workflow cluster_cell_based Cell-Based Assay Workflow (MTT) cluster_biochemical Biochemical Assay Workflow (TR-FRET) A Cell Seeding in 96-well Plate B Overnight Incubation A->B C Treatment with Imidazo[1,2-a]pyrazine Compounds B->C D Incubation (e.g., 48h) C->D E Addition of MTT Reagent D->E F Incubation (2-4h) E->F G Solubilization of Formazan F->G H Absorbance Reading (570 nm) G->H I Data Analysis (IC50 Determination) H->I J Dispense Compounds into 384-well Plate K Add Enzyme and Substrate J->K L Initiate Reaction with ATP K->L M Incubation L->M N Add Detection Antibody M->N O TR-FRET Measurement N->O P Data Analysis (IC50 Determination) O->P

Caption: Comparative experimental workflows for cell-based (MTT) and biochemical (TR-FRET) assays.

PI3K_Akt_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Imidazo Imidazo[1,2-a]pyrazine (Inhibitor) Imidazo->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway, a target for some imidazo[1,2-a]pyrazine inhibitors.

References

Safety Operating Guide

Safe Disposal of Methyl Imidazo[1,2-a]pyrazine-8-carboxylate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of methyl imidazo[1,2-a]pyrazine-8-carboxylate, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe handling and disposal of this chemical in a laboratory setting, emphasizing adherence to regulatory standards.

I. Immediate Safety and Hazard Information

This compound is a chemical for research and development purposes, and its health hazards have not been fully investigated[1]. Therefore, it should be handled with caution in a controlled laboratory environment.

GHS Hazard Statements:

  • H317: May cause an allergic skin reaction[1].

  • H319: Causes serious eye irritation[1].

Precautionary Statements:

  • P280: Wear protective gloves/protective clothing/eye protection/face protection[1].

  • P305+351+338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1].

Hazard Category Description GHS Code Precautionary Action
Skin Sensitization May cause an allergic skin reaction upon contact.H317Wear protective gloves and clothing. Wash skin immediately with plenty of water if contact occurs[1].
Eye Irritation Causes serious eye irritation.H319Wear eye and face protection. In case of eye contact, rinse cautiously with water for several minutes[1].
General Handling The toxicological properties have not been fully determined.-Use only in a chemical fume hood. Avoid breathing dust or vapor. Store in a cool, dry, well-ventilated place[1].

II. Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Face Protection: Face shield if there is a risk of splashing.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood[1].

III. Step-by-Step Disposal Procedure

The recommended disposal method for this compound is incineration by a licensed waste disposal company[1]. Do not attempt to dispose of this chemical down the drain or in regular trash.

1. Waste Collection and Storage:

  • Place excess or unwanted this compound into a designated and properly labeled waste container.
  • The container should be securely closed and stored in a cool, dry, and well-ventilated area, away from incompatible materials.
  • Label the waste container clearly with "Hazardous Waste" and the chemical name: "this compound".

2. Preparing for Disposal:

  • For disposal, the material can be dissolved or mixed with a combustible solvent[1]. This should be done in a chemical fume hood.
  • The choice of solvent should be approved by your institution's Environmental Health and Safety (EHS) office and compatible with the incineration process.

3. Arranging for Professional Disposal:

  • Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
  • Provide them with the Safety Data Sheet (SDS) for this compound.
  • Follow all institutional, local, state, and federal regulations for hazardous waste disposal[1].

IV. Spill and Exposure Procedures

In Case of a Spill:

  • Evacuate the immediate area.

  • Wear appropriate PPE before cleaning the spill.

  • For solid material, carefully scoop it up. For liquid material, absorb it with an inert material (e.g., vermiculite, sand).

  • Place the collected material into a sealed container for disposal.

  • Ventilate the area and wash the spill site after cleanup is complete[1].

In Case of Exposure:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if possible. Seek medical attention[1].

  • Skin Contact: Wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation or an allergic reaction develops[1].

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention[1].

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

V. Disposal Workflow

Start Start: Unwanted this compound PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Assess Assess Quantity and Contamination Containerize Place in a Labeled Hazardous Waste Container Assess->Containerize PPE->Assess Store Store Securely in a Ventilated Area Containerize->Store ContactEHS Contact Institutional EHS or Licensed Disposal Vendor Store->ContactEHS ProvideSDS Provide Safety Data Sheet (SDS) ContactEHS->ProvideSDS Schedule Schedule Waste Pickup ProvideSDS->Schedule Incinerate Professional Incineration with Afterburner and Scrubber Schedule->Incinerate End End: Proper Disposal Complete Incinerate->End

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Methyl imidazo[1,2-a]pyrazine-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper handling of specialized chemical compounds is of paramount importance. This guide provides essential safety protocols and logistical information for the use of Methyl imidazo[1,2-a]pyrazine-8-carboxylate, ensuring a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety. The required PPE is detailed below.

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles compliant with EN 166 or OSHA 29 CFR 1910.133.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves. Inspect for tears or holes before use.
Body Protection Laboratory CoatStandard laboratory coat.
Respiratory Protection Dust Mask or RespiratorA NIOSH-approved N95 dust mask or a respirator may be necessary if handling the compound as a powder or if there is a risk of aerosolization.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for maintaining a safe and efficient workflow.

  • Preparation : Before handling the compound, ensure that the designated workspace, typically a fume hood, is clean and uncluttered. All necessary equipment, including glassware, spatulas, and weighing instruments, should be readily accessible.

  • Personal Protective Equipment (PPE) Check : Don all required PPE as specified in the table above. Ensure that gloves are intact and safety goggles are properly fitted.

  • Weighing and Transfer : Conduct all weighing and transfer operations within a certified chemical fume hood to minimize inhalation exposure. Use a spatula for transferring the solid compound.

  • Dissolution : If dissolving the compound, add the solvent to the vessel containing the pre-weighed compound slowly to avoid splashing.

  • Reaction Setup : All reactions involving this compound should be performed in a well-ventilated fume hood. Ensure that all glassware is securely clamped.

  • Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water. Clean all contaminated surfaces and equipment.

Disposal Plan

Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : All solid waste contaminated with this compound, including gloves, weighing paper, and paper towels, should be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste : Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not dispose of this chemical down the drain.

  • Disposal Method : All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[1] Follow all local, state, and federal regulations for chemical waste disposal.

The parent compound, imidazo[1,2-a]pyrazine, is known to cause skin and serious eye irritation, and may cause respiratory irritation and an allergic skin reaction.[2][3] Therefore, adherence to these safety protocols is essential.

Workflow for Handling this compound

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area 1. Prepare Workspace (Fume Hood) don_ppe 2. Don PPE prep_area->don_ppe weigh_transfer 3. Weigh & Transfer (in Fume Hood) don_ppe->weigh_transfer dissolve 4. Dissolve Compound weigh_transfer->dissolve reaction 5. Perform Reaction dissolve->reaction decontaminate 6. Decontaminate Workspace & Equipment reaction->decontaminate dispose 7. Dispose of Waste decontaminate->dispose wash 8. Wash Hands dispose->wash

Caption: A flowchart illustrating the safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.